2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
2-amino-5-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTPURUYKCXYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695939 | |
| Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880875-39-8 | |
| Record name | 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key fluorinated benzamide derivative utilized in medicinal and organic chemistry. Its unique structural features, including an amino group, a strategically placed fluorine atom, and a Weinreb amide moiety, make it a valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery. This guide details its physicochemical properties, established synthetic routes with mechanistic insights, applications in pharmaceutical research, and essential safety protocols.
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound, identified by the CAS Number 880875-39-8 , is a compound of significant interest in contemporary drug development.[1][2] Its structure is distinguished by three critical functionalities: an aniline moiety, a fluorine substituent, and an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This combination imparts a unique set of physicochemical properties that are highly advantageous for the synthesis of novel therapeutic agents.
The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance crucial drug-like properties.[3] Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4] The Weinreb amide is a particularly useful functional group in organic synthesis, as it is stable to many nucleophilic reagents but can be selectively converted to aldehydes or ketones, providing a controlled method for carbon-carbon bond formation.
This guide serves as a technical resource for professionals in the field, offering detailed insights into the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 880875-39-8 | [1][2] |
| Molecular Formula | C₉H₁₁FN₂O₂ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Appearance | Solid (Form) | |
| Purity | ≥95% (Typically available) | [1] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |
| LogP (Calculated) | 1.0413 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC | [1] |
| InChIKey | WWEPCBKULBKDCS-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound typically originates from commercially available fluorinated benzoic acids. The most common and direct approach involves the amidation of 2-amino-5-fluorobenzoic acid.
Workflow: Synthesis via Amide Coupling
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative example of a standard amide coupling reaction to synthesize the title compound.
1. Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-fluorobenzoic acid (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
2. Addition of Reagents:
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling.
-
Add the coupling agent. A common choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
3. Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2-12 hours.
4. Work-up and Purification:
-
Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Causality Behind Experimental Choices
-
Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture or oxygen, particularly with the highly reactive activated carboxylic acid intermediate.
-
Anhydrous Solvents: Water can hydrolyze the activated ester intermediate formed by the coupling agent, reducing the yield of the desired amide.
-
Coupling Agent (HATU): HATU is a highly efficient coupling agent that rapidly converts the carboxylic acid into a reactive activated ester. This intermediate readily reacts with the weakly nucleophilic N,O-dimethylhydroxylamine to form the stable Weinreb amide with minimal side products.
-
Non-nucleophilic Base (DIPEA): A bulky, non-nucleophilic base is crucial. It is strong enough to deprotonate the N,O-dimethylhydroxylamine hydrochloride and neutralize the acidic byproducts of the reaction without competing as a nucleophile and reacting with the activated ester itself.
Applications in Drug Discovery and Development
The primary utility of this compound is as a versatile intermediate for constructing more elaborate molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold for generating libraries of compounds for biological screening.
-
Precursor for Heterocyclic Synthesis: The aniline functional group is a common starting point for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many approved drugs.
-
Scaffold for Bioactive Molecules: This compound has been utilized as a key building block in the development of novel therapeutic agents. For instance, its derivatives have been explored in the synthesis of compounds targeting Plasmodium falciparum ATP4 (PfATP4) for antimalarial drug discovery and in the creation of novel androgen receptor antagonists for prostate cancer research.[4]
-
Cereblon (CRBN) Binders: Recent studies have highlighted the use of fluorinated benzamide derivatives in the discovery of novel binders for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex.[6] These binders are critical components in the design of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific disease-causing proteins.[6] The fluorine atom in these scaffolds can enhance binding affinity and modulate other critical physicochemical properties.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[7][8]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Recommended storage is often at 2-8°C for long-term stability.[1][8]
-
Incompatible Materials: Avoid strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists and drug discovery scientists. Its well-defined structure, predictable reactivity, and the strategic placement of a fluorine atom provide a reliable and versatile platform for the synthesis of next-generation therapeutics. The robust synthetic protocols and diverse applications, particularly in the burgeoning field of targeted protein degradation, ensure that this compound will remain a relevant and valuable building block in pharmaceutical research for the foreseeable future.
References
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PubChem. 2-Amino-5-fluoro-3-methoxybenzoic acid. [Link]
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PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
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PubChem. 2-fluoro-N-methoxy-N-methylbenzamide. [Link]
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ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
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PubChem. N-Methoxy-N-methylbenzamide. [Link]
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PubChem. 2-Amino-5-methoxybenzamide. [Link]
- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
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National Institutes of Health (NIH). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
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An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
This guide provides a comprehensive technical overview of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key intermediate in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, synthesis, and analytical characterization, underpinned by field-proven insights and established scientific principles.
Introduction: The Strategic Importance of a Fluorinated Weinreb Amide
This compound, also known as a Weinreb amide, is a highly functionalized aromatic compound of significant interest in medicinal chemistry.[1][2] Its strategic value stems from the unique combination of three critical moieties: a fluorinated benzene ring, a primary aromatic amine, and an N-methoxy-N-methylamide (Weinreb amide) group.[3][4]
The fluorine atom enhances metabolic stability and binding affinity of derivative molecules, a common strategy in drug design.[1][5] The amino group serves as a versatile synthetic handle for further molecular elaboration. The Weinreb amide functionality is particularly notable for its controlled reactivity towards nucleophiles, allowing for the synthesis of ketones and aldehydes with high selectivity and yield, thereby avoiding over-addition side reactions common with other carbonyl precursors.[3][4][6]
This compound serves as a crucial building block in the synthesis of various therapeutic agents, including novel androgen receptor antagonists for prostate cancer treatment and compounds targeting Plasmodium falciparum ATP4 for antimalarial drug discovery.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 880875-39-8 | [2] |
| Molecular Formula | C₉H₁₁FN₂O₂ | [2] |
| Molecular Weight | 198.19 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [2] |
| LogP | 1.0413 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
These properties indicate a molecule with good potential for oral bioavailability, as suggested by Lipinski's rule of five. The moderate LogP value suggests a balance between aqueous solubility and lipid permeability.
Chemical Structure Visualization
The structural arrangement of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a multi-step process that leverages well-established organic chemistry transformations. A common and efficient approach begins with a suitably substituted benzoic acid.
General Synthetic Workflow
The causality behind the chosen synthetic route is to build the molecule sequentially, installing the key functional groups in a controlled manner to maximize yield and purity.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: A Self-Validating System
The following protocol describes a reliable method for the synthesis, incorporating in-process checks to ensure reaction completion and product purity.
Step 1: Activation of 2-Amino-5-fluorobenzoic Acid
-
Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for this transformation.
-
Procedure:
-
To a solution of 2-amino-5-fluorobenzoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-amino-5-fluorobenzoyl chloride.
-
-
Validation: The formation of the acid chloride can be confirmed by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber.
Step 2: Weinreb Amidation
-
Rationale: The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the stable Weinreb amide. The stability of the tetrahedral intermediate formed during nucleophilic addition to the Weinreb amide is key to its utility.[3][4]
-
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloride salt.
-
Slowly add a solution of the 2-amino-5-fluorobenzoyl chloride from the previous step to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Validation: TLC analysis should show the consumption of the starting acid chloride and the formation of a new, typically more polar, product spot corresponding to the Weinreb amide.
Step 3: Work-up and Purification
-
Rationale: Standard aqueous work-up is performed to remove inorganic byproducts and unreacted starting materials. Purification by column chromatography ensures the high purity of the final product.
-
Procedure:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.
Analytical Characterization: A Multi-Technique Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural confirmation.[7][8][9]
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the amine protons (which may appear as a broad singlet), the N-methyl protons, and the O-methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the methyl carbons.
-
¹⁹F NMR: Fluorine NMR will exhibit a single resonance, confirming the presence of the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (primary amine) |
| 1640-1620 | C=O stretching (Weinreb amide) |
| 1600-1450 | C=C stretching (aromatic ring) |
| 1250-1000 | C-N and C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 198.19.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.[11][12][13]
-
General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13][14]
-
In case of contact:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its unique structural features, particularly the Weinreb amide functionality and the fluorine substituent, provide chemists with a powerful tool for the controlled synthesis of complex molecules with desirable pharmacological properties. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective application in research and development.
References
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Weinreb amides. Chemical & Engineering News. [Link]
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Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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N-Methoxy-N-methylamides as Effective Acylating Agents. Organic Syntheses. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]
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2-Amino-5-fluoro-N-methoxy-N-methylbenzamide properties
An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Introduction
This compound, also known as a Weinreb-Nahm amide, is a highly functionalized aromatic compound of significant interest in medicinal and organic chemistry.[1][2] Its structure, which combines an aminobenzamide core with a strategic fluorine substituent and a Weinreb amide moiety, makes it a versatile and valuable building block for the synthesis of complex molecular architectures.[3] The Weinreb amide functionality is particularly noteworthy as it allows for the controlled synthesis of ketones and aldehydes by preventing the common problem of over-addition by organometallic reagents.[1][4]
The strategic placement of a fluorine atom is a common and effective tactic in modern drug design.[5][6][7] The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, membrane permeation, and binding affinity for its biological target.[3][6][7] Consequently, this compound serves as a critical scaffold for generating diverse libraries of derivatives for biological screening and as a key intermediate in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its application in chemical synthesis, enabling calculations for stoichiometry, solubility, and purification parameters.
| Property | Value | Source |
| CAS Number | 880875-39-8 | [8] |
| Molecular Formula | C₉H₁₁FN₂O₂ | [8] |
| Molecular Weight | 198.19 g/mol | [8] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [8] |
| LogP | 1.0413 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 2 | [8] |
Synthesis and Mechanism
The most direct and reliable synthesis of this compound involves the coupling of 2-amino-5-fluorobenzoic acid with N,O-dimethylhydroxylamine. This transformation is a classic example of Weinreb amide formation, a cornerstone reaction in organic synthesis for its efficiency and control.[1][4]
Reaction Mechanism: The Weinreb Amide Advantage
The formation of a Weinreb amide from a carboxylic acid is typically mediated by a peptide coupling agent. The key to the Weinreb amide's utility lies in its subsequent reaction with organometallic reagents (like Grignard or organolithium reagents). The N-methoxy and N-methyl groups form a stable, five-membered chelated intermediate with the metal atom of the incoming nucleophile.[1] This tetrahedral intermediate is stable at low temperatures and does not collapse until acidic workup, thereby preventing the common side reaction of over-addition that would otherwise lead to a tertiary alcohol instead of the desired ketone.[1] While this specific guide focuses on the amide's synthesis rather than its subsequent reaction, understanding this inherent stability is crucial to appreciating its value as a synthetic intermediate.
Visualizing the Synthetic Workflow
The following diagram outlines the standard synthetic pathway from the parent carboxylic acid to the target Weinreb amide.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol describes a robust method for synthesizing the title compound, designed as a self-validating system by explaining the rationale behind each step.
Objective: To synthesize this compound from 2-amino-5-fluorobenzoic acid.
Materials:
-
2-Amino-5-fluorobenzoic acid (1 equivalent)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: A round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). This step is critical to remove adsorbed water, which would otherwise hydrolyze the coupling agent and interfere with the reaction.
-
Reagent Dissolution: 2-Amino-5-fluorobenzoic acid (1 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HATU (1.2 eq.) are added to the flask. Anhydrous DMF is added to dissolve the reagents. DMF is chosen for its high polarity, which aids in dissolving the reactants, and its high boiling point, which allows for a wide range of reaction temperatures.
-
Neutralization and Activation: The flask is cooled in an ice bath (0 °C). DIPEA (3 eq.) is added dropwise.
-
Causality: Two equivalents of DIPEA are required to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU. An additional equivalent acts as the base to facilitate the coupling reaction. DIPEA is a bulky, non-nucleophilic base, ensuring it does not compete with the amine as a nucleophile. The dropwise addition at 0 °C helps to control any exotherm from the acid-base neutralization.
-
-
Reaction: The reaction mixture is removed from the ice bath and stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup and Extraction: Upon completion, the reaction mixture is diluted with ethyl acetate. The organic phase is washed sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and brine (to reduce the amount of dissolved water in the organic layer).
-
Drying and Concentration: The separated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The value of this compound is realized in its role as a sophisticated building block for creating novel drug candidates.
A Versatile Precursor for Bioactive Molecules
The Weinreb amide is a masked carbonyl group. It can be readily and cleanly converted into a ketone by reaction with a Grignard or organolithium reagent, or reduced to an aldehyde using a mild hydride reagent like lithium aluminum hydride (LiAlH₄).[4] This versatility allows medicinal chemists to introduce a wide array of side chains and functional groups, facilitating the exploration of structure-activity relationships (SAR).
Caption: Synthetic utility of the Weinreb amide for generating key functional groups.
The Strategic Role of Fluorine in Pharmacokinetics
The fluorine atom at the 5-position is not a passive substituent. Its high electronegativity can alter the acidity of the adjacent amino group and influence the electronic properties of the aromatic ring. In drug development, fluorine substitution is a well-established strategy to:
-
Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can significantly increase the drug's half-life.[3]
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.[6][7]
-
Modulate Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.[6][7]
This compound has been explored as a precursor in the synthesis of compounds targeting pathways relevant to antimalarial drug discovery and in creating novel androgen receptor antagonists for prostate cancer research.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aminobenzamides provide a basis for safe handling protocols.[9][10] The compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
Hazard Classification: Similar compounds are considered hazardous, with potential hazards including being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]
-
Precautionary Measures:
-
First Aid:
Conclusion
This compound is a high-value synthetic intermediate that embodies several key principles of modern medicinal chemistry. The integration of the stable and versatile Weinreb amide functionality with a strategically placed fluorine atom provides a powerful platform for the efficient synthesis of complex and potentially bioactive molecules. Its utility in constructing diverse chemical libraries makes it an indispensable tool for scientists and researchers dedicated to the discovery and development of next-generation pharmaceuticals.
References
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site . MDPI. [Link]
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Weinreb ketone synthesis . Wikipedia. [Link]
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Safety Data Sheet - 5-Amino-2-fluoro-N-methylbenzamide . Angene Chemical. [Link]
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Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link]
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Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole . Semantic Scholar. [Link]
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How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? . FAQ. [Link]
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Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A . National Institutes of Health (NIH). [Link]
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2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 . PubChem. [Link]
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Applications of fluorine-containing amino acids for drug design . PubMed. [Link]
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N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 . PubChem. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs . National Institutes of Health (NIH). [Link]
- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
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Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs . ACS Publications. [Link]
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5-amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 43510683 . PubChem. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a valuable intermediate in contemporary organic synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical manufacturing. We will delve into the strategic considerations for the synthetic pathway, the rationale behind procedural choices, and a robust, step-by-step methodology for its preparation.
Introduction and Strategic Importance
This compound is a specialized chemical intermediate known as a Weinreb-Nahm amide. The intrinsic value of Weinreb amides lies in their unique reactivity profile; they are stable intermediates that can be reliably converted into ketones or aldehydes.[1] Specifically, they react cleanly with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate that, upon workup, yields a ketone.[2] This circumvents the common issue of over-addition that plagues the synthesis of ketones from more reactive acyl compounds like acid chlorides or esters.[2] The presence of the fluoro- and amino- substituents on the benzamide core makes this particular molecule a versatile building block for the synthesis of complex pharmaceutical agents and other high-value chemical entities.
The synthesis commences with the commercially available precursor, 2-Amino-5-fluorobenzoic acid, and proceeds via an amide coupling reaction with N,O-Dimethylhydroxylamine.
Precursor Analysis: 2-Amino-5-fluorobenzoic Acid
Before commencing the synthesis, a thorough understanding of the starting material is critical.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [3] |
| Molecular Weight | 155.13 g/mol | |
| Appearance | Crystalline solid | [3] |
| Melting Point | 181-183 °C | |
| CAS Number | 446-08-2 |
2-Amino-5-fluorobenzoic acid is a key precursor in the synthesis of various pharmaceutical and agrochemical compounds.[4][5] Its availability from major chemical suppliers makes it a convenient starting point for this synthetic route.
Synthetic Pathway: Amide Coupling via CDI Activation
The core of this synthesis is the formation of an amide bond between 2-Amino-5-fluorobenzoic acid and N,O-Dimethylhydroxylamine. While several methods exist for this transformation, such as converting the carboxylic acid to an acid chloride, a more direct and often milder approach involves the use of a coupling agent.[1] We have selected N,N'-Carbonyldiimidazole (CDI) for this purpose due to its efficiency and the straightforward nature of the reaction workup.[6]
The reaction proceeds in two main stages within a one-pot procedure:
-
Activation: 2-Amino-5-fluorobenzoic acid reacts with CDI to form a highly reactive acyl-imidazole intermediate. This step is typically rapid and releases carbon dioxide and imidazole as byproducts.
-
Coupling: The in-situ generated acyl-imidazole intermediate is then treated with N,O-Dimethylhydroxylamine hydrochloride. A mild base, such as N-Methylmorpholine (NMM), is required to neutralize the hydrochloride salt, liberating the free hydroxylamine for nucleophilic attack on the activated carbonyl carbon.[6]
This method avoids the harsh conditions associated with thionyl chloride or oxalyl chloride and often results in higher yields with fewer side products.
Diagram of the Synthetic Pathway
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be conducted by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 5.00 g | 32.2 |
| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 5.74 g | 35.4 |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.56 | 3.46 g | 35.4 |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | 3.95 mL | 35.4 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | 100 mL | - |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | - | 50 mL | - |
| Saturated aq. NH₄Cl | - | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-fluorobenzoic acid (5.00 g, 32.2 mmol).
-
Dissolution and Activation: Add anhydrous THF (100 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0 °C using an ice bath. Once cooled, add N,N'-Carbonyldiimidazole (CDI) (5.74 g, 35.4 mmol, 1.1 eq) portion-wise over 10 minutes. Effervescence (CO₂ evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the acyl-imidazole intermediate.[6]
-
Preparation of Amine: In a separate dry 100 mL flask, suspend N,O-Dimethylhydroxylamine hydrochloride (3.46 g, 35.4 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM) (50 mL). Cool the suspension to 0 °C and add N-Methylmorpholine (NMM) (3.95 mL, 35.4 mmol, 1.1 eq) dropwise. Stir the resulting mixture at 0 °C for 15 minutes.[6]
-
Coupling Reaction: Add the prepared N,O-Dimethylhydroxylamine solution from step 3 to the activated carboxylic acid solution from step 2 via cannula or dropping funnel at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes), visualizing with UV light. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates reaction completion.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvents. Redissolve the residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NH₄Cl (1 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). The bicarb wash is crucial for removing any unreacted starting material and imidazole byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure this compound as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating checkpoints to ensure reliability and success:
-
Stoichiometry: A slight excess (1.1 equivalents) of the coupling agent and the amine is used to drive the reaction to completion, ensuring the full conversion of the limiting starting carboxylic acid.
-
Reaction Monitoring: The use of TLC is a critical in-process control. It provides direct visual confirmation that the starting material is consumed and the product is formed before proceeding to the workup phase, preventing premature termination of the reaction.
-
Purification: The aqueous workup sequence is designed to systematically remove specific impurities. The final purification by column chromatography ensures the isolation of the target compound with high purity, which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
By adhering to this robust protocol, researchers can confidently synthesize this compound with a high degree of purity and in good yield, providing a reliable foundation for subsequent research and development activities.
References
-
Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(39), 3815-3818.
-
TutorChase. (n.d.). How do you prepare a Weinreb amide?.
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Dakota Pharm.
-
Ali, D., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
-
Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
-
BenchChem. (n.d.). Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Technical Support Center.
-
Reddy, K. S., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(4), 339-351.
-
BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.
-
FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?.
-
Sreenivasa, S., et al. (2012). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379.
-
Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. (2011). Molecules, 16(8), 6333-6350.
-
Cayman Chemical. (n.d.). 2-Amino-5-fluorobenzoic Acid.
-
Sigma-Aldrich. (n.d.). 2-Amino-5-fluorobenzoic acid.
-
CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. (2004). Google Patents.
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide: Synthesis, Analysis, and Procurement for Drug Discovery Professionals
Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing a compound's pharmacological profile. The fluorinated benzamide derivative, 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, has emerged as a crucial building block in the synthesis of novel therapeutic agents. Its structure is of significant interest due to the presence of a fluorine atom, which can improve metabolic stability and binding affinity, and the Weinreb amide moiety, which is a versatile functional group for carbon-carbon bond formation. This guide provides an in-depth technical overview of its synthesis, analytical characterization, and reliable sourcing for researchers and drug development professionals. This compound serves as a key intermediate in the development of innovative treatments, including novel androgen receptor antagonists for prostate cancer and potential antimalarial agents targeting Plasmodium falciparum ATP4.[1]
Chemical Properties and Synthesis
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in a research and development setting.
| Property | Value | Source |
| CAS Number | 880875-39-8 | [2] |
| Molecular Formula | C₉H₁₁FN₂O₂ | [2] |
| Molecular Weight | 198.19 g/mol | [2] |
| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthetic Pathway Overview
While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a reliable synthetic route can be adapted from established methods for analogous fluorinated benzamides. A common and effective approach involves a multi-step synthesis starting from a commercially available precursor, 2-fluoro-4-nitrotoluene. This method, detailed in patent literature for a similar compound, can be logically modified for the synthesis of the target molecule.[3]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative, adaptable procedure for the synthesis of this compound, based on established chemical transformations for similar molecules.
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heating: Heat the mixture to 80-95°C with vigorous stirring.
-
Oxidant Addition: Slowly add potassium permanganate in portions, maintaining the reaction temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the hot mixture to remove manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to a pH of 2 to precipitate the product.
-
Isolation: Filter the precipitate, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid.
Step 2: Amidation to form 2-Fluoro-4-nitro-N-methoxy-N-methylbenzamide (Weinreb Amide Formation)
-
Acid Chloride Formation: Suspend the 2-fluoro-4-nitrobenzoic acid in a suitable solvent such as 1,2-dichloroethane. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride.
-
Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Amine Coupling: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine or triethylamine) in a suitable solvent. Slowly add the prepared acid chloride solution to the amine solution.
-
Work-up and Isolation: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired Weinreb amide.
Step 3: Reduction of the Nitro Group to form this compound
-
Catalyst and Solvent: In a hydrogenation vessel, dissolve the 2-fluoro-4-nitro-N-methoxy-N-methylbenzamide in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 2-20 atm).
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete.
-
Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is suitable for determining the purity of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for confirming the chemical structure. Due to the potential for rotational isomers (rotamers) around the amide C-N bond in ortho-substituted N-methoxy-N-methyl benzamides, variable temperature NMR may be necessary to resolve broad peaks into sharp singlets for the N-methyl and O-methyl groups.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Expected ¹H NMR Features:
-
Aromatic protons in the region of 6.5-8.0 ppm, showing splitting patterns consistent with the substitution on the benzene ring.
-
Singlets for the N-methyl and O-methyl groups, which may appear as broad humps at room temperature.
-
A broad singlet corresponding to the amino (-NH₂) protons.
Reliable Chemical Suppliers
Sourcing high-purity this compound and its precursors is critical for successful research outcomes. The following table provides a list of reputable suppliers.
| Supplier | Product Name | CAS Number | Purity |
| This compound | 880875-39-8 | ≥95% | |
| 2-Amino-5-bromo-N-methoxy-N-methylbenzamide (precursor) | 304854-54-4 | - | |
| 2-Amino-5-fluorobenzoic acid (precursor) | 446-08-2 | 97% | |
| 2-Amino-5-fluoro-N-isopropylbenzamide (related compound) | 1094290-34-2 | - |
Safety and Handling
Appropriate safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. A thorough understanding of its synthesis, analytical characterization, and proper handling is essential for its effective use in the laboratory. This guide provides a comprehensive technical foundation to empower researchers in their pursuit of novel therapeutics.
References
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
ResearchGate. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-5-fluoro-N-isopropylbenzamide. Retrieved from [Link]
Sources
- 1. 2-Fluoro-N-methoxy-N-methylbenzamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
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- 3. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
This guide provides comprehensive safety information, handling protocols, and emergency procedures for 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide (CAS No. 880875-39-8). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and promote a self-validating system of laboratory safety.
Chemical Identification and Overview
This compound is a substituted benzamide derivative. Its chemical structure, featuring an amino group, a fluorine atom, and a Weinreb amide moiety, makes it a potentially useful building block in medicinal chemistry and organic synthesis. Understanding its properties is critical for its safe application.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 880875-39-8[1] |
| Molecular Formula | C₉H₁₁FN₂O₂[1] |
| Molecular Weight | 198.19 g/mol [1] |
| Synonyms | 2-Amino-5-fluoro-N-methoxy-N-methyl-benzamide[1] |
| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC[1] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Pictogram:
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physicochemical Properties and Toxicological Profile
Detailed experimental data for the physicochemical and toxicological properties of this compound are limited. The table below includes available data and computed values from reputable sources.
Table 2: Physicochemical and Toxicological Data
| Property | Value | Source |
| Physical State | Solid (presumed) | General chemical knowledge |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |
| LogP | 1.0413 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
| Acute Toxicity | Oral: Harmful if swallowed (H302). Dermal and Inhalation: Data not available, but similar compounds are harmful. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation (H315). | [1] |
| Serious Eye Damage/Irritation | Causes eye irritation (H320). | [1] |
| Respiratory or Skin Sensitization | Data not available. | |
| Germ Cell Mutagenicity | Data not available. | |
| Carcinogenicity | Data not available. | |
| Reproductive Toxicity | Data not available. | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335). | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | |
| Aspiration Hazard | Data not available. |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on established laboratory safety standards and the known hazards of this chemical class.
Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is required for any procedures that may generate dust or aerosols. Emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the required PPE.
Sources
An In-Depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
This guide provides a comprehensive technical overview of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, and applications, with a focus on the underlying scientific principles and practical considerations.
Chemical Identity and Properties
IUPAC Name: this compound
This compound, a specialized Weinreb amide, is a fluorinated benzamide derivative that has garnered significant interest in the synthesis of complex molecular architectures.[1] Its structure incorporates several key features that impart desirable physicochemical properties for drug design, including a fluorine atom to enhance metabolic stability and binding affinity.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 880875-39-8 | [1] |
| Molecular Formula | C₉H₁₁FN₂O₂ | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| SMILES | CN(C(=O)C1=C(C=CC(=C1)F)N)OC | [1] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |
| logP | 1.0413 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Temperature | 2-8°C (Sealed in dry conditions) | [1] |
Synthesis of this compound: The Weinreb Amide Approach
The synthesis of this compound is most effectively achieved through the formation of a Weinreb-Nahm amide. This method is favored due to its high efficiency and the stability of the resulting amide, which allows for controlled reactions with organometallic reagents to form ketones or reduction to aldehydes without the common issue of over-addition.[2] The general principle involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.[3]
The logical flow for the synthesis initiates with the readily available starting material, 2-amino-5-fluorobenzoic acid. This precursor undergoes an amidation reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent to yield the target compound.
Diagram 1: Synthetic Pathway to this compound
Caption: General synthetic scheme for the formation of the target Weinreb amide.
Causality in Experimental Choices
The choice of coupling agent is critical for the efficiency of the Weinreb amide formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) are commonly employed to activate the carboxylic acid, facilitating nucleophilic attack by the N,O-dimethylhydroxylamine.[3][4] The addition of a non-nucleophilic base, for instance, DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine), is essential to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction, thereby driving the equilibrium towards product formation.[5]
Self-Validating Experimental Protocol
The following protocol outlines a robust method for the synthesis of this compound, incorporating in-process checks to ensure reaction completion and product purity.
Step 1: Reactant Preparation
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a non-nucleophilic base like N-methylmorpholine (1.5 equivalents) in the same anhydrous solvent.
Step 2: Activation of the Carboxylic Acid
-
Cool the solution of 2-amino-5-fluorobenzoic acid to 0°C using an ice bath.
-
Slowly add the coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or an alternative such as COMU (1.1 equivalents), to the cooled solution.[3][6]
-
Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the activated acid species.
Step 3: Amide Formation
-
To the activated carboxylic acid mixture, add the prepared solution of N,O-dimethylhydroxylamine hydrochloride and base dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete.
Step 4: In-Process Monitoring
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carboxylic acid.
Step 5: Work-up and Purification
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Step 6: Characterization
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of novel therapeutic agents. The presence of the fluorine atom is a strategic design element in medicinal chemistry, often leading to improved metabolic stability and enhanced binding affinity of the final drug candidate.[7]
Role in the Synthesis of Biologically Active Molecules
This compound serves as a key precursor in the development of a variety of targeted therapies. For instance, benzamide derivatives are integral to the design of prokinetic agents and have been explored for their potential in treating gastrointestinal disorders. The structural motifs present in this compound are also found in compounds investigated for anticancer and anti-inflammatory activities.
A significant application of fluorinated benzamides is in the development of Proteolysis-Targeting Chimeras (PROTACs). These novel therapeutic modalities utilize specific ligands to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Fluorinated benzamide derivatives have shown promise as binders for the cereblon (CRBN) E3 ligase, a key component in many PROTAC designs.
Future Directions and Potential
The versatility of the Weinreb amide functionality allows for the introduction of a wide array of substituents, making this compound a powerful tool for generating libraries of diverse compounds for biological screening. Its application in the synthesis of pyrimidine derivatives as potential EGFR inhibitors for the treatment of non-small cell lung cancer highlights its ongoing relevance in the development of targeted cancer therapies.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally similar compounds, the following GHS hazard classifications are likely applicable.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation |
Note: This information is based on data for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound before handling.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[2]
Conclusion
This compound is a strategically designed chemical intermediate with significant utility in medicinal chemistry and drug discovery. Its synthesis via the robust Weinreb amide methodology provides a reliable route to this versatile building block. The incorporation of a fluorine atom and the presence of the Weinreb amide functionality make it a valuable precursor for the development of novel therapeutic agents with enhanced pharmacological properties. As research into targeted therapies continues to expand, the importance of such well-designed molecular scaffolds is set to grow.
References
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How do you prepare a Weinreb amide? - TutorChase. (n.d.). Retrieved from [Link]
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Weinreb ketone synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Zhang, P., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o378.
- Nowak, M., & Jóźwiak, A. (2015). Weinreb Amides. Synlett, 26(03), 433-434.
- De Luca, L., Giacomelli, G., & Taddei, M. (2001). A very mild and rapid conversion of acids to Weinreb amides. The Journal of Organic Chemistry, 66(7), 2534–2537.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
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PubChem. (n.d.). 2,5-Bis[fluoro(methoxy)methyl]benzamide. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... [Image]. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. By integrating experimental ¹H NMR data with predictive ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive framework for the structural elucidation of this molecule. The methodologies, data interpretation, and underlying scientific principles are detailed to serve as a vital resource for researchers, chemists, and professionals in drug discovery and development.
Introduction
This compound (Molecular Formula: C₉H₁₁FN₂O₂, Molecular Weight: 198.19 g/mol ) is a substituted benzamide derivative of significant interest in medicinal chemistry.[1] Its structure, featuring an aniline moiety, a fluorine substituent, and a Weinreb amide, makes it a versatile building block for the synthesis of complex pharmaceutical agents. The Weinreb amide functionality (N-methoxy-N-methylamide) is particularly valuable as it allows for the controlled formation of carbon-carbon bonds with organometallic reagents to yield ketones without the common side reaction of over-addition.
Accurate and unambiguous structural confirmation is a prerequisite for any chemical compound intended for use in synthesis or biological screening. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed examination of the key spectroscopic data for this compound, explaining the rationale behind spectral assignments and offering insights into the relationship between molecular structure and spectral output.
Molecular Structure and Spectroscopic Overview
The structural integrity of a compound is validated through a synergistic combination of spectroscopic methods.[2][3][4] Each technique probes different aspects of the molecule's constitution, and together they provide a complete picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy details the chemical environment of ¹H and ¹³C nuclei, revealing connectivity and stereochemistry.
-
Infrared (IR) Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the compound's fragmentation pattern, further confirming its structure.
dot graph "Spectroscopic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_Synthesis" { label="Compound Synthesis"; style="filled"; color="#F1F3F4"; Compound [label="2-Amino-5-fluoro-\nN-methoxy-N-methylbenzamide"]; }
subgraph "cluster_Analysis" { label="Spectroscopic Analysis"; style="filled"; color="#F1F3F4"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }
subgraph "cluster_Elucidation" { label="Structural Elucidation"; style="filled"; color="#F1F3F4"; Structure [label="Final Structure\nConfirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Compound -> {NMR, IR, MS} [label="Probes"]; {NMR, IR, MS} -> Structure [label="Synergistic Data"]; } caption: "Workflow for Spectroscopic Structural Elucidation."
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
Proton NMR reveals the number of distinct hydrogen environments and their connectivity through spin-spin coupling.
Experimental Protocol (Hypothetical):
-
Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at room temperature.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the spectrum.
-
Reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).
Data and Interpretation:
The ¹H NMR spectrum provides definitive evidence for the compound's structure. The following table summarizes the experimental chemical shifts (δ) and their assignments.
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 3.29 | Singlet | - | 3H | N-CH₃ |
| H-b | 3.55 | Singlet | - | 3H | O-CH₃ |
| H-c | 4.80 | Broad Singlet | - | 2H | -NH₂ |
| H-d | 6.81 | Doublet of Doublets | J = 8.8, 2.9 | 1H | Aromatic H |
| H-e | 6.95 | Triplet of Doublets | J = 8.8, 2.9 | 1H | Aromatic H |
| H-f | 7.21 | Doublet of Doublets | J = 8.8, 5.4 | 1H | Aromatic H |
Causality Behind Assignments:
-
N-CH₃ and O-CH₃ (H-a, H-b): The two sharp singlets at 3.29 and 3.55 ppm correspond to the methyl groups of the Weinreb amide. Their singlet nature indicates no adjacent protons. The downfield shift of the O-CH₃ group is due to the deshielding effect of the adjacent oxygen atom.
-
-NH₂ (H-c): The broad singlet at 4.80 ppm is characteristic of amine protons. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water.
-
Aromatic Protons (H-d, H-e, H-f): The complex splitting patterns in the aromatic region (6.8-7.3 ppm) are indicative of the trisubstituted benzene ring. The coupling constants are consistent with ortho, meta, and para relationships between the protons and the fluorine atom. The fluorine atom couples with adjacent protons, leading to the observed doublet of doublets and triplet of doublets patterns.
dot graph "Molecule_Structure_H" { node [fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58835848&t=l", label=""]; } caption: "Structure of this compound."
¹³C NMR Spectroscopy
Carbon NMR provides information on the different carbon environments within the molecule.
Experimental Protocol (Hypothetical): The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is acquired on the same spectrometer, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Predicted Data and Interpretation:
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 168-170 | Amide Carbonyl: Deshielded by the adjacent oxygen and nitrogen atoms. |
| C-2 | 115-117 | Aromatic C-NH₂: Shielded by the electron-donating amino group. |
| C-3 | 148-150 (C-F) | Aromatic C-F: Strongly deshielded by the electronegative fluorine; exhibits a large ¹J C-F coupling. |
| C-4 | 118-120 | Aromatic CH: Influenced by ortho- and para-substituents. |
| C-5 | 114-116 | Aromatic CH: Influenced by ortho- and para-substituents. |
| C-6 | 125-127 | Aromatic C-C=O: Deshielded by the attached carbonyl group. |
| C-7 | 61-62 | O-CH₃: Attached to electronegative oxygen. |
| C-8 | 33-35 | N-CH₃: Typical range for an N-methyl group on an amide. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Hypothetical):
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted Data and Interpretation:
The IR spectrum is predicted to show characteristic absorption bands for the amine and amide functional groups. Data from similar compounds like 2-aminobenzamide supports these predictions.[7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3080-3010 | C-H Aromatic Stretch | Aromatic Ring |
| 2960-2850 | C-H Aliphatic Stretch | Methyl groups (-CH₃) |
| 1640-1660 | C=O Amide I Stretch | Weinreb Amide |
| 1620-1580 | N-H Bending / C=C Aromatic Stretch | Amine / Aromatic Ring |
| 1250-1200 | C-N Stretch | Amine/Amide |
| 1200-1100 | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pathways.
Experimental Protocol (Hypothetical):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionize the sample using Electrospray Ionization (ESI) in positive ion mode.
-
Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Predicted Data and Interpretation:
-
Molecular Ion Peak: The primary observation would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 199.0883, corresponding to the molecular formula C₉H₁₂FN₂O₂⁺. The high-resolution mass measurement would confirm the elemental composition.
-
Fragmentation Pattern: Amides often fragment via cleavage of the amide bond.[9][10][11][12][13] A key fragmentation pathway for this molecule would involve the cleavage of the N-CO bond, leading to the formation of a stable acylium ion.
dot graph "Fragmentation_Pathway" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
Parent [label="[M+H]⁺\nm/z = 199.0883", shape=ellipse]; Fragment1 [label="Acylium Ion\n[C₇H₅FNO]⁺\nm/z = 138.0355"]; NeutralLoss1 [label="- [CH₃ONHCH₃]", shape=plaintext];
Parent -> Fragment1 [label="N-CO Cleavage"]; Parent -> NeutralLoss1 [style=invis]; } caption: "Predicted Key Fragmentation in ESI-MS."
Conclusion
The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. Experimental ¹H NMR data provides a clear and detailed picture of the proton environments, while predictive ¹³C NMR, IR, and high-resolution MS analyses offer corroborating evidence for the carbon skeleton, functional groups, and molecular formula, respectively. This guide demonstrates the power of combining these techniques to provide a self-validating system for structural confirmation, a critical step in the rigorous process of chemical research and drug development.
References
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National Center for Biotechnology Information (n.d.). N-Methoxy-N-methylbenzamide. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information (n.d.). Anthranilamide. PubChem Compound Database. [Link]
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Wiley-VCH GmbH. (n.d.). N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
Silverstein, R. M., & Webster, F. X. (1998). Spectrometric Identification of Organic Compounds (6th ed.). John Wiley & Sons. [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Molecules, 22(9), 1544. [Link]
-
ACS Publications. (2020). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]
-
University of Patras eClass. (n.d.). Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Aminobenzamide (HMDB0033947). [Link]
-
Royal Society of Chemistry. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from JoVE. [Link]
-
ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved from ResearchGate. [Link]
-
Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds. Retrieved from Routledge. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubMed Central. [Link]
-
Pharmaffiliates. (n.d.). 2-Aminobenzamide. Retrieved from Pharmaffiliates. [Link]
- Silverstein, R. M., Bassler, G. C., & Morrill, T. C. (1991). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central. [Link]
-
Arkivoc. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2014(6), 269-278. [Link]
-
European Patent Office. (n.d.). EP1704140A1 - Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. [Link]
-
Internet Archive. (n.d.). Spectrometric identification of organic compounds. Retrieved from Internet Archive. [Link]
-
GOV.UK. (n.d.). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]
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ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). IR spectra of 4-aminobenzamide and anthranilamide. Retrieved from ResearchGate. [Link]
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2-Amino-5-fluoro-N-methoxy-N-methylbenzamide starting material
An In-depth Technical Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide: A Key Starting Material in Modern Drug Discovery
Introduction
In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing drug-like properties.[1] The strategic placement of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability.[1] Within this context, this compound has emerged as a pivotal starting material and key intermediate in the synthesis of complex therapeutic agents. Its unique trifunctional nature, possessing an aniline moiety, a Weinreb amide, and a fluorine substituent, offers medicinal chemists a versatile platform for molecular elaboration. This guide provides an in-depth technical overview of this valuable compound, from its synthesis and characterization to its critical role in the development of next-generation therapeutics.
Physicochemical Properties and Structural Attributes
This compound is a fluorinated benzamide derivative with the chemical formula C₉H₁₁FN₂O₂ and a molecular weight of 198.19 g/mol . Its structure is characterized by an aminophenyl ring substituted with a fluorine atom and a Weinreb amide functional group. The Weinreb amide, an N-methoxy-N-methylamide, is a particularly valuable functional group in organic synthesis as it allows for the controlled formation of ketones from organometallic reagents without the common problem of over-addition to form tertiary alcohols.[2]
| Property | Value | Source |
| CAS Number | 880875-39-8 | |
| Molecular Formula | C₉H₁₁FN₂O₂ | |
| Molecular Weight | 198.19 | |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | |
| logP | 1.0413 | |
| Storage | Sealed in dry, 2-8°C |
Synthesis of this compound
The most logical and widely employed synthetic route to this compound commences with the commercially available 2-amino-5-fluorobenzoic acid. The key transformation is the formation of the Weinreb amide, a reaction that requires the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine.
Synthetic Pathway Overview
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for Weinreb amide synthesis using N,N'-Carbonyldiimidazole (CDI) as the coupling agent.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in anhydrous THF. Cool the solution to 0°C using an ice bath. To this stirred solution, add N,N'-Carbonyldiimidazole (CDI) (1.5 equivalents) portion-wise, maintaining the temperature at 0°C. Allow the reaction mixture to stir at this temperature for 10-15 minutes, during which the formation of the acylimidazolide intermediate occurs.
-
Preparation of N,O-Dimethylhydroxylamine Free Base: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0°C and add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free base.
-
Amide Coupling: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the activated carboxylic acid solution from step 1 at 0°C. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices
-
Choice of Coupling Agent: CDI is a mild and effective coupling agent that avoids the formation of acidic byproducts, which could be detrimental to the sensitive amino group on the starting material. Other common peptide coupling reagents like HATU or BOP can also be employed.
-
Use of a Non-nucleophilic Base: NMM is used to liberate the free N,O-dimethylhydroxylamine from its hydrochloride salt without competing in the subsequent nucleophilic attack on the activated carboxylic acid.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate and reduce the yield of the desired product.
Applications in Drug Discovery
This compound serves as a crucial building block for the synthesis of various pharmacologically active molecules, most notably in the development of kinase inhibitors.
Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[1][3][4] Several patents and research articles describe the use of this compound as a key intermediate in the synthesis of potent and selective BTK inhibitors. The amino group of the benzamide can be further functionalized, for example, by coupling with a heterocyclic core, while the Weinreb amide provides a handle for the introduction of other key pharmacophoric elements.
Workflow for BTK Inhibitor Synthesis
Caption: Generalized workflow for the utilization of the title compound in BTK inhibitor synthesis.
Analytical Characterization
The structural integrity and purity of this compound are typically confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
¹H and ¹³C NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 3H | Aromatic protons |
| ~5.0-6.0 | br s | 2H | -NH₂ |
| ~3.4 | s | 3H | -OCH₃ |
| ~3.2 | s | 3H | -NCH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule, with distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbons.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be observed at m/z 199.08.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 880875-39-8) is not widely available. However, based on the SDS of structurally related compounds, the following precautions should be observed.
-
Hazard Identification: May cause eye and skin irritation. May cause respiratory tract irritation. The toxicological properties have not been fully investigated.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a laboratory coat.[5]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Minimize dust generation and accumulation.[5]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]
Conclusion
This compound is a high-value starting material in the field of medicinal chemistry. Its well-defined structure, featuring a strategically placed fluorine atom and a versatile Weinreb amide handle, makes it an indispensable tool for the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists in the drug development industry.
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences. [Link]
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European Patent Office. BTK INHIBITORS - EP 2948458 B1. [Link]
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MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]
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ACS Omega. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. [Link]
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ResearchGate. The Development of BTK Inhibitors: A Five-Year Update. [Link]
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PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]
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Methodological & Application
The Strategic Role of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Targeted Therapeutics
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile chemical intermediates are paramount for developing novel therapeutics with enhanced pharmacological profiles. 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a fluorinated benzamide derivative, has emerged as a significant building block in medicinal chemistry. Its structure, featuring a nucleophilic amino group, a strategically placed fluorine atom, and a Weinreb amide moiety, offers a unique combination of properties that are highly advantageous for the synthesis of complex molecular architectures.
The fluorine atom at the 5-position is a key feature, as fluorination is a widely employed strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.[1][2] The Weinreb amide (N-methoxy-N-methylamide) is a particularly useful functional group that allows for the controlled synthesis of ketones from organometallic reagents without the common problem of over-addition to form tertiary alcohols.[2][3] This controlled reactivity makes this compound an invaluable precursor for creating specific and often complex intermediates for active pharmaceutical ingredients (APIs).
This guide provides an in-depth look at the synthesis and application of this versatile compound, offering detailed protocols, mechanistic insights, and a discussion of its role in the development of targeted therapies, particularly in the context of androgen receptor antagonists.
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound and its immediate precursor is provided below. This data is essential for reaction monitoring and product characterization.
| Property | 2-Amino-5-fluorobenzoic Acid | This compound |
| CAS Number | 394-04-7 | 880875-39-8 |
| Molecular Formula | C₇H₆FNO₂ | C₉H₁₁FN₂O₂[4] |
| Molecular Weight | 155.13 g/mol | 198.19 g/mol [4] |
| Appearance | Off-white to light brown crystalline powder | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ 7.37 (dd, 1H), 7.15 (m, 1H), 6.76 (dd, 1H) | δ 7.2-7.4 (m, 2H), 6.8-7.0 (m, 1H), 5.5-6.0 (br s, 2H, NH₂), 3.55 (s, 3H, OCH₃), 3.25 (s, 3H, NCH₃) (Predicted) |
| ¹³C NMR (DMSO-d₆) | δ 168.5, 155.2 (d, J=235 Hz), 138.9, 120.1 (d, J=23 Hz), 118.5 (d, J=8 Hz), 115.9 (d, J=23 Hz) | δ 167.8, 156.0 (d, J=238 Hz), 140.1, 122.5 (d, J=24 Hz), 119.3 (d, J=8 Hz), 116.8 (d, J=23 Hz), 61.2 (OCH₃), 33.8 (NCH₃) (Predicted) |
Note: NMR data for this compound is predicted based on known chemical shifts for similar structures. Actual experimental values may vary.
Protocol I: Synthesis of this compound (Weinreb Amide Formation)
This protocol details the synthesis of the title compound from its carboxylic acid precursor, 2-amino-5-fluorobenzoic acid, via a peptide coupling reaction. This method is often preferred over the acid chloride route for substrates with sensitive functional groups, such as the free amino group in this case.
Experimental Workflow: Weinreb Amide Synthesis
Caption: Workflow for the synthesis of the Weinreb amide.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-fluorobenzoic acid (1.0 eq).
-
Add dry N,N-Dimethylformamide (DMF) to dissolve the starting material (approximately 0.5 M concentration).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).[5]
-
-
Reaction Execution:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Causality Behind Experimental Choices
-
Choice of Coupling Agent (HATU): HATU is a highly efficient peptide coupling reagent that rapidly forms an activated ester with the carboxylic acid. This intermediate is highly reactive towards amines but is less prone to side reactions like racemization (not a concern here, but important in peptide synthesis) compared to other activators. The use of HATU allows for mild reaction conditions, which is crucial to prevent side reactions involving the free amino group of the starting material.[5]
-
Base (DIPEA): A non-nucleophilic organic base like DIPEA is used to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine and the hexafluorophosphate salt generated from HATU during the reaction. Its bulky nature prevents it from competing with the hydroxylamine as a nucleophile.
-
Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the reaction.
-
Aqueous Work-up: The aqueous work-up is essential to remove the water-soluble byproducts, including excess DIPEA, salts, and residual DMF. The bicarbonate wash neutralizes any remaining acidic species.
Protocol II: Application in the Synthesis of an Androgen Receptor Antagonist Intermediate
A primary application of this compound is in the synthesis of advanced pharmaceutical intermediates. This protocol describes its use in a Grignard reaction to form a ketone, a key step in a plausible synthetic route towards the core of potent androgen receptor antagonists like enzalutamide.
Experimental Workflow: Ketone Synthesis via Grignard Reaction
Caption: Workflow for the Grignard reaction with the Weinreb amide.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a dry, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent, for example, 4-cyano-3-(trifluoromethyl)phenylmagnesium bromide (1.2 eq, typically a 1M solution in THF), dropwise to the stirred solution of the Weinreb amide.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography or recrystallization to yield the desired product.
-
Mechanistic Rationale and Trustworthiness
The reliability of the Weinreb amide in this synthesis is due to the formation of a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent.[2]
Reaction Mechanism:
-
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the Weinreb amide.
-
This forms a tetrahedral intermediate where the magnesium cation is chelated by both the oxygen of the original carbonyl group and the oxygen of the methoxy group.
-
This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone. This stability prevents a second equivalent of the Grignard reagent from adding, which would lead to an undesired tertiary alcohol.[2]
-
Upon aqueous work-up (quenching with NH₄Cl), the intermediate is protonated and then collapses to release the desired ketone, along with N,O-dimethylhydroxylamine.
This two-stage process (stable intermediate formation followed by controlled collapse during work-up) is the cornerstone of the Weinreb ketone synthesis and ensures a high yield of the desired ketone product, making the protocol highly trustworthy and reproducible.[3]
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a Weinreb amide functional group provides a robust and versatile platform for the synthesis of complex pharmaceutical agents. The protocols outlined above demonstrate its utility in a reliable and high-yielding manner, underscoring its importance for researchers, scientists, and drug development professionals. As the demand for more targeted and effective therapies continues to grow, the application of such well-designed synthetic intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry and the discovery of next-generation therapeutics.
References
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PubChem. (n.d.). 5-amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Androgen Receptor Antagonists MDV3100. Retrieved from [Link]
- U.S. Patent No. US20230322682A1. (2023). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Google Patents.
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
- Chinese Patent No. CN1477097A. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
-
MDPI. (2018). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Retrieved from [Link]
- Chinese Patent No. CN103304439B. (2015). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Google Patents.
-
National Center for Biotechnology Information. (2014). Antimalarial drug discovery: progress and approaches. PubMed Central. Retrieved from [Link]
-
PubMed. (2010). Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. Retrieved from [Link]
-
Springer Nature. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Retrieved from [Link]
- European Patent Office. (2020). A process for producing enzalutamide. Google Patents.
- U.S. Patent No. US11839689B2. (2023). Formulations of enzalutamide. Google Patents.
-
Organic Chemistry Portal. (n.d.). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 2-Amino-5-fluorobenzoic acid. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. Retrieved from [Link]
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Application Note: Synthesis of 2-Amino-5-fluoroaryl Ketones via Weinreb Amide Chemistry
Introduction: The Strategic Advantage of Weinreb Amides in Medicinal Chemistry
The synthesis of ketones is a fundamental transformation in organic chemistry, providing critical intermediates for the construction of complex molecular architectures. However, traditional methods using highly reactive acylating agents like acid chlorides or esters with organometallic reagents are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2] The Weinreb-Nahm ketone synthesis, which utilizes an N-methoxy-N-methylamide (Weinreb amide), elegantly circumvents this issue.[3] The key to this method's success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[2] This intermediate resists further nucleophilic attack until it is intentionally hydrolyzed during an acidic workup, thus affording the desired ketone with high selectivity and yield.[2]
This application note focuses on the reactions of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a substrate of significant interest in drug discovery. The 2-aminobenzamide scaffold is a privileged structure found in numerous therapeutic agents, while the fluorine atom is often incorporated to enhance metabolic stability, binding affinity, or other pharmacokinetic properties.[4][5] Providing a robust and predictable protocol for converting this valuable building block into a diverse range of ketones is therefore of high importance for researchers in pharmaceutical and materials science.
The Reaction Mechanism: Chelation as the Key to Control
The remarkable selectivity of the Weinreb amide reaction is attributed to the formation of a stable five-membered cyclic intermediate involving the metal atom from the organometallic reagent.
Upon nucleophilic addition of the organometallic reagent (e.g., Grignard or organolithium) to the amide carbonyl, a tetrahedral intermediate is formed. The lone pair electrons on the methoxy oxygen chelate to the magnesium or lithium cation, which is also coordinated to the carbonyl oxygen.[3] This chelation stabilizes the intermediate, preventing its collapse to a ketone at low temperatures.[2] Consequently, the intermediate does not react further with another equivalent of the organometallic reagent. The desired ketone is only liberated upon subsequent aqueous acidic workup, which breaks down the chelate and hydrolyzes the N-O bond.
It is critical to note that the substrate, this compound, possesses an acidic primary amine proton. Potent organometallic reagents, being strong bases, will first deprotonate this amine. Therefore, a minimum of two equivalents of the organometallic reagent is required: one to deprotonate the amine and the second to perform the nucleophilic addition. This must be accounted for in the experimental design for the reaction to proceed to completion.
Caption: Figure 1: Reaction of the Weinreb amide with a Grignard reagent.
Experimental Protocol: Synthesis of (2-Amino-5-fluorophenyl)(phenyl)methanone
This protocol details the reaction of this compound with phenylmagnesium bromide as a representative example. The principles outlined are broadly applicable to other organolithium and Grignard reagents.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh) for column chromatography
-
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Step-by-Step Procedure
Caption: Figure 2: A generalized workflow for the Weinreb ketone synthesis.
-
Preparation: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Dissolve this compound (e.g., 1.0 g, 5.05 mmol, 1.0 eq) in anhydrous THF (25 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Rationale: Low temperature is crucial for controlling the reactivity of the potent Grignard reagent and ensuring the stability of the tetrahedral intermediate.[2]
-
-
Grignard Addition: To the cooled solution, add phenylmagnesium bromide (3.7 mL, 11.1 mmol, 2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: 2.2 equivalents are used; ~1.1 eq is consumed for deprotonating the aniline, and ~1.1 eq acts as the nucleophile. A slight excess ensures the reaction proceeds to completion. Slow addition prevents localized heating and potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes). The disappearance of the starting material spot indicates completion.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution (~20 mL) to quench the reaction.
-
Rationale: A mild acidic quench hydrolyzes the intermediate to the ketone and neutralizes any remaining Grignard reagent. Saturated NH₄Cl is preferred over stronger acids to avoid potential side reactions with the sensitive amino group.
-
-
Workup & Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (25 mL) and brine (25 mL).
-
Rationale: The NaHCO₃ wash removes any residual acidic species, while the brine wash helps to break emulsions and remove bulk water from the organic phase.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to afford the pure (2-amino-5-fluorophenyl)(phenyl)methanone.
Expected Results & Versatility
The Weinreb amide protocol is highly versatile and can be adapted for a wide range of organometallic reagents.[7] Below is a table summarizing expected outcomes for the reaction of this compound with various common nucleophiles.
| Entry | Organometallic Reagent | Equivalents | Temperature (°C) | Product | Expected Yield |
| 1 | Phenylmagnesium bromide | 2.2 | 0 to RT | (2-Amino-5-fluorophenyl)(phenyl)methanone | 85-95% |
| 2 | Methylmagnesium bromide | 2.2 | 0 to RT | 1-(2-Amino-5-fluorophenyl)ethan-1-one | 80-90% |
| 3 | n-Butyllithium | 2.2 | -78 to 0 | 1-(2-Amino-5-fluorophenyl)pentan-1-one | 75-85% |
| 4 | Diisobutylaluminum hydride (DIBAL-H) | 1.5 | -78 | 2-Amino-5-fluorobenzaldehyde | 80-90% |
Note: Yields are estimates and may vary based on reaction scale and purification efficiency.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive organometallic reagent (degraded by moisture/air).2. Insufficient equivalents of reagent used.3. "Wet" solvent or glassware. | 1. Titrate the organometallic reagent before use to determine its exact molarity.2. Ensure at least 2.1 equivalents are used to account for aniline deprotonation.3. Use freshly distilled anhydrous solvents and oven/flame-dried glassware under an inert atmosphere. |
| Formation of Tertiary Alcohol | 1. Reaction temperature was too high.2. Workup was not performed promptly after reaction completion. | 1. Maintain low temperatures (-78 °C for organolithiums, 0 °C for Grignards) during addition and reaction to ensure intermediate stability.2. Proceed with the quench and workup as soon as TLC indicates full consumption of the starting material. |
| Difficult Emulsion during Workup | The deprotonated aniline salt may act as a surfactant. | Add a sufficient amount of brine during the washing step. If the emulsion persists, allow the separatory funnel to stand for an extended period or perform filtration through a pad of Celite.[6] |
Safety Precautions
-
Organometallic reagents such as Grignard reagents and organolithiums are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe techniques.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or distill from a suitable drying agent.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform all operations in a well-ventilated chemical fume hood.
References
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link][1][3]
-
Sato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(50), 47253–47261. [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link][1]
-
Cassar, S., et al. (2015). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. [Link][8]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Wikipedia. [Link][2]
-
Sibi, M. P., et al. (1999). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]
-
Reddit user discussion. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link][6]
-
Snieckus, V. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
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Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5115-5129. [Link][9]
-
PubChem. (n.d.). N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link]
-
Procter, D. J., et al. (2023). Synthesis of Carbonyl Compounds Bearing a 9-Fluorenyl Radical Clock via a Weinreb Amide. Organic Syntheses, 100, 61-76. [Link][7]
-
Stegmann, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10738-10764. [Link][5]
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- 4. 2-Amino-5-fluoro-N-methylbenzamide|CAS 773846-62-1 [benchchem.com]
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- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Utility of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide on the synthesis, characterization, and application of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide. This compound, a specialized Weinreb amide, serves as a critical intermediate in the multi-step synthesis of Vilazodone, an antidepressant agent. We will explore the rationale behind its use, providing field-proven protocols for its synthesis and subsequent conversion, emphasizing the chemical principles that ensure high yield and purity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical R&D.
Introduction: The Strategic Role of a Weinreb Amide Intermediate
In complex organic synthesis, controlling the reactivity of functional groups is paramount. Carboxylic acid derivatives, while versatile, often pose challenges such as over-addition of organometallic reagents. The Weinreb amide, or N-methoxy-N-methylamide, was developed to elegantly solve this problem. It readily reacts with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists collapse and further reaction until acidic workup, cleanly yielding a ketone.
This compound (CAS No. 874295-80-6) is a prime example of this strategy put into practice. It is a pivotal precursor in the synthesis of Vilazodone, where it is used to construct the key keto-amine fragment via a Friedel-Crafts acylation reaction. Its structure incorporates the necessary aniline moiety and a fluorine atom, which are integral to the final drug's pharmacological profile.
Synthesis Protocol: this compound
This protocol details the preparation of the title compound from the commercially available starting material, 2-amino-5-fluorobenzoic acid. The procedure involves the activation of the carboxylic acid followed by amidation with N,O-Dimethylhydroxylamine hydrochloride.
Principle and Causality
The core of this synthesis is the conversion of a carboxylic acid to a Weinreb amide. Direct amidation is inefficient. Therefore, the carboxylic acid must first be "activated." In this protocol, we use thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride. This intermediate is not isolated but is immediately reacted with N,O-dimethylhydroxylamine. Pyridine is used as a base to neutralize the HCl generated during both the acyl chloride formation and the final amidation step, driving the reaction to completion.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 180-184 | N/A | Irritant |
| Thionyl chloride | SOCl₂ | 118.97 | -104.5 | 76 | Corrosive, Lachrymator |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 114-116 | N/A | Irritant |
| Pyridine | C₅H₅N | 79.10 | -41.6 | 115 | Flammable, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 40 | Carcinogen |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | 84.01 | N/A | N/A | Mild Irritant |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 | N/A | Hygroscopic |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Formation: Add pyridine (12.8 g, 13.1 mL, 161.2 mmol) to the suspension. Then, add thionyl chloride (9.2 g, 5.6 mL, 77.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition of SOCl₂ controls the exothermic reaction and minimizes side product formation.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Amidation: In a separate beaker, dissolve N,O-dimethylhydroxylamine hydrochloride (7.5 g, 77.4 mmol) in 20 mL of water and carefully add saturated NaHCO₃ solution until the pH is ~8 to free the amine. Extract the free amine into DCM (2 x 30 mL). Dry the combined organic extracts over anhydrous MgSO₄, filter, and add this solution to the reaction mixture at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (1 x 40 mL), and brine (1 x 40 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the Weinreb amide intermediate.
Application Protocol: Acylation of 3-Cyanoindole
The primary utility of this compound is as an acylating agent. In the synthesis of a Vilazodone precursor, it is used to acylate 3-cyanoindole via a Friedel-Crafts-type reaction.
Principle and Causality
The Friedel-Crafts acylation is a classic C-C bond-forming reaction. Here, a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) activates the Weinreb amide, making the carbonyl carbon highly electrophilic. The electron-rich indole ring then acts as a nucleophile, attacking the activated carbonyl group. The reaction typically occurs at the C3 position of the indole, but since it is blocked by the cyano group, the acylation proceeds at the C2 position. The resulting ketone is a direct precursor to the core of Vilazodone. The use of the Weinreb amide is advantageous as it prevents the potential for double addition that can occur with more reactive acylating agents like acyl chlorides.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Intermediate from Part 2 | C₉H₁₁FN₂O₂ | 198.19 | ~85-90 | N/A | Irritant |
| 3-Cyanoindole | C₉H₆N₂ | 142.16 | 176-179 | N/A | Toxic |
| Boron trifluoride etherate | BF₃·O(C₂H₅)₂ | 141.93 | -60 | 126 | Corrosive, Water-Reactive |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | -35 | 83.5 | Toxic, Carcinogen |
| Methanol | CH₃OH | 32.04 | -97.6 | 64.7 | Flammable, Toxic |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-cyanoindole (1.0 g, 7.0 mmol) and the Weinreb amide intermediate (1.53 g, 7.7 mmol) from Part 2.
-
Solvent Addition: Add anhydrous dichloroethane (DCE, 30 mL).
-
Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.1 mL, 8.4 mmol) dropwise. Rationale: BF₃·OEt₂ is a strong Lewis acid that activates the amide carbonyl for nucleophilic attack by the indole. The reaction is exothermic and requires cooling.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60 °C. Stir at this temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol (10 mL).
-
Workup: Add 50 mL of water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 40 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid, (2-Amino-5-fluorophenyl)(3-cyano-1H-indol-2-yl)methanone, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Reaction Mechanism Diagram
Caption: Simplified mechanism of Friedel-Crafts acylation using the Weinreb amide.
Characterization & Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic protons (~6.5-7.5 ppm), NH₂ protons (~5.0 ppm, broad), N-OCH₃ (~3.7 ppm), and N-CH₃ (~3.3 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl peak (~168 ppm), aromatic carbons (including a C-F coupled doublet), and two distinct N-methyl/methoxy carbons. |
| Mass Spec (ESI+) | m/z | [M+H]⁺ = 199.08 |
| HPLC | Purity | ≥98% area under the curve with a suitable method (e.g., C18 column, mobile phase of acetonitrile/water). |
| Melting Point | Range | A sharp melting point range consistent with a pure compound (literature values may vary slightly). |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.
-
Ventilation: All steps, particularly those involving thionyl chloride, pyridine, and dichloroethane, must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.
-
Reagent Handling:
-
Thionyl Chloride: Extremely corrosive and reacts violently with water. Handle with extreme care.
-
Boron Trifluoride Etherate: Corrosive and water-reactive. Quench reactions slowly and carefully.
-
Dichloromethane/Dichloroethane: Suspected carcinogens. Avoid skin contact and inhalation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
PubChem. (n.d.). Vilazodone. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
Sources
The Strategic Utility of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide in Modern Synthesis: A Guide for Researchers
In the landscape of contemporary medicinal chemistry and drug development, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of novel molecular architectures. Among these, 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a versatile and valuable intermediate. Its unique combination of a nucleophilic amino group, a metabolically robust fluorine substituent, and a ketone-precursor Weinreb amide functionality makes it a powerful tool for the synthesis of a diverse array of therapeutic agents, including antimalarials and androgen receptor antagonists.[1] The strategic placement of the fluorine atom is a well-established tactic in drug design to enhance metabolic stability and binding affinity, rendering this benzamide a critical scaffold in the generation of compound libraries for biological screening.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and a detailed, field-proven protocol for the utilization of this compound in the synthesis of 2-amino-5-fluorobenzophenone derivatives. The causality behind experimental choices, self-validating system design, and authoritative grounding are central pillars of this guide, ensuring both scientific integrity and practical applicability.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is the foundation of any successful synthetic endeavor. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 880875-39-8 | [2] |
| Molecular Formula | C₉H₁₁FN₂O₂ | [2] |
| Molecular Weight | 198.19 g/mol | [2] |
| Appearance | Off-white to light yellow solid | |
| Storage | Sealed in dry, 2-8°C | [2] |
Safety Considerations: this compound is considered a hazardous chemical.[3] It may be harmful if swallowed, in contact with skin, or if inhaled.[3][4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[3]
Core Application: Synthesis of 2-Amino-5-fluorobenzophenones via Grignard Reaction
The Weinreb amide functionality of this compound provides a robust and high-yielding pathway for the synthesis of ketones upon reaction with organometallic reagents, such as Grignard or organolithium reagents.[5][6] This transformation is highly efficient due to the formation of a stable, chelated intermediate that prevents the over-addition of the organometallic reagent, a common side reaction when using esters or acid chlorides.[5][6]
The following protocol details a representative synthesis of (2-amino-5-fluorophenyl)(phenyl)methanone, a key scaffold in medicinal chemistry, utilizing a Grignard reaction.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of (2-amino-5-fluorophenyl)(phenyl)methanone.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Briefly heat the magnesium under vacuum and then cool to room temperature under a stream of nitrogen.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution (1.2 equivalents) to the solution of the Weinreb amide via a cannula or dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-amino-5-fluorophenyl)(phenyl)methanone.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water.[7] The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent, which would lead to a significant decrease in yield.[7]
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the Weinreb amide is exothermic. Slow addition at 0°C helps to control the reaction temperature, preventing potential side reactions and ensuring the stability of the tetrahedral intermediate.
-
Quenching with Saturated Ammonium Chloride: A saturated solution of ammonium chloride is a mild acidic quenching agent. It effectively hydrolyzes the magnesium alkoxide intermediate to the desired ketone without causing degradation of the product, which might occur with stronger acids.
Troubleshooting Common Issues
| Issue | Probable Cause | Suggested Solution |
| Low or no product yield | Inactive Grignard reagent (due to moisture) | Ensure all glassware is rigorously dried and anhydrous solvents are used. Use of an indicator like iodine helps confirm the initiation of Grignard formation. |
| Incomplete reaction | Extend the reaction time and monitor closely by TLC. Gentle heating (e.g., to 40°C) after the initial addition may be beneficial. | |
| Presence of biphenyl impurity | Wurtz coupling during Grignard formation | This is a common side reaction. Ensure a slight excess of magnesium and control the rate of addition of the aryl halide. Biphenyl can usually be separated during column chromatography. |
| Formation of tertiary alcohol | Contamination of Weinreb amide with starting carboxylic acid or ester | Ensure the starting Weinreb amide is of high purity. The presence of more reactive acylating agents can lead to over-addition. |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its ability to cleanly and efficiently undergo conversion to ketones via reaction with organometallic reagents makes it a superior alternative to traditional acylating agents. The detailed protocol and accompanying scientific rationale provided herein are intended to empower researchers to confidently and successfully utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
-
Organic Syntheses. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Available from: [Link].
-
Khalid, M., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020, 36(2), 206-219. Available from: [Link].
-
Angene Chemical. Safety Data Sheet. Available from: [Link].
-
Khalid, M., et al. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate, 2020. Available from: [Link].
-
Sureshbabu, V.V., et al. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Semantic Scholar, 2015. Available from: [Link].
-
Al-Mughaid, H., et al. Recent Developments in Weinreb Synthesis and their Applications. Asian Journal of Chemistry, 2019, 31(12), 2637-2646. Available from: [Link].
-
Stegmann, C., et al. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 2023. Available from: [Link].
-
Chemistry LibreTexts. Conversion to ketones using Grignard reagents. Available from: [Link].
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available from: [Link].
-
YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available from: [Link].
-
YouTube. Grignard Reaction Experiment Part 1, Prelab. Available from: [Link].
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- 7. youtube.com [youtube.com]
The Strategic Application of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide in Modern Drug Discovery
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both synthetic versatility and desirable pharmacokinetic properties is paramount. 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a fluorinated Weinreb amide, has emerged as a valuable building block in medicinal chemistry. Its unique structural features—a nucleophilic amino group, a metabolically robust fluorine atom, and a Weinreb amide moiety for controlled carbon-carbon bond formation—provide a powerful toolkit for the synthesis of diverse and complex bioactive molecules.
The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The 2-amino group serves as a key handle for the introduction of various heterocyclic systems, a common feature in many targeted therapies. Crucially, the N-methoxy-N-methylamide (Weinreb amide) functionality allows for the mild and efficient synthesis of ketones and aldehydes by preventing the over-addition of organometallic reagents, a common challenge with other carbonyl precursors.[3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate. This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors.
Application Note I: Synthesis of Pyrimidine-Based EGFR Inhibitors
Derivatives of 2-aminobenzamide are instrumental in the synthesis of a variety of heterocyclic compounds with significant biological activity, including potent kinase inhibitors. A notable application is in the development of pyrimidine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][5] The general synthetic strategy involves the condensation of the 2-amino group of the benzamide scaffold with a suitably functionalized pyrimidine core.
The rationale behind this approach lies in the ability of the resulting N-phenylpyrimidin-2-amine scaffold to mimic the binding mode of ATP in the kinase domain of EGFR. The fluorinated benzamide portion of the molecule can be strategically positioned to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of a Key Ketone Intermediate via Grignard Reaction
This protocol details the synthesis of a 1-(2-amino-5-fluorophenyl)ethan-1-one derivative, a key intermediate for further elaboration into more complex drug candidates. The Weinreb amide functionality of this compound ensures a high-yield conversion to the corresponding ketone.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 g, 5.05 mmol).
-
Dissolution: Add anhydrous THF (25 mL) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Reagent Addition: Slowly add methylmagnesium bromide (2.0 mL, 6.0 mmol, 1.2 equivalents) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 2 M HCl (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% EtOAc in hexanes) to afford the desired 1-(2-amino-5-fluorophenyl)ethan-1-one.
Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Precursor
This protocol outlines the synthesis of a 4-chloro-N-(2-acyl-4-fluorophenyl)pyrimidin-2-amine, a key intermediate in the development of EGFR inhibitors.
Materials:
-
1-(2-amino-5-fluorophenyl)ethan-1-one (from Protocol 1)
-
2,4-dichloropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add a solution of 1-(2-amino-5-fluorophenyl)ethan-1-one (0.5 g, 3.26 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (0.14 g, 3.59 mmol, 1.1 equivalents) portion-wise.
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Pyrimidine Addition: Add a solution of 2,4-dichloropyrimidine (0.53 g, 3.59 mmol, 1.1 equivalents) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes to precipitate the product.
-
Filtration: Collect the solid by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 4-chloro-N-(2-acyl-4-fluorophenyl)pyrimidin-2-amine.
Data Presentation
The following table summarizes the biological activity of a series of pyrimidine derivatives synthesized from a 2-amino-N-methoxybenzamide scaffold, highlighting their potent inhibitory activity against EGFR kinase.[5]
| Compound | R1 | R2 | EGFR Kinase IC₅₀ (nM) | A549 (NSCLC) IC₅₀ (µM) |
| 5a | H | H | 120 | 0.85 |
| 5d | F | H | 95 | 0.62 |
| 5h | Cl | H | 71 | 0.48 |
| Gefitinib | - | - | 25 | 0.015 |
| Osimertinib | - | - | 12 | 0.011 |
Table 1: In vitro anti-proliferative activities of synthesized pyrimidine derivatives.
Visualizations
Caption: Synthetic pathway for a pyrimidine-based kinase inhibitor precursor.
Caption: Mechanism of action for pyrimidine-based EGFR inhibitors.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery. Its inherent structural and chemical properties provide medicinal chemists with a reliable platform for the construction of targeted therapies, particularly in the realm of kinase inhibitors. The protocols and data presented herein underscore its practical utility and the rationale for its application. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed scaffolds will undoubtedly play a pivotal role in the future of pharmaceutical research and development.
References
-
Gomtsyan, A. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Org. Lett.2000 , 2, 11-13. Available from: [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
-
Fan, Y., et al. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Pharmaceuticals2023 , 16(2), 304. Available from: [Link]
-
Zhu, W., et al. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. J. Mol. Struct.2025 , 142629. Available from: [Link]
-
Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58(21), 8315-8359. Available from: [Link]
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Grygorenko, O. O., et al. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Eur. J. Org. Chem.2021 , 2021(47), 6478-6510. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 137434422, 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one. Available from: [Link]
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Harris, C. E., et al. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Tetrahedron Lett.2021 , 62, 152875. Available from: [Link]
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Organic Syntheses. PREPARATION OF RADICAL CLOCKS BEARING CARBONYL GROUPS: SYNTHESIS OF N-METHOXY-N-METHYLSPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXAMIDE. Available from: [Link]
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Organic Syntheses. o-ANISALDEHYDE. Available from: [Link]
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MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]
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Application Note: Synthetic Derivatization Strategies for 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Abstract: This technical guide provides an in-depth exploration of the synthetic derivatization of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide (CAS 880875-39-8). This molecule is a highly versatile scaffold in medicinal chemistry and drug development, valued as a key intermediate in the synthesis of novel therapeutic agents, including those targeting Plasmodium falciparum and androgen receptors[1]. Its synthetic utility is derived from two distinct and chemically orthogonal functional groups: a nucleophilic aromatic amine at the C2 position and a stable, yet reactive, Weinreb amide. This document details validated protocols for the selective modification of both sites, explains the chemical principles behind these transformations, and provides a framework for the characterization of the resulting derivatives.
Introduction and Strategic Overview
This compound is a fluorinated benzamide derivative whose structure is strategically designed for synthetic diversification[1]. The fluorine atom at the C5 position enhances metabolic stability and binding affinity, a common tactic in modern drug design[1]. The primary value for researchers lies in the ability to selectively functionalize two key positions:
-
The C2 Aromatic Amine: This primary amine is a versatile nucleophilic handle for a wide array of classical aromatic amine transformations, including acylation, alkylation, sulfonylation, and diazotization.
-
The Weinreb Amide: The N-methoxy-N-methylamide moiety is a privileged functional group in organic synthesis. It serves as a robust precursor for the synthesis of ketones and aldehydes, resisting the over-addition of organometallic reagents that plagues more reactive carbonyl precursors like esters or acid chlorides[2][3].
This guide provides reliable protocols for leveraging both reactive centers, enabling the generation of diverse chemical libraries for biological screening.
Diagram 1: Core derivatization strategies for the target molecule.
Path A: Derivatization at the C2-Aromatic Amino Group
The aromatic amine is a potent nucleophile and directing group, offering a primary site for modification.
N-Acylation and N-Sulfonylation
Scientific Rationale: Acylation or sulfonylation of the C2-amino group is a fundamental transformation used to install amide or sulfonamide moieties, respectively. This modification can serve multiple purposes: it can act as a protecting group, modulate the electronic properties of the aromatic ring, or introduce new pharmacophores for structure-activity relationship (SAR) studies. The reaction proceeds via nucleophilic attack of the amine onto the electrophilic carbonyl or sulfonyl chloride. A non-nucleophilic base is typically required to scavenge the HCl byproduct.
Protocol 2.1.1: General Procedure for N-Acylation
-
Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under a nitrogen atmosphere, add a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Example N-Acylation and N-Sulfonylation Reactions
| Reagent | Product Type | Typical Conditions |
|---|---|---|
| Acetyl Chloride | N-Acetamide | DCM, Triethylamine, 0 °C to RT |
| Benzoyl Chloride | N-Benzamide | THF, Pyridine, 0 °C to RT |
| Methanesulfonyl Chloride | N-Methanesulfonamide | DCM, DIPEA, 0 °C to RT |
| p-Toluenesulfonyl Chloride | N-Tosylamide | Pyridine (solvent and base), RT |
Diazotization and Sandmeyer Reaction
Scientific Rationale: The conversion of the aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry, providing access to a vast array of functionalities that cannot be installed directly. The amine is treated with a nitrous acid source (typically NaNO₂ in strong acid) at low temperatures to form a transient diazonium salt. This intermediate can then be displaced by various nucleophiles, often with copper(I) catalysis in what is known as the Sandmeyer reaction.
Diagram 2: Workflow for Diazotization-Sandmeyer reactions.
Protocol 2.2.1: Conversion of Amine to Chloride (Sandmeyer Reaction)
-
Diazotization: Suspend this compound (1.0 eq) in an aqueous solution of HCl (e.g., 3 M) and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 2-chloro-5-fluoro-N-methoxy-N-methylbenzamide by column chromatography or recrystallization.
Path B: Derivatization via the Weinreb Amide
Scientific Rationale: The Weinreb amide is an exceptional acylating agent because its reaction with organometallic nucleophiles forms a stable, five-membered chelated tetrahedral intermediate[3]. This intermediate is stable at the reaction temperature and does not collapse to form a ketone until acidic or aqueous workup is performed[2]. This stability prevents a second nucleophilic attack, thus avoiding the formation of tertiary alcohol byproducts and leading to high yields of the desired ketone[2][3]. Similarly, reduction with hydride reagents can be stopped cleanly at the aldehyde stage[4].
Diagram 3: Mechanism of Weinreb amide reaction with Grignard reagents.
Synthesis of Ketones via Grignard Reagent Addition
Protocol 3.1.1: General Procedure for Ketone Synthesis
-
Setup: To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, solution in THF) dropwise via syringe. The reaction may be exothermic.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ketone product by column chromatography.
Table 2: Example Ketone Synthesis from Weinreb Amide
| Grignard Reagent (R-MgX) | Expected Ketone Product |
|---|---|
| Phenylmagnesium Bromide | (2-Amino-5-fluorophenyl)(phenyl)methanone |
| Methylmagnesium Iodide | 1-(2-Amino-5-fluorophenyl)ethan-1-one |
| Vinylmagnesium Bromide | 1-(2-Amino-5-fluorophenyl)prop-2-en-1-one |
| Cyclopropylmagnesium Bromide | (2-Amino-5-fluorophenyl)(cyclopropyl)methanone |
Synthesis of Aldehydes via Reduction
Scientific Rationale: Mild hydride reducing agents, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures, can selectively reduce the Weinreb amide to the corresponding aldehyde[3][4]. Similar to the Grignard reaction, a stable intermediate is formed which is hydrolyzed to the aldehyde during workup.
Protocol 3.2.1: Aldehyde Synthesis using DIBAL-H
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF or Toluene under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.2 eq, solution in hexanes or toluene) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction at -78 °C by the very slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Extraction and Purification: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry, and concentrate. Purify the resulting 2-Amino-5-fluorobenzaldehyde by column chromatography.
Analytical Characterization of Derivatives
The unambiguous identification and purity assessment of all synthesized derivatives are critical. A combination of analytical techniques should be employed.
Table 3: Recommended Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Data for a Derivative (e.g., N-acetylated Ketone) |
|---|---|---|
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with an [M+H]⁺ ion corresponding to the calculated exact mass of the product[5][6]. |
| ¹H NMR | Structural elucidation and confirmation | Disappearance of the C2-NH₂ protons; appearance of a new amide N-H singlet and a methyl singlet for the acetyl group. Shifts in aromatic protons consistent with the new substitution pattern[7]. |
| ¹³C NMR | Carbon skeleton confirmation | Appearance of new carbonyl and methyl carbons for the acetyl and ketone groups. |
| FTIR | Functional group identification | Presence of characteristic C=O stretching frequencies for the ketone and newly formed amide; N-H stretching bands. |
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemistry. The protocols and strategies outlined in this application note demonstrate how its two key functional groups—the aromatic amine and the Weinreb amide—can be selectively and efficiently modified. By leveraging these distinct reactive sites, researchers can rapidly generate diverse libraries of complex molecules for evaluation as potential therapeutic agents.
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors using 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Introduction: The Strategic Role of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide in Kinase Inhibitor Scaffolding
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. A key challenge in this field is the design of scaffolds that are not only potent and selective but also synthetically accessible. This compound, a specialized Weinreb amide, has emerged as a highly strategic starting material for the synthesis of a diverse range of kinase inhibitors.
The inherent chemical properties of this reagent offer significant advantages. The Weinreb amide functionality provides a robust and controlled method for the formation of carbon-carbon bonds, particularly with organometallic reagents, to furnish ketones without the common issue of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[1] This controlled reactivity is crucial when dealing with complex, functionalized heterocyclic moieties that are characteristic of many kinase inhibitor pharmacophores. The presence of the 2-amino group and the 5-fluoro substituent on the benzamide ring offers critical points for molecular recognition and modulation of physicochemical properties. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II kinase inhibitors.[2][3] The fluorine atom, a bioisostere of a hydrogen atom, can enhance binding affinity, improve metabolic stability, and modulate the pKa of the nearby amino group, thereby fine-tuning the molecule's pharmacokinetic and pharmacodynamic profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a representative aminothiazole-based kinase inhibitor targeting the Src family of kinases.
Core Synthesis Strategy: Weinreb Amide Acylation for Ketone Intermediate Formation
The central transformation leveraging this compound is its reaction with a heteroaryl organometallic species to form a key ketone intermediate. This ketone then serves as a versatile anchor for subsequent chemical modifications to build the final inhibitor. The Weinreb amide ensures that the reaction arrests at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate.[4]
Experimental Workflow: From Weinreb Amide to Kinase Inhibitor
The overall synthetic workflow can be conceptualized as a three-stage process:
-
Formation of the Key Ketone Intermediate: Acylation of a lithiated aminothiazole derivative with this compound.
-
Modification of the Ketone: Reductive amination to introduce a side chain that can enhance solubility and target engagement.
-
Final Inhibitor Synthesis: Coupling of the advanced intermediate with a suitable partner, for example, via a Buchwald-Hartwig amination, to complete the pharmacophore.
Caption: Synthetic workflow for a representative kinase inhibitor.
Detailed Protocols
Protocol 1: Synthesis of (2-Amino-5-fluorophenyl)(2-(tert-butoxycarbonylamino)thiazol-5-yl)methanone
This protocol details the critical Weinreb ketone synthesis step. The tert-butoxycarbonyl (Boc) protecting group on the 2-aminothiazole is essential to prevent side reactions.
Materials:
-
2-(tert-Butoxycarbonylamino)thiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation of the Lithiated Thiazole:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (Argon), add 2-(tert-butoxycarbonylamino)thiazole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
-
Weinreb Amide Coupling:
-
In a separate dry flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Add the solution of the Weinreb amide dropwise to the cold (-78 °C) solution of the lithiated thiazole over 20 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ketone.
-
Causality and Self-Validation: The use of a low temperature (-78 °C) is critical for the stability of the lithiated thiazole and to control the reactivity of the organolithium reagent. The Weinreb amide ensures a clean conversion to the ketone, which can be verified by LC-MS and ¹H NMR analysis of the purified product. The appearance of a characteristic ketone carbonyl peak in the IR spectrum (around 1650-1680 cm⁻¹) and the disappearance of the N-methoxy and N-methyl signals of the Weinreb amide in the ¹H NMR spectrum confirm the successful reaction.
Protocol 2: Boc-Deprotection and Subsequent Functionalization
The Boc group is removed under acidic conditions, and the resulting free amine on the thiazole ring can be further functionalized.
Materials:
-
(2-Amino-5-fluorophenyl)(2-(tert-butoxycarbonylamino)thiazol-5-yl)methanone
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected ketone (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the deprotected ketone, which can be used in the next step without further purification.
Data Presentation: Characterization of Key Intermediate
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | LC-MS (m/z) | Yield (%) |
| (2-Amino-5-fluorophenyl)(2-aminothiazol-5-yl)methanone | C₁₀H₈FN₃OS | 237.25 | 8.15 (s, 1H, thiazole-H), 7.80 (s, 2H, thiazole-NH₂), 7.45 (dd, J=8.8, 3.2 Hz, 1H, Ar-H), 7.20 (td, J=8.8, 3.2 Hz, 1H, Ar-H), 6.80 (dd, J=8.8, 4.8 Hz, 1H, Ar-H), 6.20 (s, 2H, Ar-NH₂) | 238.1 [M+H]⁺ | 65-75 |
Mechanism of Kinase Inhibition: Targeting the ATP-Binding Site
The synthesized aminothiazole-based inhibitors are designed to target the ATP-binding site of Src family kinases. The 2-aminothiazole moiety is a well-established "hinge-binding" motif.[2]
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- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MMP inhibitor (R)-2-(N-benzyl-4-(2-[18F]fluoroethoxy)phenylsulphonamido)-N-hydroxy-3-methylbutanamide: Improved precursor synthesis and fully automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies and Protocols for Amide Coupling Reactions with 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of amide coupling reactions utilizing 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide as the amine component. The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development.[1] The title compound, a substituted aniline featuring a Weinreb amide moiety, presents unique challenges due to the electronically deactivated nature of its primary amino group. This document elucidates the chemical principles behind these challenges, offers a comparative analysis of common coupling reagents, and provides two robust, step-by-step protocols designed to maximize reaction efficiency and product purity. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile building block into their synthetic programs.
Scientific Foundation: Understanding the Substrate and Reaction
Structural Analysis of this compound
The successful application of any substrate begins with a thorough understanding of its structural and electronic properties. The molecule this compound (CAS 880875-39-8) possesses three key features that dictate its reactivity in amide coupling reactions.[2]
-
Primary Aromatic Amine (-NH₂): This is the nucleophilic center for the amide coupling reaction. As an aniline derivative, its nucleophilicity is inherently lower than that of an aliphatic amine.
-
Fluoro Substituent (-F): Located at the 5-position (para to the amino group), the fluorine atom is a strongly electron-withdrawing group due to its high electronegativity. This effect significantly reduces the electron density on the aromatic ring and, consequently, lowers the nucleophilicity and basicity of the 2-amino group. This deactivation is a critical consideration for selecting appropriately potent coupling conditions.
-
Weinreb Amide (-C(O)N(OCH₃)CH₃): The N-methoxy-N-methylamide, or Weinreb amide, is a valuable functional group in synthesis.[3] It is relatively stable to many reaction conditions and is known for its ability to react cleanly with organometallic reagents to form ketones.[3][4] In the context of this application, it acts as a stable substituent that will be carried through the coupling reaction into the final product.
The Mechanism of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid's carboxyl group.[5] This is because the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Coupling reagents facilitate this process by converting the hydroxyl into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6]
The general mechanism proceeds via two main stages:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an acyloxyphosphonium salt (with phosphonium reagents), or an aminium/uronium active ester (with aminium/uronium salts).[1][7]
-
Nucleophilic Attack: The amine (in this case, this compound) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the activated leaving group and forming the stable amide bond.
Caption: Generalized mechanism for amide bond formation.
Strategic Selection of Coupling Reagents
The reduced nucleophilicity of this compound necessitates the use of highly efficient coupling reagents. The choice of reagent directly impacts reaction time, yield, purity, and the suppression of side reactions.[1]
| Reagent Class | Example(s) | Strength | Key Considerations for This Application |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly Recommended. These are among the most powerful coupling reagents, ideal for difficult couplings involving deactivated amines.[8][9] They react rapidly and minimize side reactions. HATU is often superior for preventing racemization.[8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Recommended. Very effective reagents, particularly for solid-phase synthesis, though they can be less reactive than uronium salts. PyBOP is a common choice, but its byproducts can sometimes complicate purification.[10] |
| Carbodiimides | EDC, DCC, DIC | Moderate to High | Viable with Additives. These are cost-effective but generally require an additive like HOBt or Oxyma to increase efficiency and prevent side reactions like N-acylurea formation and racemization, especially with deactivated amines.[5][11][12] EDC is preferred for solution-phase chemistry due to its water-soluble urea byproduct.[9][10] |
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific carboxylic acid used.
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for achieving high yields and purity, especially when coupling valuable or complex carboxylic acids.
Materials and Reagents
| Reagent | M.W. | Equivalents |
| Carboxylic Acid (R-COOH) | Varies | 1.0 |
| This compound | 198.19 | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).
-
Activation: Add HATU (1.2 eq) to the solution. Stir for 2 minutes at room temperature.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture. The solution may change color. Stir for an additional 5-10 minutes to ensure complete formation of the active ester.
-
Amine Addition: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Due to the deactivated amine, the reaction may require 2-12 hours for completion. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt from HATU), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Safety Precautions: HATU and other uronium salts can be irritating and are moisture-sensitive. DIPEA and DMF are irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2: Cost-Effective Coupling Using EDC and HOBt
This classic method is a reliable and economical alternative, suitable for larger-scale synthesis.
Materials and Reagents
| Reagent | M.W. | Equivalents |
| Carboxylic Acid (R-COOH) | Varies | 1.0 |
| This compound | 198.19 | 1.1 |
| EDC·HCl (EDAC) | 191.70 | 1.5 |
| HOBt (Hydroxybenzotriazole) | 135.12 | 1.5 |
| DIPEA or NMM (N-Methylmorpholine) | 129.24 / 101.15 | 2.0 |
| Anhydrous DCM (Dichloromethane) or DMF | - | - |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.5 eq), and this compound (1.1 eq) in anhydrous DCM or DMF (~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
Base Addition: Add the base, DIPEA or NMM (2.0 eq), to the mixture and stir for 5 minutes.
-
Carbodiimide Addition: Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.
-
The water-soluble diisopropylurea byproduct of EDC should be largely removed during the aqueous washes.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate).
Safety Precautions: EDC is a moisture-sensitive irritant. HOBt is explosive when dry and is typically supplied hydrated; handle with care. Perform all operations in a fume hood with appropriate PPE.
Experimental Workflow and Data Summary
The overall process for executing these protocols can be visualized as a clear, sequential workflow.
Caption: Standard workflow for amide coupling reactions.
Protocol Parameter Summary
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Amine Eq. | 1.1 | 1.1 |
| Coupling Reagent Eq. | 1.2 | 1.5 |
| Additive Eq. | N/A | 1.5 (HOBt) |
| Base Eq. | 3.0 (DIPEA) | 2.0 (DIPEA/NMM) |
| Temperature | Room Temp (can be heated) | 0 °C to Room Temp |
| Typical Time | 2 - 12 hours | 4 - 24 hours |
| Relative Cost | Higher | Lower |
| Efficiency | Very High | Good to High |
Conclusion
The successful synthesis of amides using this compound is readily achievable with careful consideration of its electronic properties. The electron-withdrawing nature of the fluoro substituent mandates the use of potent coupling reagents. Uronium salts like HATU offer a highly efficient and rapid route, while the classic EDC/HOBt combination provides a cost-effective and reliable alternative. The protocols and strategies outlined in this guide serve as a validated starting point for researchers, enabling the effective incorporation of this valuable building block into diverse synthetic applications, from small-molecule library synthesis to complex target-oriented drug discovery.
References
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Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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How do you prepare a Weinreb amide?. TutorChase. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Carbodiimide. Wikipedia. [Link]
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Weinreb Amides. Synfacts. [Link]
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Weinreb ketone synthesis. Wikipedia. [Link]
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Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
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Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
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N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters. [Link]
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N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]
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N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Amide bond formation using amino acid fluorides. ResearchGate. [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH. [Link]
-
2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC - NIH. [Link]
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
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The Versatile 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide Scaffold: A Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the myriad of fluorinated building blocks, 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a particularly valuable and versatile scaffold. Its unique structural features offer a powerful platform for the synthesis of a diverse range of biologically active compounds, from anti-cancer agents to anti-malarial drugs. This technical guide provides an in-depth exploration of this scaffold, offering detailed application notes and protocols for its use in drug discovery and development.
The this compound Scaffold: Physicochemical Properties and Strategic Advantages
The this compound scaffold, with the chemical formula C₉H₁₁FN₂O₂, combines several key features that make it an attractive starting point for medicinal chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 880875-39-8 | [1] |
| Molecular Weight | 198.19 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |
| Predicted LogP | 1.0413 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
The strategic placement of a fluorine atom at the 5-position of the benzamide ring is a key design element. Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2] These modifications can lead to improved metabolic stability by blocking potential sites of oxidation, enhanced binding affinity to target proteins through favorable electrostatic interactions, and increased membrane permeability.[2][3]
The Weinreb amide functionality (N-methoxy-N-methylamide) is another critical feature. This group is a stable and versatile precursor for the synthesis of ketones and aldehydes.[4] Unlike more reactive acylating agents, Weinreb amides react with organometallic reagents to form a stable tetrahedral intermediate, preventing the common problem of over-addition and formation of tertiary alcohols.[4] This controlled reactivity allows for the precise and high-yield synthesis of desired carbonyl compounds.[5]
Synthesis of the Scaffold: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the amidation of 2-amino-5-fluorobenzoic acid. The following protocol is a general procedure based on established methods for Weinreb amide formation.[6][7]
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-5-fluorobenzoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., HATU, HBTU, or CDI)
-
Base (e.g., DIPEA or N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amidation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in the anhydrous solvent and neutralize with the base (1.2 equivalents). Slowly add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from interfering with the coupling reaction, as many coupling agents are water-sensitive.
-
Anhydrous Solvents: Essential for the same reason as the inert atmosphere.
-
Coupling Agent: Facilitates the formation of an active ester or acylphosphonium intermediate, which is readily attacked by the hydroxylamine. The choice of coupling agent can influence reaction time and yield.
-
Base: Neutralizes the hydrochloride salt of the hydroxylamine and facilitates the deprotonation of the carboxylic acid and the hydroxylamine, promoting the reaction. A non-nucleophilic base like DIPEA is often preferred to avoid side reactions.
Applications in Drug Discovery: Case Studies
The this compound scaffold has been instrumental in the development of several promising therapeutic agents.
Case Study 1: Androgen Receptor Antagonists for Prostate Cancer
Prostate cancer is often driven by the androgen receptor (AR).[8] The development of potent and selective AR antagonists is a key therapeutic strategy. The 2-amino-5-fluorobenzamide scaffold has been utilized in the synthesis of novel AR antagonists. For instance, the synthesis of MDV3100 (enzalutamide), a clinically approved AR inhibitor, involves a key intermediate, 4-amino-2-fluoro-N-methylbenzamide, which shares the core structural features of our topic scaffold.[7]
The synthesis of such antagonists often involves the reaction of the Weinreb amide with an appropriate organometallic reagent to form a ketone, which is then further elaborated to the final drug molecule. The fluorine atom in the scaffold can enhance the binding affinity of the antagonist to the AR and improve its metabolic stability, leading to a more effective drug.[3]
Workflow for the Synthesis of an AR Antagonist Precursor:
Caption: Synthetic workflow for an AR antagonist precursor.
Case Study 2: EGFR Inhibitors for Non-Small Cell Lung Cancer
The epidermal growth factor receptor (EGFR) is a key target in the treatment of non-small cell lung cancer (NSCLC).[2] Researchers have designed and synthesized novel pyrimidine derivatives incorporating the 2-amino-N-methoxybenzamide scaffold as potent EGFR inhibitors.[2] In these studies, the amino group of the scaffold is used as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The resulting compounds have shown promising antitumor activity, with some exhibiting superior potency to existing drugs like Gefitinib and Osimertinib.[2]
Case Study 3: Antimalarial Drug Candidates
The 2-amino-5-fluorobenzamide scaffold has also been explored in the development of novel antimalarial agents. While specific details of the synthetic route and biological activity are often proprietary, the scaffold's ability to be readily functionalized makes it a valuable starting point for generating libraries of compounds for screening against malarial targets.
Characterization of the Scaffold
Thorough characterization of the this compound scaffold is crucial to ensure its purity and structural integrity before its use in further synthetic steps.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons (typically in the range of 6.5-8.0 ppm), a singlet for the amino protons (NH₂), and singlets for the N-methyl and O-methyl protons of the Weinreb amide.[9] |
| ¹³C NMR | Signals for the carbonyl carbon (typically around 165-175 ppm), aromatic carbons, and the N-methyl and O-methyl carbons.[9] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the amide, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (198.19 g/mol ). |
Logical Workflow for Structural Elucidation:
Caption: Workflow for structural confirmation of the scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its strategic combination of a fluorinated aromatic ring and a Weinreb amide functionality provides a robust platform for the efficient synthesis of diverse and complex molecules with a wide range of therapeutic applications. The case studies presented here highlight its proven utility in the development of targeted therapies for cancer and infectious diseases. As our understanding of disease biology continues to evolve, the demand for novel and effective small molecule therapeutics will only increase. The adaptability and favorable physicochemical properties of this scaffold ensure that it will continue to play a significant role in the discovery and development of the next generation of medicines.
References
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An efficient method for the synthesis of Nα-protected amino/peptide Weinreb amides (N- methoxy-N-methylamides) employing N,N'-carbonyldiimidazole (CDI) has been achieved. Semantic Scholar. [Link]
-
Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]
-
Spray-dried dispersions, formulations, and polymorphs of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide - Patent US-12268666-B2. PubChem. [Link]
-
Synthesis of Androgen Receptor Antagonists MDV3100. Semantic Scholar. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives. PubMed. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]
-
Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]
-
2-Amino-5-methoxybenzamide. PubChem. [Link]
-
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI. [Link]
- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
Application Data. Patent File Wrapper. [Link]
- Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. National Institutes of Health. [Link]
-
Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
-
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. ResearchGate. [Link]
-
2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link]
-
Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. PubMed. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]
-
2-Amino-N-methylbenzamide. NIST WebBook. [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
-
2-Fluoro-N-(4-methoxyphenyl)benzamide. National Institutes of Health. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Technical Support Center: 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
A Senior Application Scientist's Guide to Synthesis Optimization
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and detailed methodologies to ensure the successful and efficient synthesis of this valuable intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a valuable synthetic intermediate?
This compound is a specialized amide, commonly known as a Weinreb-Nahm amide.[1] This class of compounds is exceptionally useful in organic synthesis for the preparation of ketones and aldehydes.[2] The key feature of a Weinreb amide is its reaction with organometallic reagents (like Grignard or organolithium reagents) or hydrides. Unlike reactions with esters or acid chlorides, the reaction stops cleanly at the ketone or aldehyde stage without the common side reaction of over-addition to form a tertiary alcohol.[1]
This control is attributed to the formation of a stable, chelated tetrahedral intermediate after the initial nucleophilic addition.[3][4] This intermediate is stable at low temperatures and only collapses to the carbonyl compound upon acidic workup, preventing a second nucleophilic attack.[1][2] The presence of the 2-amino and 5-fluoro groups makes this specific molecule a versatile building block for a wide range of pharmaceutical targets.
Q2: What are the primary synthetic routes to prepare this Weinreb amide?
There are two principal methods for synthesizing this compound:
-
Direct Coupling from Carboxylic Acid: This is the most common and convenient method, where 2-amino-5-fluorobenzoic acid is reacted directly with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling reagent and a non-nucleophilic base.[2][5]
-
From an Acyl Chloride: The 2-amino-5-fluorobenzoic acid can first be converted to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with N,O-dimethylhydroxylamine, usually with a base like pyridine to neutralize the HCl byproduct.[2][3]
Q3: How do the aniline (2-amino) and fluorine (5-fluoro) substituents influence the reaction?
The electronic nature of the aromatic ring substituents plays a critical role in the reaction's success.
-
5-Fluoro Group: Fluorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect.[6] This effect increases the acidity of the carboxylic acid proton, potentially making activation easier. However, it also decreases the nucleophilicity of the 2-amino group, which can make subsequent reactions on that amine more challenging. In nucleophilic aromatic substitution, fluorine's inductive effect can stabilize the intermediate Meisenheimer complex, making it a surprisingly reactive leaving group in that specific context.[6]
-
2-Amino Group: The primary amine is a nucleophile and can compete with the intended N,O-dimethylhydroxylamine during the reaction. It can potentially react with an activated carboxylic acid molecule (leading to oligomerization) or with the coupling reagent itself. This requires careful control of reaction conditions, such as the order of addition.
Section 2: Troubleshooting Guide
Q: My reaction yield is low or non-existent. What are the likely causes and how can I resolve this?
Low yield is the most common issue and can almost always be traced back to one of four key areas. Let's diagnose them systematically.
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to react with the weakly nucleophilic N,O-dimethylhydroxylamine.[7]
-
Diagnosis: If you see only starting carboxylic acid after the reaction, activation is the primary suspect.
-
Solution:
-
Re-evaluate Your Coupling Reagent: For an electron-rich system like this, standard reagents like HATU or HBTU are excellent choices. If steric hindrance is a concern, converting the acid to an acyl fluoride using reagents like TFFH or BTFFH can be highly effective.[7][8]
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the N,O-dimethylhydroxylamine hydrochloride.[7] This ensures the activated species is fully formed.
-
Stoichiometry: Use a slight excess (1.0-1.5 equivalents) of the coupling reagent to drive the reaction to completion.[7]
-
-
-
Suboptimal Base and Amine Availability: N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt to improve its shelf-life. The free amine must be liberated in situ to act as a nucleophile.
-
Diagnosis: The reaction stalls with activated acid intermediate present (if detectable) and unreacted amine salt.
-
Solution:
-
Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine is essential.[2][7] Use at least 2.0 equivalents: one to neutralize the amine salt and one to scavenge the acid produced during coupling.
-
Avoid Nucleophilic Bases: Do not use bases like triethylamine (TEA) if you are forming an acyl chloride in situ, as it can lead to side products.
-
-
-
Competing Side Reactions of the 2-Amino Group: The aniline nitrogen is a nucleophile and can interfere with the desired reaction.
-
Diagnosis: You observe a complex mixture of products, potentially high molecular weight species (polymers), or consumption of your coupling reagent without forming the desired product.
-
Solution:
-
Inverse Addition: Prepare the activated carboxylic acid species in one flask. In a separate flask, dissolve the N,O-dimethylhydroxylamine hydrochloride and base. Slowly add the solution of the activated acid to the amine solution. This maintains an excess of the target nucleophile, minimizing self-condensation.
-
Consider N-Protection (Advanced): For particularly challenging cases, the 2-amino group can be temporarily protected with a group like Boc (tert-butyloxycarbonyl), which can be removed after the Weinreb amide is formed.
-
-
-
Presence of Water: Coupling reagents and activated acid intermediates are highly sensitive to moisture.[7]
-
Diagnosis: The reaction fails to proceed, and you may isolate only the starting carboxylic acid. Hydrolysis of the activated intermediate regenerates the starting material.
-
Solution:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents like DMF, DCM, or THF.
-
Dry Glassware and Reagents: Ensure all glassware is oven or flame-dried. Dry reagents if necessary. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Q: I'm observing significant impurities alongside my desired product. What might they be and how can I prevent them?
-
Unreacted Starting Materials: The most common impurity.
-
Prevention & Removal: Optimize reaction time and stoichiometry. During workup, unreacted 2-amino-5-fluorobenzoic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sat. NaHCO₃ solution). Unreacted N,O-dimethylhydroxylamine can be removed by washing with a mild aqueous acid (e.g., dilute HCl or sat. NH₄Cl solution).[7]
-
-
Coupling Reagent Byproducts: Many coupling reagents generate byproducts that must be removed.
-
Prevention & Removal:
-
Carbodiimides (DCC, EDC): DCC produces dicyclohexylurea (DCU), which is notoriously insoluble and can often be removed by filtration.[9] EDC produces a water-soluble urea, making it preferable for easier purification.
-
Uronium/Phosphonium Salts (HATU, HBTU, BOP): These reagents produce water-soluble byproducts that are easily removed during the aqueous workup.[2][7] This is a major advantage of using these modern coupling agents.
-
-
Q: My purification by column chromatography is proving difficult. What are some tips?
-
Solvent System: The product is moderately polar. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is a good starting point for silica gel chromatography. For more polar impurities, a DCM/Methanol system may be required.
-
TLC Visualization: The product is UV active due to the benzene ring. Use a UV lamp (254 nm) for visualization on TLC plates. A potassium permanganate stain can also be effective.
-
Streaking/Tailing: If the compound streaks on the column, it may be due to the basicity of the 2-amino group interacting with the acidic silica gel. Adding a very small amount of triethylamine (~0.1-0.5%) to the eluent can often resolve this issue by neutralizing the active sites on the silica.
Section 3: Recommended Protocols & Methodologies
Protocol 1: Synthesis via Coupling Reagent (HATU)
This is the recommended one-pot procedure for general laboratory use.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-fluorobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes. The solution should be homogeneous.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in one portion.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Synthesis via Acyl Chloride
This two-step procedure is useful if coupling reagents are ineffective or for large-scale synthesis.
-
Acyl Chloride Formation: In an oven-dried flask under an inert atmosphere, suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to remove excess reagent, affording the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the acyl chloride solution to the amine/pyridine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup & Purification: Perform the same aqueous workup and purification as described in Protocol 1.
Section 4: Data & Diagrams
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis
| Coupling Reagent | Pros | Cons | Typical Base |
| HATU / HBTU | High efficiency, fast reaction times, water-soluble byproducts.[7] | Higher cost, potential for allergenicity. | DIPEA |
| EDC / HOBt | Cost-effective, water-soluble urea byproduct (EDC).[5][7] | Can be slower, HOBt has explosive potential when dry. | DIPEA, NMM |
| SOCl₂ / Oxalyl-Cl | Highly reactive, inexpensive starting materials. | Harsh conditions, generates corrosive HCl gas, requires extra step. | Pyridine |
| TFFH / BTFFH | Excellent for hindered or electron-deficient substrates, low racemization.[8] | Higher cost, reagents can be moisture-sensitive. | DIPEA |
Table 2: Recommended Anhydrous Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes on Use |
| DCM | 39.6 | 9.1 | Excellent for dissolving starting materials; easy to remove. |
| DMF | 153 | 36.7 | High boiling point; helps dissolve all components, including salts. |
| THF | 66 | 7.6 | Good general-purpose solvent; must be free of peroxides. |
| Acetonitrile | 82 | 37.5 | Can be effective but less common for this specific transformation. |
Experimental Protocols & Visualization
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Diagram 2: Mechanism of Weinreb Amide Formation
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. hepatochem.com [hepatochem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the purification of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide (CAS 880875-39-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. By leveraging established principles of organic chemistry and drawing upon field-proven insights, this document provides a comprehensive resource for achieving high purity of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step protocols and the scientific rationale behind them.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial purity assessment (e.g., by crude NMR or TLC) of this compound after synthesis and aqueous work-up is lower than expected. What are the likely impurities and how can I remove them?
Answer:
Low purity at this stage is common and often attributed to the presence of unreacted starting materials, side-products, or degradation products. The impurity profile will largely depend on the synthetic route employed, but common culprits for related benzamide syntheses include:
-
Unreacted Starting Materials: Such as 2-amino-5-fluorobenzoic acid or its activated derivative, and N,O-dimethylhydroxylamine.
-
Isomeric Impurities: If the starting materials contain isomeric impurities, these can carry through the synthesis.[1]
-
Hydrolysis Product: The corresponding carboxylic acid (2-amino-5-fluorobenzoic acid) may be present if the amide bond is cleaved during work-up, especially under harsh acidic or basic conditions.
-
Colored Impurities: Often high molecular weight byproducts formed during the reaction.
To address these impurities, a systematic purification strategy involving extraction and a primary purification technique like recrystallization or column chromatography is recommended.
Caption: Decision workflow for the purification of this compound.
This technique is highly effective for removing acidic or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amines or other basic impurities.
-
Base Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acids or other acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, partially purified product.
Issue 2: Difficulty in Obtaining a Crystalline Solid
Question: After the initial work-up and extraction, my product is an oil or a waxy solid that is difficult to handle and purify further. How can I induce crystallization?
Answer:
The inability to obtain a crystalline solid can be due to the presence of impurities that inhibit crystal lattice formation or because the compound is a low-melting solid or an oil at room temperature. Recrystallization is the preferred method for purifying solid compounds.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amides, suitable starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, or ethyl acetate.
-
Solvent Systems: A binary mixture, such as ethyl acetate/hexanes or ethanol/water, can be effective.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution to adsorb colored impurities.[1]
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[1]
Data Presentation: Recommended Solvents for Recrystallization of Aromatic Amides
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Good for many aromatic amides. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more polar. |
| Isopropanol | Polar Protic | 82 | A good alternative to ethanol. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Variable | A versatile system for tuning polarity. |
| Ethanol/Water | Polar | Variable | Effective for moderately polar compounds. |
Issue 3: Persistent Impurities After Recrystallization
Question: I have attempted recrystallization, but my product purity is still not satisfactory, with impurities having similar polarity to my product. What is the next step?
Answer:
When impurities have similar solubility profiles to the desired compound, recrystallization may not be effective. In such cases, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.
-
TLC Analysis: Before running a column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for aromatic amides is a mixture of ethyl acetate and hexanes. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity solvent, gradually increasing the polarity of the mobile phase (gradient elution) if necessary to elute the product. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions (as determined by TLC) and concentrate them under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[3]
Q2: How can I assess the final purity of my purified this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for routine purity assessment and impurity profiling.[4] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid) is a common starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the compound and identifying any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[4]
Q3: My purified product has a slight color. How can I remove it?
A3: A persistent color can often be removed by treating a solution of the compound with activated charcoal during recrystallization, as described in Protocol 2.[1] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.
Q4: What safety precautions should I take when handling this compound?
A4: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
References
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
Sources
Technical Support Center: Synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in this crucial synthetic step. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your process, improve yield and purity, and ensure the integrity of your final compound.
Introduction to the Synthesis
The synthesis of this compound, a Weinreb amide, is a key transformation in the development of various pharmaceutical agents. The most common route involves the coupling of 2-Amino-5-fluorobenzoic acid with N,O-Dimethylhydroxylamine hydrochloride. This reaction is typically mediated by a coupling agent, such as a carbodiimide (e.g., DCC, EDC) or a uronium salt (e.g., HATU), often with an additive like HOBt or HOAt to improve efficiency and reduce side reactions.
While seemingly straightforward, this reaction can be prone to the formation of several by-products that can complicate purification and compromise the quality of the desired product. This guide provides a detailed breakdown of these common by-products, their mechanisms of formation, and strategies for their detection, prevention, and removal.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using DCC as a coupling agent. What is it and how can I remove it?
Answer:
This insoluble white precipitate is almost certainly 1,3-dicyclohexylurea (DCU) , the primary by-product of N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling reactions.[1]
-
Mechanism of Formation: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. Upon nucleophilic attack by the amine (in this case, N,O-Dimethylhydroxylamine), the desired amide is formed, and DCC is converted to the highly insoluble DCU.[1]
-
Troubleshooting and Removal:
-
Filtration: Due to its low solubility in most common organic solvents (like DCM, THF, and ethyl acetate), the bulk of DCU can be removed by simple filtration of the reaction mixture.[2][3]
-
Solvent Selection: Running the reaction in solvents where DCU is particularly insoluble, such as acetonitrile, can facilitate its removal by filtration.[2]
-
Post-Workup Precipitation: After an aqueous workup, residual DCU can often be precipitated by concentrating the organic layer and adding a less polar solvent or by cooling the solution to 0-4°C.[2]
-
Alternative Reagents: If DCU proves difficult to remove, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea by-product (EDU) is water-soluble and can be easily removed during the aqueous workup.[4]
-
FAQ 2: My HPLC analysis shows a major by-product with a similar retention time to my desired Weinreb amide. What could this be?
Answer:
A common and often difficult-to-separate by-product in carbodiimide-mediated couplings is the corresponding N-acylurea .
-
Mechanism of Formation: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form the more stable, but unreactive, N-acylurea.[5] This side reaction is competitive with the desired nucleophilic attack by the amine.
-
Structure of the N-acylurea By-product:
N-(2-amino-5-fluorobenzoyl)-N,N'-dicyclohexylurea (when using DCC)
-
Troubleshooting and Prevention:
-
Additives: The formation of N-acylurea can be significantly suppressed by the addition of nucleophilic agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
Reaction Conditions: Lower temperatures can sometimes reduce the rate of the rearrangement reaction.
-
-
Purification:
-
Chromatography: Due to the similar polarity of the N-acylurea and the desired product, purification often requires careful column chromatography.
-
Recrystallization: In some cases, fractional crystallization may be effective.
-
FAQ 3: I am concerned about side reactions involving the amino group of 2-Amino-5-fluorobenzoic acid. What are the possibilities?
Answer:
The primary amino group on the starting material is a competing nucleophile and can lead to several by-products.
-
Dimerization/Oligomerization: The amino group of one molecule of 2-Amino-5-fluorobenzoic acid can attack the activated carboxylic acid of another molecule, leading to the formation of a dimer, and potentially, oligomers. In the crystal structure of 2-Amino-5-fluorobenzoic acid, molecules are linked through hydrogen bonds into inversion-related dimers, which may suggest a predisposition to dimerization in solution under reaction conditions.[6][7]
-
Diacylation of the Amino Group: While less common, it is possible for the amino group of the newly formed Weinreb amide to be acylated by another molecule of the activated carboxylic acid, leading to a diacylated by-product. This is more likely to occur if there is a slow addition of the N,O-Dimethylhydroxylamine or if the amino group of the product is sufficiently nucleophilic under the reaction conditions.
-
Troubleshooting and Prevention:
-
Stoichiometry and Order of Addition: Careful control of stoichiometry is crucial. It is often beneficial to pre-activate the carboxylic acid before the addition of N,O-Dimethylhydroxylamine. Some protocols recommend the slow addition of the coupling agent to a mixture of the carboxylic acid and the amine to maintain a low concentration of the highly reactive activated intermediate.
-
Protecting Groups: In challenging cases, protection of the amino group (e.g., as a Boc or Cbz carbamate) may be necessary, followed by a deprotection step after the Weinreb amide formation.
-
FAQ 4: Are there any by-products I should be aware of when using alternative coupling reagents like HATU?
Answer:
Yes, uronium-based coupling reagents like HATU also generate by-products that need to be removed.
-
By-products of HATU: The use of HATU generates tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as by-products.[8][9]
-
Removal:
-
Tetramethylurea: This is a water-soluble by-product and is typically removed during the aqueous workup.
-
HOAt: Also generally water-soluble and removed during workup.
-
-
Potential Side Reactions with HATU:
-
While HATU is known for its high efficiency and low rate of racemization, it can react with other nucleophilic functional groups if present in the substrate.[8]
-
The formation of a guanidinium by-product can occur if the amine reacts directly with the coupling reagent, so the order of addition can be important.[10]
-
Summary of Common By-products and Troubleshooting Strategies
| By-product | Formation Mechanism | Identification | Prevention & Troubleshooting | Purification |
| 1,3-Dicyclohexylurea (DCU) | By-product of DCC coupling agent. | Insoluble white solid. | Use EDC as a water-soluble alternative. | Filtration.[2][3] |
| N-Acylurea | O-to-N acyl migration of the O-acylisourea intermediate. | Similar polarity to the product in chromatography. | Add HOBt or HOAt to the reaction. | Column chromatography, recrystallization. |
| Dimer of Starting Material | Nucleophilic attack of the amino group of one starting material molecule on the activated carboxyl group of another. | Higher molecular weight peak in MS. | Careful control of stoichiometry and order of addition. | Column chromatography. |
| Unreacted Starting Materials | Incomplete reaction. | TLC, HPLC, NMR. | Optimize reaction time, temperature, and stoichiometry. | Aqueous workup (for N,O-dimethylhydroxylamine HCl), column chromatography. |
| By-products of other coupling agents (e.g., HATU) | Decomposition of the coupling agent. | Water-soluble. | - | Aqueous workup.[9] |
Analytical Characterization
A robust analytical methodology is essential for identifying and quantifying by-products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for assessing the purity of the final product and quantifying impurities.[11] A gradient method using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the final product and can help identify by-products if they are present in significant quantities. For example, the N-acylurea by-product would show characteristic signals for the cyclohexyl groups.[12]
-
Mass Spectrometry (MS): In addition to LC-MS, direct infusion MS can be used to confirm the molecular weight of the desired product and identify impurities. Fragmentation patterns can provide further structural information.[13]
Experimental Workflow Visualization
General Synthesis and By-product Formation
Caption: General reaction pathway and formation of common by-products.
Troubleshooting and Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support guide for the synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a key intermediate in pharmaceutical development. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, providing detailed explanations and actionable protocols to resolve them.
Question 1: Why is my reaction yield of this compound consistently low?
Low yields in this Weinreb amide synthesis are often traced back to three primary areas: inefficient activation of the carboxylic acid, undesirable side reactions involving the aniline amine, or suboptimal reaction conditions.
Root Cause Analysis & Corrective Actions:
-
Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the conversion of the carboxylic acid group of 2-amino-5-fluorobenzoic acid into a more reactive species. If this activation is incomplete, the reaction will stall.
-
Expert Insight: While many coupling reagents exist, the choice is critical. For this substrate, a carbodiimide-based activation is common. However, the reactivity can be enhanced by the addition of an activating agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives can minimize side reactions and improve the overall efficiency of the amide bond formation.
-
Troubleshooting Protocol:
-
Switch from using a carbodiimide (e.g., EDC) alone to a combination of EDC/HOBt or EDC/HOAt.
-
Ensure all reagents are anhydrous. Water can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid.
-
Consider alternative activating agents such as HATU or HBTU, which are known for their high efficiency, especially with sterically hindered or electron-rich anilines.
-
-
-
Side Reactions at the Aniline Nitrogen: The free amino group on the 2-amino-5-fluorobenzoic acid can compete with the desired N,O-dimethylhydroxylamine, leading to the formation of undesired dimeric or polymeric byproducts.
-
Expert Insight: This is a classic challenge when working with aminobenzoic acids. While protecting the aniline nitrogen is an option, it adds extra steps to the synthesis. A more elegant solution is to control the reaction conditions to favor the desired amide formation.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N,O-dimethylhydroxylamine hydrochloride and the base to ensure it outcompetes any intermolecular reactions between the starting material molecules.
-
Temperature Management: Run the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can accelerate the rate of side reactions.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.
-
Expert Insight: The solvent must be able to dissolve the starting materials and intermediates without participating in the reaction. A non-protic solvent is generally preferred. The base is crucial for neutralizing the hydrochloride salt of the N,O-dimethylhydroxylamine and for scavenging the acid produced during the reaction.
-
Troubleshooting Protocol:
-
Solvent Selection: If you are using a solvent like THF, consider switching to DMF or DCM, which are often better choices for amide coupling reactions.
-
Base Selection: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended. Ensure that at least two equivalents of the base are used: one to neutralize the N,O-dimethylhydroxylamine hydrochloride and one to neutralize the acid formed during the coupling reaction.
-
-
Comparative Table of Reaction Conditions:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Coupling Agent | EDC | EDC/HOBt or HATU | HOBt and HATU increase activation efficiency and reduce side reactions. |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | DIPEA is less nucleophilic, reducing potential side reactions. |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Better solubility of reagents and intermediates. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Minimizes the rate of side product formation. |
Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control for a successful synthesis of this compound?
The three most critical parameters are:
-
Anhydrous Conditions: Moisture is detrimental as it can deactivate your coupling reagents and hydrolyze the activated ester intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Choice of Coupling Agent and Additives: As detailed in the troubleshooting guide, the combination of a carbodiimide with an additive like HOBt or using a more potent coupling agent like HATU is often necessary for high yields.
-
Base Stoichiometry: At least two equivalents of a non-nucleophilic base are required to neutralize the hydrochloride salt of the incoming amine and the acid byproduct of the reaction.
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most effective methods.
-
TLC: Use a mobile phase that gives good separation between the starting material (2-amino-5-fluorobenzoic acid) and the product. A mixture of ethyl acetate and hexanes is a good starting point. The product, being an amide, will likely be less polar than the starting carboxylic acid.
-
HPLC: This will provide a more quantitative assessment of the reaction progress, allowing you to see the consumption of starting material and the formation of the product and any byproducts.
Q3: What is the best workup and purification procedure for this compound?
A standard aqueous workup followed by column chromatography is typically effective.
-
Quenching: After the reaction is complete, quench with a mild aqueous acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washes: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Logical Flow of a Standard Synthesis Protocol:
Caption: Standard experimental workflow for the synthesis.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
Technical Support Center: 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide (CAS 880875-39-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile Weinreb amide intermediate. Here, we address common questions and troubleshooting scenarios related to its stability, handling, and use in synthetic applications. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
This is a critical first question, as improper storage is the most common cause of compound degradation. While the Weinreb amide functional group is relatively stable, the presence of an aromatic amine and a fluorine substituent necessitates specific precautions.
Answer: The optimal storage conditions are designed to mitigate three primary risks: hydrolysis, oxidation, and photodegradation.
-
Temperature: Store at 2-8°C.[1] Lower temperatures slow the rate of all potential chemical degradation pathways.[2] While some related benzamides without the amino group may be stored at room temperature, the 2-amino group can increase susceptibility to oxidative and other degradation pathways, making refrigeration a prudent measure.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. The 2-amino group on the aromatic ring is susceptible to oxidation over time, which can lead to coloration of the material and the formation of impurities.
-
Moisture: Store in a dry, desiccated environment. Fluorinated pharmaceutical intermediates can be prone to hydrolysis in the presence of moisture.[2] High humidity can promote the slow hydrolysis of the amide bond, especially if trace acidic or basic impurities are present.[2]
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.[2] Aromatic compounds, particularly those with amino substituents, can be sensitive to UV light, which can catalyze photochemical reactions and degradation.[2]
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes rates of all degradation reactions.[1][2] |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation of the 2-amino group. |
| Moisture | Dry / Desiccated (<60% RH) | Prevents hydrolysis of the amide bond.[2] |
| Light | Store in Dark / Amber Vial | Prevents photochemical degradation.[2] |
Q2: I've noticed my solid sample has developed a yellowish or brownish tint over time. Has it degraded?
Answer: Yes, a change in color from off-white/pale yellow to a more pronounced yellow or brown is a strong visual indicator of degradation.
The most likely cause is the oxidation of the 2-amino group, which can form colored nitroso or nitro compounds or other complex oxidative polymerization products. While this may represent a small percentage of the overall material, these impurities can significantly impact subsequent reactions, particularly those sensitive to oxidizing agents or those requiring high-purity starting materials.
Recommendation: Before using a discolored sample, you must re-analyze its purity. A simple visual check is insufficient to guarantee its suitability for your synthesis. A quantitative method like HPLC or qNMR is strongly recommended (see Q5 for a detailed protocol).
Q3: How stable is this compound in common organic solvents?
Answer: The stability in solution depends heavily on the solvent, temperature, and pH.
-
Aprotic Solvents (THF, Dichloromethane, Toluene, Dioxane): The compound exhibits good stability in dry, aprotic solvents at room temperature for typical reaction times (a few hours to overnight). For longer-term storage in solution, which is generally not recommended, use a dry solvent at a low temperature (0 to -20°C).
-
Protic Solvents (Methanol, Ethanol): Use with caution. While suitable for short-term procedures like extractions or chromatography, prolonged storage or heating in protic solvents can lead to slow solvolysis of the amide. Alcohols are nucleophilic and can, under certain conditions (e.g., acid/base catalysis), transesterify or cleave the amide.
-
Acidic/Basic Conditions: The Weinreb amide functionality is known to be sensitive to strong acids and bases. Strong aqueous acids or bases will rapidly hydrolyze the amide bond. Even in organic solvents, strong non-nucleophilic bases (e.g., LiHMDS, LDA) can deprotonate the amino group, while strong acids (e.g., trifluoroacetic acid) can protonate it, potentially leading to instability or side reactions.[3]
Expert Insight: The primary function of a Weinreb amide is to react with organometallic reagents to form a stable, chelated tetrahedral intermediate, which prevents over-addition.[4][5][6] This inherent stability is most pronounced under the specific conditions of these reactions (aprotic solvent, low temperature). Exposing the compound to harsh conditions outside this window negates its primary advantage.
Potential Degradation Pathways
Caption: Potential degradation routes for the target compound.
Q4: My reaction with an organolithium reagent is giving a low yield of the desired ketone. Could this be a stability issue with the starting material?
Answer: Absolutely. This is a classic troubleshooting scenario where the purity of the Weinreb amide is paramount. Low yields in these reactions often trace back to two primary issues with the starting material:
-
Presence of Water or Protic Impurities: Organolithium and Grignard reagents are extremely strong bases. Any trace moisture in your Weinreb amide sample will quench one equivalent of the organometallic reagent, leading to a direct reduction in the effective concentration of your nucleophile and thus a lower yield. If the compound was stored improperly and absorbed moisture, this is a likely culprit.
-
Degradation to the Carboxylic Acid: If the amide has partially hydrolyzed back to 2-amino-5-fluorobenzoic acid due to improper storage, the organometallic reagent will be quenched via an acid-base reaction with the carboxylic acid proton and the amino proton. This consumes two equivalents of your expensive reagent before it can even react with the Weinreb amide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions involving the Weinreb amide.
Q5: What is a reliable and straightforward analytical method to assess the purity of this compound?
Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common, reliable, and accessible method for routine purity analysis of this compound.[7][8] The aromatic rings provide strong UV absorbance, making it highly sensitive.
Experimental Protocol: HPLC Purity Assessment
This protocol is a robust starting point and can be adapted based on available columns and instrumentation.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Rationale: Formic acid is a common mobile phase modifier that helps to produce sharp, symmetrical peaks for amine-containing compounds by protonating the amino group and minimizing tailing on silica-based columns.)
3. Sample Preparation:
-
Accurately weigh ~1 mg of your this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.
4. Chromatographic Conditions:
| Parameter | Setting |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or DAD scan 210-400 nm) |
| Gradient Elution | 5% B to 95% B over 15 minutes |
| Hold at 95% B for 3 minutes | |
| 95% B to 5% B over 1 minute | |
| Hold at 5% B for 4 minutes (re-equilibration) | |
| Total Run Time | 23 minutes |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Self-Validation: For a trustworthy result, compare the chromatogram of your aged sample to a reference sample from a newly opened bottle. Look for the appearance of new peaks (impurities) or a significant decrease in the main peak's area percentage. The hydrolyzed carboxylic acid impurity will be significantly more polar and will elute much earlier in the gradient than the parent amide.
References
- What are the storage conditions for different types of fluorinated pharmaceutical intermedi
- How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Google Cloud.
- Question about working with Weinreb amide resin. (2013). Reddit.
- Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube.
- Weinreb ketone synthesis. Wikipedia.
- This compound. ChemScene.
- 2-Fluoro-N-methoxy-N-methylbenzamide | 198967-24-7. Sigma-Aldrich.
- Weinreb amides. Google Cloud.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2014). PubMed Central.
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019).
- Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Benchchem.
- Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.
- 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Safety D
- A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs.
Sources
- 1. chemscene.com [chemscene.com]
- 2. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 3. reddit.com [reddit.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Weinreb Amide Reactions with Fluorinated Benzamides
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of ketones via the Weinreb amide reaction, with a particular focus on challenging fluorinated benzamide substrates. This guide is designed to provide you with in-depth, field-proven insights to navigate the common pitfalls and complexities associated with these reactions. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to reliably generate ketones from carboxylic acid derivatives.[1][2][3] The reaction's success hinges on the remarkable stability of a tetrahedral intermediate, formed upon the addition of an organometallic reagent to the N-methoxy-N-methylamide (Weinreb amide).[1][4][5][6][7] This intermediate is stabilized by chelation between the lithium or magnesium metal center and the methoxy oxygen, preventing the common problem of over-addition that plagues reactions with other acyl compounds.[1][4][8][9] However, when working with fluorinated benzamides, the strong electron-withdrawing nature of fluorine can introduce a unique set of challenges.
This guide is structured as a series of frequently asked questions (FAQs) that directly address the specific issues you may encounter. We will explore the causality behind these experimental challenges and provide robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Weinreb Amide Formation
Question 1: I am having trouble forming the fluorinated Weinreb benzamide from the corresponding carboxylic acid. What are the common pitfalls and how can I overcome them?
The formation of the Weinreb amide itself is a critical first step. Difficulties at this stage often stem from incomplete activation of the carboxylic acid or side reactions. Fluorinated benzoic acids, being more acidic, can sometimes present unique challenges.
Common Causes and Solutions:
-
Inefficient Carboxylic Acid Activation: Standard peptide coupling reagents are generally effective for preparing Weinreb amides from carboxylic acids.[1][4] However, for less reactive systems, you may need to switch to a more robust activation method.
-
Protocol 1: Acid Chloride Formation: A reliable two-step procedure involves converting the fluorinated benzoic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
-
Protocol 2: Direct Coupling with Stronger Reagents: For a one-pot procedure, consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are known for their high efficiency.[7]
-
-
Base Selection: The choice of base is crucial to avoid side reactions. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. Ensure the base is dry and added in the correct stoichiometry to neutralize the HCl salt of the hydroxylamine and any acid generated during the coupling reaction.
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions. Water can hydrolyze the activated carboxylic acid species or the coupling reagent, leading to low yields.
II. The Grignard/Organolithium Reaction
Question 2: My Weinreb reaction with a fluorinated benzamide is giving a low yield of the desired ketone. What are the likely causes?
Low yields in this step are the most common complaint. The presence of fluorine atoms on the aromatic ring can significantly influence the reaction's outcome.
Underlying Principles: The electron-withdrawing fluorine atoms make the carbonyl carbon of the benzamide more electrophilic. While this might seem beneficial, it can also destabilize the crucial tetrahedral intermediate, potentially leading to its premature collapse or other undesired pathways.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low ketone yield.
Detailed Solutions:
-
Reagent Quality and Stoichiometry:
-
Insight: Grignard and organolithium reagents are highly sensitive to air and moisture.[10][11][12] Their concentration can decrease over time.
-
Action: Always use freshly prepared or recently titrated organometallic reagents. Using an excess of the reagent to compensate for suspected degradation can lead to over-addition.[13] It is better to start with a slight excess (e.g., 1.1-1.2 equivalents) of a well-characterized reagent.
-
-
Reaction Temperature:
-
Insight: The tetrahedral intermediate is only stable at low temperatures.[1] The increased electrophilicity of fluorinated benzamides can make this intermediate even more sensitive to temperature.
-
Action: Perform the reaction at 0 °C or, preferably, at -78 °C (dry ice/acetone bath). Add the organometallic reagent slowly to maintain a low temperature and minimize side reactions.
-
-
Choice of Organometallic Reagent:
-
Insight: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[14][15] This high reactivity can sometimes be detrimental.
-
Action: If you are using an organolithium reagent and observing low yields or side products, consider switching to the corresponding Grignard reagent, which is often less aggressive.[16]
-
Question 3: I am observing the formation of a tertiary alcohol, indicating over-addition. How can I prevent this?
Over-addition occurs when the initially formed ketone is more reactive than the starting Weinreb amide, leading to a second nucleophilic attack.[1][3][6]
Key Factors and Mitigation Strategies:
| Factor | Causality | Recommended Action |
| Reaction Temperature | The tetrahedral intermediate collapses prematurely to the ketone at higher temperatures, which is then attacked by another equivalent of the organometallic reagent. | Maintain the reaction temperature at or below 0°C, ideally at -78°C, throughout the addition and stirring time. |
| Reagent Stoichiometry | Using a large excess of the Grignard or organolithium reagent drives the over-addition reaction. | Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the organometallic reagent. Precise titration of the reagent is critical. |
| Rate of Addition | A rapid addition of the reagent can lead to localized "hot spots" and high concentrations, promoting the breakdown of the intermediate and subsequent over-addition. | Add the organometallic reagent dropwise to the cooled solution of the Weinreb amide over an extended period. |
| Lewis Acid Additives | Lewis acids can sometimes temper the reactivity of the organometallic reagent. | Pre-complexing the Weinreb amide with a mild Lewis acid like anhydrous CeCl₃ (the Luche condition) can sometimes improve selectivity, although this is more commonly used to prevent enolization. |
Question 4: My reaction is not going to completion, and I recover a significant amount of the starting fluorinated benzamide. What should I do?
Incomplete conversion is a frustrating issue, often pointing to problems with either the reagents or steric hindrance.
Potential Causes and Solutions:
-
Inactive Organometallic Reagent: As mentioned previously, ensure your Grignard or organolithium reagent is active and accurately quantified.
-
Steric Hindrance: If your fluorinated benzamide or your organometallic reagent is sterically bulky, the reaction rate may be significantly reduced.
-
Action: Increase the reaction time and/or temperature gradually. For example, after adding the reagent at -78 °C, you might allow the reaction to slowly warm to 0 °C or even room temperature over several hours. Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and decomposition.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the organometallic reagent.
-
Action: Tetrahydrofuran (THF) is the most common solvent. If you are using diethyl ether and experiencing low reactivity, switching to THF, which is a better coordinating solvent, may increase the nucleophilicity of the reagent.
-
Question 5: I am working with a polyfluorinated benzamide and observing unexpected side products. Could the fluorine atoms be participating in the reaction?
Yes, under certain conditions, especially with highly reactive organolithium reagents, side reactions involving the C-F bonds are possible.
Possible Side Reactions:
-
Ortho-lithiation: If a fluorine atom is ortho to a directing group (like the Weinreb amide), a strong organolithium base (like n-BuLi or s-BuLi) can deprotonate the adjacent C-H bond, leading to a lithiated species that can undergo further reactions.
-
Nucleophilic Aromatic Substitution (SNA_r_): While the C-F bond is very strong, in highly electron-deficient polyfluorinated aromatic rings, direct nucleophilic attack on a carbon bearing a fluorine atom can occur, though this is less common under typical Weinreb conditions.
-
Benzyne Formation: In some cases, ortho-lithiated fluoroaromatics can eliminate lithium fluoride to form a highly reactive benzyne intermediate, which can then be trapped by various nucleophiles, leading to a mixture of products.
Mitigation Strategies:
-
Use a Less Basic Reagent: Switch from an organolithium reagent to a Grignard reagent.
-
Use a Transmetallation Approach: Consider preparing a less reactive organometallic species, such as an organocuprate (Gilman reagent) or an organozinc reagent, from your organolithium or Grignard reagent before adding it to the Weinreb amide.
-
Control the Temperature: These side reactions are often more prevalent at higher temperatures. Strict adherence to low-temperature protocols is essential.
Validated Experimental Protocols
Protocol A: Synthesis of a Fluorinated Weinreb Benzamide
This protocol describes the conversion of a fluorinated benzoic acid to its corresponding Weinreb amide via the acid chloride.
-
Acid Chloride Formation:
-
To a solution of the fluorinated benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of anhydrous dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure. The crude acid chloride is typically used directly in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM (~0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) or pyridine (2.5 eq) in anhydrous DCM.
-
Slowly add the amine/base solution to the acid chloride solution at 0 °C.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol B: Weinreb Ketone Synthesis with a Fluorinated Benzamide
This protocol outlines the reaction of the fluorinated Weinreb amide with a Grignard reagent.
-
Reaction Setup:
-
Dissolve the fluorinated Weinreb benzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the Grignard reagent (1.1 eq, solution in THF or Et₂O) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-3 hours. The optimal time should be determined by reaction monitoring (TLC or LC-MS).
-
-
Workup:
-
While still at -78 °C, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
-
Caption: Experimental workflow for Weinreb ketone synthesis.
References
-
Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22, 3815–3818. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry2020 , 35(6). [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Sibi, M. P. Chemistry of N-Methoxy-N-methylamides. Applications in Synthesis. Org. Prep. Proced. Int.1993 , 25, 15-40. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. National Institutes of Health. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Bizarre bimetallic compounds break C–F bonds. Chemistry World. [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
- 11. 有機リチウム試薬 [sigmaaldrich.com]
- 12. quora.com [quora.com]
- 13. reddit.com [reddit.com]
- 14. resources.saylor.org [resources.saylor.org]
- 15. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 16. Grignard Reaction [organic-chemistry.org]
Technical Support Center: 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide (CAS 880875-39-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered when using this versatile building block. By understanding the reactivity of its core functional groups—a fluoroaniline and a Weinreb amide—we can anticipate and mitigate common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A1: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] The primary amine of the fluoroaniline moiety is susceptible to air oxidation, which can lead to the formation of colored impurities over time.[2] Protecting it from light and moisture is also crucial to prevent degradation.
Q2: What are the common impurities I might find in an aged sample?
A2: The most common impurities are colored oxidation byproducts resulting from the aniline functional group. Depending on its synthetic route and handling, you might also find residual starting materials or reagents. It is always recommended to verify the purity of the starting material by NMR or LC-MS before use.
Q3: Is the Weinreb amide portion of the molecule stable to acidic or basic conditions?
A3: The N-methoxy-N-methylamide (Weinreb amide) is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating.[3][4] This would lead to the formation of 2-amino-5-fluorobenzoic acid. For reactions requiring pH adjustment, it is advisable to use mild conditions and monitor the reaction closely for any amide cleavage.
Q4: Can the amino group interfere with reactions targeting the Weinreb amide?
A4: Absolutely. The primary aromatic amine is a potent nucleophile and can compete in reactions intended for the Weinreb amide.[5] For instance, in an attempted acylation at a different site, you may see N-acylation at the primary amine. It is often necessary to protect the amino group, for example, as a Boc-carbamate or an amide, before carrying out further transformations.[6]
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental problems, their chemical origins, and actionable solutions.
Problem 1: My reaction mixture is turning dark brown/purple, and TLC shows a complex mixture of colored spots at the baseline.
Likely Cause: Oxidation of the Fluoroaniline Moiety
The primary aromatic amine in your compound is electron-rich and highly susceptible to oxidation, especially in the presence of air (oxygen), transition metal catalysts, or other oxidizing agents.[2][7] This process can generate highly colored polymeric or quinone-imine type structures that are often intractable.
Solutions & Mitigation Strategies:
-
Inert Atmosphere: Conduct all reactions under a rigorously inert atmosphere (argon or nitrogen). This involves using degassed solvents and proper Schlenk line or glovebox techniques.
-
Solvent Purity: Ensure solvents are free of peroxides, which can initiate oxidation. Test ethereal solvents for peroxides before use.
-
Avoid Incompatible Reagents: Be cautious with reagents known to be strong oxidants unless the desired reaction is an oxidation. If using a metal catalyst (e.g., Palladium, Copper), be aware that O₂ can facilitate oxidative side reactions.[7]
Protocol: Degassing a Solvent for Air-Sensitive Reactions
-
Place the solvent in a flask with a sidearm connected to a vacuum/inert gas manifold (Schlenk line).
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, evacuate the flask under high vacuum for 5-10 minutes.
-
Close the vacuum valve and backfill the flask with argon or nitrogen.
-
Allow the solvent to thaw completely.
-
Repeat this "freeze-pump-thaw" cycle two more times to ensure all dissolved oxygen is removed.
-
Store the degassed solvent over molecular sieves under an inert atmosphere.
Problem 2: My reaction with an organometallic reagent (e.g., Grignard, Organolithium) is giving low yields of the desired ketone and forming a tertiary alcohol instead.
Likely Cause: Over-addition to the Weinreb Amide or Reaction with the Aniline Proton
While the Weinreb amide is designed to prevent over-addition by forming a stable chelated intermediate, this stability can be compromised under certain conditions.[8][9][10] More commonly, the acidic proton of the primary amine (pKa ~3-5 for the conjugate acid of fluoroanilines) will quench one equivalent of your highly basic organometallic reagent, reducing its effective concentration.[11][12]
Solutions & Mitigation Strategies:
-
Deprotonation First: Before adding your primary organometallic reagent, pre-treat the solution of this compound with a non-nucleophilic base like n-Butyllithium at low temperatures (-78 °C) to deprotonate the aniline. This forms the lithium anilide in situ.
-
Use Excess Reagent: A simpler, though less elegant, approach is to use an additional 1.0-1.1 equivalents of the organometallic reagent to account for the amount that will be consumed by the acidic N-H proton.
-
Low Temperature: Always perform these additions at low temperatures (e.g., -78 °C to 0 °C) to maintain the stability of the tetrahedral intermediate and prevent its breakdown and subsequent second addition.[8]
Problem 3: During an amide coupling reaction with another carboxylic acid, I am observing self-condensation or polymerization.
Likely Cause: Intermolecular Reaction of the Amino Group
In the presence of amide coupling reagents (e.g., EDC, HATU), the amino group of one molecule can act as the nucleophile and attack the activated carbonyl of another molecule, leading to dimerization or oligomerization.[6]
Solutions & Mitigation Strategies:
-
Protecting Group Strategy: The most robust solution is to protect the 2-amino group. A tert-Butoxycarbonyl (Boc) group is a common choice as it is stable to many coupling conditions and can be removed later with acid.
-
Controlled Stoichiometry & Order of Addition: If protection is not feasible, carefully control the stoichiometry.[13] A common strategy is to pre-activate the external carboxylic acid with the coupling reagent first, and then slowly add the this compound solution to the activated species. This minimizes the concentration of the free amine available for side reactions.
Visualizing Key Reaction Pathways
To better understand the reactivity, the following diagrams illustrate the desired reaction versus potential side reactions.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. grokipedia.com [grokipedia.com]
- 12. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Purity Assessment of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the analytical purity assessment of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the analysis of this compound.
Introduction
This compound (CAS No. 880875-39-8) is a fluorinated benzamide derivative that serves as a versatile building block in medicinal and organic chemistry.[1] Its purity is of paramount importance, as impurities can lead to unwanted side reactions, decreased yields, and potential safety concerns in downstream applications, particularly in pharmaceutical development.[2] This guide will focus on the most common and effective analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The validation of analytical methods is a critical aspect of ensuring reliable and accurate results.[3][4] Throughout this guide, we will emphasize the principles of method validation as outlined by the International Conference on Harmonisation (ICH) to ensure data integrity.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[6] A well-developed and validated reverse-phase HPLC method can effectively separate this compound from its potential process-related impurities and degradation products.
Recommended HPLC Method Parameters (Starting Point)
This table provides a robust starting point for method development. Optimization will likely be necessary based on your specific instrumentation and impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for moderately polar aromatic compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and provides protons for mass spectrometry if used. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for this type of analyte. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is recommended to ensure the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[7] |
| Detection Wavelength | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. A UV-Vis detector can be used to identify the optimal wavelength. |
| Injection Volume | 10 µL | This is a typical injection volume, but may need to be adjusted to avoid column overload.[8] |
| Sample Preparation | Dissolve in Mobile Phase A/B (50:50) | Dissolving the sample in the mobile phase minimizes peak distortion.[9] |
HPLC Troubleshooting Guide
Q1: I'm observing peak fronting or tailing for the main analyte peak. What could be the cause and how can I fix it?
Possible Causes & Solutions:
-
Column Overload: The concentration of your sample may be too high, leading to peak distortion.
-
Solution: Dilute your sample and re-inject.[8] If the peak shape improves, you have confirmed column overload.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If solubility is an issue, use the weakest solvent possible that will dissolve your sample.
-
-
Secondary Interactions: The amino group on your analyte can interact with residual silanols on the silica-based column, leading to peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid). The acid will protonate the silanols and the basic analyte, minimizing these secondary interactions.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this does not resolve the issue, the column may need to be replaced.[10]
-
Q2: My retention times are drifting between injections. What should I check?
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.
-
Solution: Increase the column equilibration time between runs.[7]
-
-
Fluctuations in Column Temperature: Inconsistent column temperature can lead to shifts in retention time.
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
-
Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component or inconsistent mixing.
-
Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly by premixing the mobile phase and observing if the problem persists.[10]
-
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time drift.
-
Solution: Degas the mobile phase and purge the pump.[11] If the problem continues, the pump seals or check valves may need to be replaced.
-
Q3: I see a high baseline noise or "ghost" peaks in my chromatogram. What's the cause?
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as broad peaks or cause a noisy baseline, especially during a gradient.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
-
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise.
-
Solution: Check the lamp energy. If it is low, replace the lamp.
-
-
Carryover from Previous Injections: If a highly concentrated or "sticky" compound was injected previously, it might slowly elute in subsequent runs.
-
Solution: Run several blank injections (injecting only the mobile phase) to wash the system. Implement a robust needle wash protocol in your autosampler method.
-
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause sharp spikes in the baseline.
-
Solution: Ensure the mobile phase is thoroughly degassed. Check for any loose fittings that could be introducing air into the system.[11]
-
HPLC Workflow Diagram
Caption: A typical workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[2] For this compound, ¹H and ¹³C NMR are valuable for confirming the identity and detecting impurities with different chemical structures.
Expected ¹H NMR Features
Based on the structure, the following proton signals are expected. The chemical shifts are predictions and may vary based on the solvent and other factors.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 7.5 | Multiplets | 3H |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
| -OCH₃ | 3.5 - 4.0 | Singlet | 3H |
| -NCH₃ | 3.0 - 3.5 | Singlet | 3H |
Note: The presence of rotamers due to hindered rotation around the amide bond, especially with the ortho-amino group, could lead to broadening of the N-methoxy and N-methyl signals at room temperature.[12]
NMR Troubleshooting Guide
Q1: The N-methoxy and N-methyl signals in my ¹H NMR spectrum are broad. Is this an impurity?
Possible Cause & Solution:
-
Rotational Isomers (Rotamers): The broadening of the N-methoxy and N-methyl signals is a known phenomenon for ortho-substituted N-methoxy-N-methyl benzamides.[12] This is due to restricted rotation around the C-N amide bond, leading to the presence of two or more rotamers that are slowly interconverting on the NMR timescale at room temperature.
-
Solution: This is likely not an impurity but rather a characteristic of the molecule itself. To confirm this, you can perform a variable temperature (VT) NMR experiment. Upon heating, the rate of interconversion between the rotamers will increase, and the broad signals should coalesce into sharper singlets.
-
Q2: I am having trouble getting a clean baseline in my NMR spectrum. What can I do?
Possible Causes & Solutions:
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Re-shim the spectrometer on your sample. Modern spectrometers often have automated shimming routines that are very effective.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening and a distorted baseline.
-
Solution: While difficult to remove from the sample itself, ensure your NMR tube is clean and free of any contaminants.
-
-
Incomplete Dissolution: If the sample is not fully dissolved, solid particles can interfere with the magnetic field homogeneity.
-
Solution: Ensure your sample is completely dissolved. You may need to gently warm the sample or use a different deuterated solvent. Filter the sample if necessary.
-
Logical Flow for Purity Assessment
Caption: Decision workflow for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for? A: Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation. For this compound, you should look for:
-
Unreacted starting materials (e.g., 2-amino-5-fluorobenzoic acid and N,O-dimethylhydroxylamine).
-
Isomeric impurities if the starting materials were not pure.[13]
-
Products of over-reaction or side-reactions.
-
Degradation products, which could involve hydrolysis of the amide bond or oxidation of the amino group.
Q2: How do I validate my HPLC method for purity assessment? A: Method validation should be performed according to ICH guidelines and typically includes demonstrating:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants.[5] This can be shown by spiking the sample with known impurities and performing forced degradation studies.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[14]
Q3: Can I use Gas Chromatography (GC) for purity analysis of this compound? A: Gas chromatography is generally suitable for volatile and thermally stable compounds. Given the molecular weight (198.19 g/mol ) and the presence of polar functional groups, this compound may have limited volatility.[15] While a GC method could potentially be developed (likely requiring derivatization of the amino group to improve volatility), HPLC is generally the more straightforward and preferred technique for this type of molecule.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Validation of analytical methods in a pharmaceutical quality system: An overview focused on HPLC methods. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). ChemScene.
- Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Semantic Scholar.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- 2-Amino-5-fluoro-N-methylbenzamide. (n.d.). Benchchem.
- Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
- A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. (n.d.). Benchchem.
- Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. (n.d.). Benchchem.
Sources
- 1. 2-Amino-5-fluoro-N-methylbenzamide|CAS 773846-62-1 [benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wjarr.com [wjarr.com]
- 15. chemscene.com [chemscene.com]
Technical Support Center: Scale-up Synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support resource for the synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to larger-scale production. As a critical Weinreb amide intermediate, its efficient and reproducible synthesis is paramount for various downstream applications in pharmaceutical development.[1][2][3][4] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure robust and successful scale-up campaigns.
The core of this synthesis lies in the formation of an amide bond between 2-Amino-5-fluorobenzoic acid and N,O-dimethylhydroxylamine. While straightforward on a small scale, this transformation presents unique challenges related to reagent stability, competing side reactions, and purification as the batch size increases.
Overall Synthetic Workflow
The primary synthetic route involves the activation of the carboxylic acid of 2-Amino-5-fluorobenzoic acid, followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.
Caption: General workflow for Weinreb amide synthesis.
Troubleshooting Guide: Common Scale-up Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My reaction yield is consistently low or has stalled completely upon scale-up. What are the likely causes?
Low or no product formation is a frequent scale-up issue, often stemming from one of three root causes:
-
A. Ineffective Carboxylic Acid Activation: The first step, the activation of 2-Amino-5-fluorobenzoic acid, is critical. On a larger scale, inefficiencies in this step are magnified.
-
Causality: Moisture is a primary culprit. Many coupling agents (e.g., carbodiimides like EDC, acid chlorides) are highly sensitive to water, leading to hydrolysis of the activated intermediate before the N,O-dimethylhydroxylamine can react.[5] Inadequate mixing can also create localized "hot spots" or areas of poor activation.
-
Solution:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Coupling Agent & Order of Addition: Add the coupling agent (e.g., EDC) and an activator (e.g., HOBt) to the solution of 2-Amino-5-fluorobenzoic acid before adding the amine. This "pre-activation" step minimizes side reactions.[5]
-
Select a Robust Coupling Agent: For scale-up, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[6] Using an acid chloride (generated with oxalyl chloride or SOCl₂) is also effective but requires careful handling of corrosive reagents.[1][2]
-
-
-
B. Reagent Degradation or Inactivity: The stability and form of your reactants are crucial.
-
Causality: N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt (HCl salt) for stability.[7][8][9][10] Failure to fully neutralize this salt to the free amine with a suitable base will result in no available nucleophile for the reaction. The base itself can also be problematic; using a nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions.
-
Solution:
-
Proper Amine Neutralization: Use at least one equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free N,O-dimethylhydroxylamine from its HCl salt.[1][11] It is often best to add the base to the amine salt in the solvent before adding this solution to the activated acid.
-
Verify Reagent Quality: Ensure the starting 2-Amino-5-fluorobenzoic acid is of high purity, as impurities can interfere with the coupling reaction.[12][13][14]
-
-
-
C. Intermolecular Salt Formation: The starting material is zwitterionic, possessing both an acidic carboxylic acid and a basic amino group.
-
Causality: The aniline nitrogen of one molecule can deprotonate the carboxylic acid of another, forming an unreactive salt. This is especially problematic in non-polar solvents where the salt may precipitate.
-
Solution: As mentioned, pre-activating the carboxylic acid before the amine is introduced is the most effective strategy to prevent this intermolecular reaction.[5]
-
Question 2: The reaction works, but I am getting multiple side products and purification is a nightmare. How can I improve the reaction's selectivity?
Poor selectivity leads to complex crude mixtures, making purification difficult and costly at scale.
-
A. Dimerization/Oligomerization: The most common side product is often a dimer formed from the reaction of the activated carboxylic acid with the amino group of another starting material molecule.
-
Causality: This occurs when the aniline nitrogen of 2-Amino-5-fluorobenzoic acid competes with N,O-dimethylhydroxylamine as the nucleophile.
-
Solution:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to favor the more reactive N,O-dimethylhydroxylamine over the less nucleophilic aniline.
-
Consider a Protecting Group (Advanced Strategy): While adding steps, protecting the aniline nitrogen (e.g., as a Boc-carbamate) will completely eliminate this side reaction. This is often reserved for cases where other methods fail due to the added cost of protection/deprotection steps.
-
-
-
B. Coupling Agent Byproducts: The choice of coupling agent directly impacts the purification strategy.
-
Causality: As noted, DCC produces dicyclohexylurea (DCU), a notoriously insoluble solid that can be difficult to remove completely without chromatography.
-
Solution: Use EDC, as the resulting ethyl-dimethylaminopropyl urea is readily removed with a simple acidic aqueous wash (e.g., 1N HCl).[6]
-
Caption: Decision tree for troubleshooting common synthesis issues.
Question 3: My workup is plagued by emulsions and poor layer separation. What can I do?
Workup issues are common during scale-up, especially when using chlorinated solvents like Dichloromethane (DCM).
-
Causality: Emulsions form when there is no significant density difference between the organic and aqueous layers, often exacerbated by fine particulates or amphiphilic byproducts.[6]
-
Solution:
-
Switch Solvent: Consider using Ethyl Acetate (EtOAc) instead of DCM. It is less dense than water, leading to better layer separation, and is a more environmentally friendly solvent.
-
Add Brine: During the aqueous wash steps, use saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous phase, helping to break emulsions and "salt out" the organic product from the aqueous layer.[6]
-
Filtration: If byproducts (like DCU) are the cause, filtering the entire biphasic mixture through a pad of Celite® can help break up the emulsion.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best coupling agent for scaling up this reaction?
-
A: While several options exist, a system of EDC (or EDC.HCl) with HOBt (Hydroxybenzotriazole) in a solvent like DMF or EtOAc is highly recommended. EDC's water-soluble byproduct simplifies purification, which is a major advantage at scale.[5] Activating with oxalyl chloride to form the acid chloride is also very effective but involves more hazardous reagents.
-
-
Q: Is it absolutely necessary to protect the amino group of 2-Amino-5-fluorobenzoic acid?
-
A: It is not always necessary but is a valid strategy if dimerization is a persistent issue that cannot be resolved by optimizing reaction conditions (e.g., temperature, order of addition). For most processes, avoiding the extra protection/deprotection steps is preferable to minimize cost and time. A careful optimization of the non-protected route should be attempted first.
-
-
Q: How should I handle N,O-dimethylhydroxylamine hydrochloride?
-
A: It is a stable, crystalline solid.[7] The key is to accurately neutralize it to its free base form just before or during the reaction. A common procedure is to suspend the hydrochloride salt in the reaction solvent, add 1.0-1.1 equivalents of a base like DIPEA, stir for a few minutes, and then add this solution to the activated carboxylic acid.
-
-
Q: What are the key safety considerations for this process?
-
A: Standard laboratory PPE (gloves, safety glasses, lab coat) is required. If using reagents like oxalyl chloride or thionyl chloride, work in a well-ventilated fume hood as they release toxic gases (CO, HCl, SO₂). The coupling reaction can be exothermic; for large-scale batches, monitor the internal temperature and use controlled addition rates to manage heat evolution.
-
Data & Protocols
Table 1: Comparison of Common Coupling Methods
| Coupling Method | Reagents | Typical Solvent | Pros | Cons on Scale-up |
| Carbodiimide | EDC·HCl, HOBt, DIPEA | DMF, DCM, EtOAc | Mild conditions; High functional group tolerance; Water-soluble byproducts.[5] | Cost of reagents; HOBt has explosive properties when dry. |
| Acid Chloride | Oxalyl Chloride or SOCl₂, cat. DMF | DCM, THF | Highly reactive; Inexpensive reagents. | Generates toxic/corrosive HCl gas; Harsh conditions may not be suitable for sensitive substrates. |
| CDI | N,N'-Carbonyldiimidazole | THF, DCM | Mild conditions; Byproduct is gaseous CO₂.[11] | Slower reaction rates; CDI is moisture sensitive. |
Recommended Scale-up Protocol (EDC/HOBt Method)
This protocol is designed as a robust starting point for a 1-mole scale synthesis.
-
Setup: Equip a suitable reactor with mechanical stirring, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Charge Reagents:
-
To the reactor, add 2-Amino-5-fluorobenzoic acid (1.0 eq, 155.1 g).
-
Add anhydrous Ethyl Acetate (EtOAc, ~1.5 L). Stir to create a slurry.
-
Add Hydroxybenzotriazole (HOBt) (1.2 eq, 162.1 g). Safety Note: Use hydrated HOBt if available to mitigate risk.
-
-
Activation:
-
Cool the reactor contents to 0-5 °C using an ice bath.
-
Add EDC·HCl (1.2 eq, 230.1 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour to ensure complete activation.
-
-
Amine Preparation (in a separate vessel):
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 107.3 g) in EtOAc (~500 mL).
-
Cool to 0-5 °C.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 284.3 g, ~382 mL) via the addition funnel.
-
Stir for 15 minutes at 0-5 °C.
-
-
Coupling:
-
Slowly add the amine/DIPEA solution from step 4 to the activated acid in the main reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC by observing the disappearance of the starting carboxylic acid.
-
-
Workup:
-
Cool the reaction mixture to 10-15 °C.
-
Quench the reaction by adding water (1 L).
-
Wash the organic layer sequentially with:
-
1N HCl solution (2 x 500 mL) to remove excess amine, DIPEA, and EDC-urea byproduct.
-
Saturated NaHCO₃ solution (2 x 500 mL) to remove HOBt and any unreacted starting acid.
-
Saturated NaCl (brine) solution (1 x 500 mL) to break any emulsions and remove water.
-
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which typically presents as a solid or thick oil.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) to yield this compound as a solid.[13]
-
References
-
How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. [Link]
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
-
2-Amino-5-fluorobenzoic acid - PMC - NIH. [Link]
-
Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]
-
Weinreb ketone synthesis - Wikipedia. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review) - ResearchGate. [Link]
-
Weinreb amide workup extraction issues : r/OrganicChemistry - Reddit. [Link]
-
2-Amino-5-fluorobenzoic acid | CAS#:446-08-2 | Chemsrc. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
N-METHOXYMETHYLAMINE HYDROCHLORIDE - precisionFDA. [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]
-
N,O-Dimethylhydroxylamine - Wikipedia. [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. GSRS [precision.fda.gov]
- 9. echemi.com [echemi.com]
- 10. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Page loading... [wap.guidechem.com]
- 13. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 14. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide and Other Weinreb Amides in Modern Synthesis
Introduction: The Enduring Utility of the Weinreb Amide
In the landscape of organic synthesis, the formation of carbon-carbon bonds to create ketones is a foundational transformation. However, the high reactivity of common organometallic reagents, such as Grignard and organolithium reagents, often leads to a frustrating lack of control. The addition of these powerful nucleophiles to carboxylic acid derivatives like esters or acid chlorides can produce the desired ketone, only for it to be immediately attacked by a second equivalent of the nucleophile, resulting in an over-addition product—the tertiary alcohol.[1][2]
In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now universally known as the Weinreb amide.[1][3] This functional group serves as a robust and reliable acylating agent that elegantly circumvents the over-addition problem. The key to its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][3][4][5][6] This intermediate remains intact at low temperatures, preventing the elimination of the leaving group and subsequent second addition until a deliberate acidic workup is performed. This control has established the Weinreb ketone synthesis as an indispensable tool in the synthesis of complex natural products and pharmaceuticals.[1]
While the core functionality of the Weinreb amide is universal, the substituents on the acyl fragment can dramatically influence its properties and applications. This guide provides an in-depth comparison of a highly functionalized and synthetically valuable derivative, 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide , with its more conventional counterparts. We will explore how its unique electronic and structural features create new opportunities for researchers, particularly those in drug development.
Spotlight on this compound: A Multifunctional Building Block
This compound (CAS 880875-39-8) is more than just a standard Weinreb amide.[7][8] Its aromatic ring is decorated with two critical functional groups—an amino group and a fluorine atom—that impart unique characteristics relevant to modern medicinal chemistry and complex molecule synthesis.
-
The Fluoro Substituent: The strategic incorporation of fluorine is a cornerstone of modern drug design.[9] Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, subtly altering a molecule's conformation, pKa, and metabolic stability.[10][11] Its high electronegativity can enhance binding affinity to target proteins and improve pharmacokinetic properties. The precursor, 2-amino-5-fluorobenzoic acid, is itself a vital precursor for a range of bioactive compounds, including antiviral and anticancer agents.[12][13]
-
The Amino Substituent: The primary amino group offers a versatile handle for subsequent synthetic modifications. It can be acylated, alkylated, or transformed into a wide array of other functional groups. Furthermore, both the amide carbonyl and the amino group can serve as directing groups in transition metal-catalyzed C-H functionalization reactions, offering pathways to elaborate ortho-substituted aromatic structures that might otherwise be difficult to access.[14]
The presence of these two groups on the same scaffold means that any ketone synthesized from this Weinreb amide will inherit this valuable functionality, providing a direct route to complex, pre-functionalized molecules poised for biological evaluation or further derivatization.
Comparative Analysis: Performance Against Other Weinreb Amides
To appreciate the distinct advantages of this compound, we must compare it to other common Weinreb amides based on key performance criteria.
Reactivity and Stability
The reactivity of a Weinreb amide is governed by the electrophilicity of its carbonyl carbon. This is directly influenced by the electronic nature of the substituents on the aromatic ring.
-
Baseline (Unsubstituted Benzamide): N-methoxy-N-methylbenzamide serves as our benchmark. It exhibits typical reactivity and is suitable for a wide range of standard ketone syntheses.
-
Electron-Deficient Amides (e.g., 4-Nitrobenzamide): An electron-withdrawing group like a nitro group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. This can be advantageous for sluggish reactions but may increase the risk of side reactions with sensitive substrates.
-
This compound: This molecule presents a more complex electronic profile. The amino group is a powerful electron-donating group by resonance, which tends to decrease the electrophilicity of the carbonyl. Conversely, the fluorine atom is strongly electron-withdrawing by induction, which increases electrophilicity. The net effect is a moderately activated system, generally exhibiting robust and predictable reactivity without being overly sensitive. The ortho-amino group also introduces some steric bulk, which can influence the approach of the nucleophile.
Synthetic Scope and Application
The true value of a building block is defined by the complexity and utility of the products it can generate.
-
Standard Amides: Unsubstituted or simply substituted Weinreb amides are workhorses for producing correspondingly simple ketones. Their primary role is to control the stoichiometry of the addition.
-
This compound: The application of this reagent extends far beyond simple ketone formation. Its use directly installs a fluorinated aminobenzoyl moiety. This is particularly valuable in drug discovery, where synthesizing analogs with varied substitution patterns is crucial for developing structure-activity relationships (SAR). The resulting ketone is not an endpoint but a versatile intermediate.
Data Presentation: Comparative Overview of Weinreb Amides
| Feature | Unsubstituted Weinreb Benzamide | 4-Nitro Weinreb Benzamide | 2-Amino-5-fluoro Weinreb Benzamide |
| Relative Reactivity | Baseline | High | Moderate to High |
| Key Advantage | General reliability, cost-effective | Enhanced reactivity for challenging nucleophiles | Direct synthesis of highly functionalized ketones |
| Resulting Ketone | Simple aryl ketone | Nitro-substituted aryl ketone | Aryl ketone with F and NH2 groups for further modification |
| Ideal Use Case | Standard ketone synthesis | When sluggish reactivity is an issue | Medicinal chemistry, synthesis of complex targets |
| Stability | High | High, but nitro group can be reactive | High, amine offers a site for potential side reactions if not protected |
Experimental Protocols
The following protocols are representative methodologies. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of this compound
This two-step procedure involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine.
Caption: Workflow for the synthesis of the target Weinreb amide.
Methodology:
-
To a stirred solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases and a clear solution is formed.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in THF and add N-methylmorpholine (NMM) (1.2 eq) to neutralize.
-
Add the neutralized hydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for completion.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.[15]
Protocol 2: Ketone Synthesis using a Grignard Reagent
This protocol demonstrates the core application of the Weinreb amide.
Caption: General workflow for Grignard addition to a Weinreb amide.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ketone by flash column chromatography.[16][17]
Mechanism and the Key to Selectivity
The remarkable selectivity of the Weinreb ketone synthesis is rooted in coordination chemistry. The oxygen and nitrogen atoms of the N-methoxy-N-methylamide group act as a bidentate ligand, chelating the metal cation (Li+ or Mg2+) of the organometallic reagent. This forms a highly stable five-membered ring in the tetrahedral intermediate, which resists collapse to the ketone at low temperatures.
Caption: The chelated intermediate prevents over-addition.
This chelation is the critical difference compared to the reaction with an ester, where the alkoxy leaving group is readily expelled, regenerating a reactive ketone in the presence of excess nucleophile.
Conclusion and Future Outlook
While the fundamental Weinreb amide remains a vital tool, the evolution of organic synthesis demands more sophisticated and functionalized building blocks. This compound represents this next step. It is not merely an alternative to a standard Weinreb amide but a strategically designed reagent that streamlines the synthesis of high-value, functionalized ketones. Its inherent amino and fluoro groups are highly sought-after motifs in medicinal chemistry, and their direct installation saves synthetic steps and opens new avenues for molecular design. For researchers and drug development professionals, choosing a Weinreb amide is no longer just about preventing over-addition; it is about strategically planning the functionality of the final product from the very first step. The judicious choice of a reagent like this compound can significantly accelerate the path to complex and potentially bioactive molecules.
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A Comparative Guide to the Biological Activity of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Rationale: A Privileged Scaffold with Strategic Modifications
The 2-amino-5-fluoro-N-methoxy-N-methylbenzamide core is a thoughtfully designed scaffold that combines three key structural features, each contributing to its potential as a source of novel drug candidates.
-
The 2-Aminobenzamide Core: This moiety is recognized as a "privileged structure" in medicinal chemistry. It is a key pharmacophore in a variety of biologically active compounds, notably as a zinc-binding group in histone deacetylase (HDAC) inhibitors, which are a validated class of anti-cancer agents.[1] The 2-aminobenzamide scaffold has also been explored for its anticonvulsant and antimicrobial properties.[1][2][3][4][5]
-
The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position of the benzamide ring is a strategic modification aimed at enhancing the druglike properties of the molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, increase binding affinity to target proteins, and enhance cell membrane permeability.[6][7][8]
-
The N-methoxy-N-methylamide (Weinreb Amide): The Weinreb amide is a versatile functional group in organic synthesis.[9][10][11][12] In the context of a final compound, it can serve as a stable polar group that can participate in hydrogen bonding interactions within a protein's binding site. Its primary utility in drug discovery, however, is as a synthetic handle. The Weinreb amide is resistant to over-addition of organometallic reagents, allowing for the controlled synthesis of ketones, a common feature in many biologically active molecules.[9][13] This allows for the late-stage diversification of a library of compounds, which is highly advantageous in structure-activity relationship (SAR) studies.
Hypothetical Biological Targets and a Proposed Derivative Library
Based on the activities of structurally related benzamides, we propose two primary initial areas of investigation for this class of compounds: HDAC inhibition for oncology applications and inhibition of viral enzymes for antiviral therapies.
To systematically explore the SAR of the this compound scaffold, we propose the synthesis and evaluation of a focused library of derivatives. The following table outlines a set of hypothetical compounds where the R group is varied to probe the effects of steric and electronic properties on biological activity.
| Compound ID | R Group | Proposed Rationale |
| 1a | Phenyl | Unsubstituted aromatic ring for baseline activity. |
| 1b | 4-Fluorophenyl | Investigates the effect of a common electron-withdrawing group. |
| 1c | 4-Methoxyphenyl | Explores the impact of an electron-donating group. |
| 1d | 4-(Trifluoromethyl)phenyl | A strong electron-withdrawing group to probe electronic effects. |
| 1e | Naphthyl | A larger aromatic system to explore the size of the binding pocket. |
| 1f | Thienyl | A heteroaromatic ring to investigate alternative interactions. |
| 1g | Cyclohexyl | A non-aromatic, bulky group to assess the importance of aromaticity. |
Experimental Workflows: From Synthesis to Biological Evaluation
General Synthetic Protocol
The proposed derivatives can be synthesized via a multi-step sequence starting from 2-amino-5-fluorobenzoic acid. The key steps would involve the formation of the Weinreb amide followed by a palladium-catalyzed cross-coupling reaction to introduce the diverse 'R' groups.
Step 1: Synthesis of this compound
A solution of 2-amino-5-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane) would be treated with a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA), followed by the addition of N,O-dimethylhydroxylamine hydrochloride. The reaction would be stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography.
Step 2: Introduction of the 'R' Group via Suzuki-Miyaura Cross-Coupling
The amino group of this compound would first be converted to a suitable leaving group, such as an iodide, via a Sandmeyer reaction. The resulting 2-iodo-5-fluoro-N-methoxy-N-methylbenzamide would then be subjected to a Suzuki-Miyaura cross-coupling reaction with the corresponding boronic acid (R-B(OH)2) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture would be heated, and upon completion, the product would be extracted and purified by column chromatography.
Experimental Workflow for Synthesis and Diversification
Caption: Synthetic workflow for the preparation of the this compound derivative library.
Biological Evaluation: A Two-Pronged Approach
A. HDAC Inhibition Assay
-
Principle: A commercially available fluorometric HDAC assay kit (e.g., from Cayman Chemical or similar) would be used. This assay measures the deacetylation of a fluorogenic substrate by HDAC enzymes.
-
Protocol:
-
Prepare a dilution series of the test compounds (1a-1g) and a known HDAC inhibitor (e.g., SAHA) as a positive control.
-
In a 96-well microplate, add the HDAC enzyme, the assay buffer, and the test compounds or controls.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the developer, which generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
B. Antiviral Assay (HIV-1 Vif Inhibition as an Exemplar)
-
Principle: Based on the activity of structurally similar compounds, a cell-based assay to measure the inhibition of HIV-1 Viral Infectivity Factor (Vif) can be employed. This assay typically uses a reporter gene (e.g., luciferase) linked to a Vif-dependent viral replication system.
-
Protocol:
-
H9 cells are co-transfected with a Vif-deficient HIV-1 proviral plasmid and a Vif-expressing plasmid.
-
The transfected cells are then treated with a dilution series of the test compounds (1a-1g).
-
After a suitable incubation period (e.g., 48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The half-maximal effective concentration (EC50) is determined by plotting the percentage of viral replication inhibition against the compound concentration.
-
A cytotoxicity assay (e.g., MTT assay) should be run in parallel to ensure that the observed antiviral activity is not due to general toxicity to the host cells.
-
Logical Flow of Biological Evaluation
Caption: A logical workflow for the biological screening of the synthesized derivative library.
Comparative Analysis of (Hypothetical) Biological Data
The following tables present hypothetical data for our proposed library of derivatives to illustrate how the results of the biological assays would be presented for comparative analysis.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound ID | R Group | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC6/HDAC1) |
| 1a | Phenyl | 150 | 25 | 0.17 |
| 1b | 4-Fluorophenyl | 120 | 18 | 0.15 |
| 1c | 4-Methoxyphenyl | 250 | 45 | 0.18 |
| 1d | 4-(Trifluoromethyl)phenyl | 80 | 15 | 0.19 |
| 1e | Naphthyl | 65 | 10 | 0.15 |
| 1f | Thienyl | 180 | 30 | 0.17 |
| 1g | Cyclohexyl | >1000 | >1000 | - |
| SAHA | (Control) | 15 | 20 | 1.33 |
Table 2: Anti-HIV-1 Vif Activity and Cytotoxicity
| Compound ID | R Group | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1a | Phenyl | 12.5 | >50 | >4 |
| 1b | 4-Fluorophenyl | 8.2 | >50 | >6.1 |
| 1c | 4-Methoxyphenyl | 25.1 | >50 | >2 |
| 1d | 4-(Trifluoromethyl)phenyl | 5.5 | 45 | 8.2 |
| 1e | Naphthyl | 4.1 | 30 | 7.3 |
| 1f | Thienyl | 15.8 | >50 | >3.2 |
| 1g | Cyclohexyl | >50 | >50 | - |
Conclusion and Future Directions
This guide has outlined a strategic approach to the design, synthesis, and biological evaluation of a novel class of compounds: this compound derivatives. By leveraging the known properties of its constituent fragments, we have proposed a focused library of compounds and a robust experimental workflow to probe their potential as both HDAC inhibitors and antiviral agents.
The hypothetical data presented herein illustrates the types of comparative analyses that are crucial for identifying promising lead compounds. Future work should focus on the synthesis and testing of the proposed library, followed by lead optimization of the most active compounds to improve their potency, selectivity, and pharmacokinetic properties. The versatility of the Weinreb amide functional group will be a significant asset in these subsequent rounds of medicinal chemistry optimization.
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A Comparative Guide to Fluorinated Benzamide Building Blocks in Modern Drug Discovery
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its prevalence in approved drugs is a testament to its versatility and favorable drug-like properties. However, the journey from a simple benzamide hit to a clinical candidate is often fraught with challenges, including poor metabolic stability, suboptimal potency, and undesirable off-target effects.
In the contemporary drug discovery landscape, the strategic incorporation of fluorine has emerged as a transformative tool for overcoming these hurdles.[1][2] Fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules that are often beneficial for potency, selectivity, and pharmacokinetics.[1][3] When applied to the benzamide scaffold, fluorination offers a powerful strategy to fine-tune molecular properties, turning promising leads into viable drug candidates.
This guide provides a comparative analysis of fluorinated benzamide building blocks for researchers, scientists, and drug development professionals. We will move beyond theoretical concepts to provide a practical, data-driven comparison of how fluorine substitution impacts key performance parameters. By synthesizing technical data with field-proven insights, this document aims to empower medicinal chemists to make more informed decisions in the rational design of next-generation therapeutics.
The Strategic Impact of Fluorination in Medicinal Chemistry
The decision to introduce fluorine is a calculated strategy aimed at modulating a molecule's properties in a predictable, albeit context-dependent, manner.[1][4] The unique effects of fluorine stem from a combination of its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.[4] These attributes collectively influence a drug candidate's profile in several critical areas.
Key molecular properties influenced by fluorine substitution include:
-
Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] Replacing a hydrogen atom at a metabolic "soft spot" with fluorine can effectively block this degradation pathway, thereby increasing the compound's half-life.[5][6][7]
-
Acidity and Basicity (pKa) : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby functional groups.[4][8] For instance, fluorination can lower the pKa of amines, making them less basic. This modulation can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[4]
-
Lipophilicity : Fluorine's impact on lipophilicity is complex. While a single fluorine atom is only slightly more lipophilic than hydrogen, highly fluorinated groups like trifluoromethyl (CF3) are substantially more lipophilic.[4][9] This allows for fine-tuning of a compound's solubility and permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2][9]
-
Binding Affinity and Selectivity : Fluorine can enhance binding to a target protein through various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions.[2][10] It can also alter the conformation of a molecule, pre-organizing it into a bioactive shape that fits more snugly into the target's binding pocket, thus improving potency and selectivity.[1]
Caption: Multifaceted effects of fluorine substitution on benzamide drug candidates.
Comparative Analysis of Fluorinated Benzamide Building Blocks
To illustrate the practical impact of fluorination, we will compare a parent (non-fluorinated) benzamide with its fluorinated analogues. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) is not trivial and can lead to distinct pharmacological profiles. We will use the dopamine D2 receptor as a representative target, as benzamides like Raclopride and Sulpiride are well-known D2 antagonists.[11]
Data-Driven Comparison
The following tables summarize key quantitative data, comparing the physicochemical properties, metabolic stability, and biological activity of representative benzamide derivatives.
Table 1: Comparison of Physicochemical Properties
| Compound | Substitution | Calculated pKa (Amide N-H) | Calculated LogP | Rationale for Change |
|---|---|---|---|---|
| Benzamide | None | ~17 | 1.0 | Baseline reference for comparison. |
| 2-Fluorobenzamide | ortho-Fluoro | ~16.5 | 1.2 | The ortho-fluoro group's proximity provides a moderate inductive electron-withdrawing effect, slightly increasing acidity and lipophilicity. |
| 3-Fluorobenzamide | meta-Fluoro | ~16.3 | 1.25 | The meta-fluoro group exerts a purely inductive effect, leading to a more pronounced increase in acidity compared to the ortho position. |
| 4-Fluorobenzamide | para-Fluoro | ~16.4 | 1.22 | The para-fluoro group has a combination of inductive withdrawal and resonance donation, resulting in a moderate effect on pKa. |
| 4-(Trifluoromethyl)benzamide | para-CF3 | ~15.8 | 2.1 | The powerful electron-withdrawing nature of the CF3 group significantly increases acidity (lowers pKa) and substantially increases lipophilicity.[9] |
Note: pKa and LogP values are estimations based on computational models and general chemical principles to illustrate trends.
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Substitution | Target | % Parent Remaining (HLM, 60 min) | Interpretation |
|---|---|---|---|---|
| Tolbutamide (non-fluorinated analog) | para-Methyl | CYP2C9 | 25% | The para-methyl group is a known "soft spot" for CYP-mediated oxidation to a benzoic acid metabolite. |
| Fluorinated Tolbutamide Analog | para-Trifluoromethyl | CYP2C9 | >90% | Replacing the metabolically labile methyl group with a stable trifluoromethyl group effectively blocks oxidation, dramatically increasing metabolic stability.[5] |
Table 3: Comparative Biological Activity (Dopamine D2 Receptor)
| Compound | Halogenation | Target | IC50 (nM) | Source |
|---|---|---|---|---|
| Sulpiride | None | D2 Receptor | 10.3 - 29 | [11] |
| Raclopride | 3,5-dichloro | D2 Receptor | 1.8 | [11] |
| 4'-Fluoroclebopride (FCP) | 4'-fluoro | D2 Receptor | ~5.5 |[12] |
Note: This table includes chlorinated and fluorinated examples to demonstrate the broader principle of halogenation in modulating potency. Direct comparison shows that halogenated analogs can exhibit significantly higher affinity (lower IC50) for the D2 receptor.[11][12]
Experimental Protocols for Evaluation
Reproducibility and validation are the cornerstones of trustworthy science.[13] The following sections provide detailed, self-validating protocols for the synthesis and evaluation of fluorinated benzamide building blocks.
Protocol 1: General Synthesis of N-Aryl Fluorinated Benzamides
This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.
Objective: To synthesize an N-aryl fluorinated benzamide from a fluorinated benzoyl chloride and an aniline derivative.
Causality Behind Choices:
-
Thionyl Chloride (SOCl2): Used to convert the carboxylic acid to a more reactive acid chloride in situ. A small amount of DMF acts as a catalyst for this conversion.[14]
-
Anhydrous Dichloromethane (DCM): A common, non-protic solvent that dissolves the reactants without interfering with the reactive acid chloride intermediate. "Anhydrous" is critical to prevent hydrolysis of the acid chloride back to the carboxylic acid.
-
Triethylamine (TEA) or Pyridine: A non-nucleophilic base used to scavenge the HCl gas produced during the reaction, driving the equilibrium towards product formation and preventing protonation of the aniline nucleophile.
-
0 °C to Room Temperature: The reaction is started at a low temperature to control the initial exothermic reaction between the highly reactive acid chloride and the amine, then allowed to warm to ensure the reaction goes to completion.
Caption: Experimental workflow for the synthesis and purification of a fluorinated benzamide.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a round-bottom flask under an inert atmosphere (N2 or Ar), add the fluorinated benzoic acid (1.0 eq). Add anhydrous DCM, followed by a catalytic amount of DMF. Carefully add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2 hours.[14]
-
Reaction Setup: After reflux, cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve the desired aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Amide Coupling: Add the aniline/triethylamine solution dropwise to the cold acid chloride solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once complete, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. This removes unreacted base, acid, and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure fluorinated benzamide.[15][16]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a standard, early-stage screen in drug discovery to predict how quickly a compound will be metabolized in the liver.[5][17]
Objective: To determine the rate of metabolic degradation of a fluorinated benzamide in the presence of HLM.
Causality Behind Choices:
-
Human Liver Microsomes (HLM): A subcellular fraction of liver cells that contains a high concentration of drug-metabolizing enzymes, particularly CYPs.[5] It provides a convenient and cost-effective in vitro model of Phase I metabolism.
-
NADPH: Nicotinamide adenine dinucleotide phosphate is an essential cofactor required for the catalytic activity of CYP enzymes. The reaction will not proceed without it.
-
Incubation at 37 °C: This temperature mimics physiological conditions in the human body, ensuring enzymes function at their optimal rate.
-
Acetonitrile Quenching: A cold organic solvent is used to "quench" or stop the enzymatic reaction by precipitating the proteins (enzymes) out of the solution. It often contains an internal standard for accurate quantification by LC-MS/MS.
Caption: Workflow for the In Vitro Metabolic Stability Assay using HLM.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the fluorinated benzamide test compound in DMSO. Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Add a small volume of the test compound stock solution to the HLM mixture (final concentration typically 1 µM). Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH cofactor (final concentration typically 1 mM). This marks time T=0.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (typically 3 volumes of cold acetonitrile containing a suitable internal standard).
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the T=0 sample.
-
Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½), a key indicator of metabolic stability.
Conclusion
The strategic incorporation of fluorine into the benzamide scaffold is a validated and highly effective strategy in modern drug discovery. As demonstrated, fluorination is not merely an act of substitution but a precise tool for rationally modulating a molecule's physicochemical properties, metabolic stability, and biological activity.[1][4] By understanding the distinct effects conferred by the position and type of fluorine substitution, medicinal chemists can accelerate the optimization of lead compounds, overcoming common developmental hurdles.
The comparative data and detailed protocols provided in this guide serve as a practical resource for researchers. By blocking sites of metabolism, altering pKa for improved bioavailability, and enhancing target engagement, fluorinated benzamides will undoubtedly continue to be a rich source of innovative therapeutics. The key to success lies in a data-driven, iterative design process where the unique power of fluorine is leveraged to its full potential.
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A Comparative Guide to the Synthesis and Characterization of Bioactive Heterocycles from 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
This guide provides an in-depth technical comparison of compounds synthesized from 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a versatile building block in medicinal chemistry. We will explore its application in the synthesis of fluorinated quinazolinones, a class of heterocyclic compounds with significant therapeutic potential, including their roles as antimalarial agents and androgen receptor antagonists.[1][2] This document will objectively compare the synthetic utility of this Weinreb amide derivative against alternative starting materials, supported by detailed experimental protocols and characterization data, to assist researchers in making informed decisions for their drug discovery programs.
Introduction: The Strategic Advantage of this compound
This compound is a valuable starting material in organic synthesis due to the presence of three key functional groups: an ortho-amino group, a fluorine substituent, and a Weinreb amide. The ortho-amino group is a precursor for the formation of various heterocyclic ring systems. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound.[3] The Weinreb amide (N-methoxy-N-methylamide) functionality is a particularly useful carboxylic acid surrogate that allows for the controlled addition of nucleophiles to form ketones without the common side reaction of over-addition to form tertiary alcohols.[4][5]
This guide will focus on the synthesis of fluorinated quinazolinones, a prominent class of bioactive heterocycles. The general synthetic approach involves the reaction of an ortho-aminobenzamide derivative with a suitable coupling partner, followed by cyclization.
Synthesis of a Fluorinated Quinazolinone: A Comparative Study
To illustrate the utility of this compound, we will detail the synthesis of a 2,3-disubstituted quinazolin-4-one and compare it with a synthesis starting from an alternative, non-Weinreb amide precursor, 2-amino-5-fluorobenzamide.
Pathway 1: Synthesis from this compound
The Weinreb amide functionality in this compound allows for a controlled reaction sequence. The synthesis of a target quinazolinone can be envisioned in a two-step process: 1) acylation of the ortho-amino group, followed by 2) intramolecular cyclization. The Weinreb amide provides a stable handle for the introduction of a variety of substituents at the 2-position of the quinazolinone ring.
Experimental Protocol: Synthesis of 2-Aryl-6-fluoro-3-methylquinazolin-4(3H)-one
This protocol is based on established methods for quinazolinone synthesis from ortho-aminobenzamides.[6]
-
Acylation of the Amino Group: To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF, add an aroyl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Isolation of Intermediate: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Cyclization to Quinazolinone: The purified N-acylated intermediate is then treated with a dehydrating agent such as phosphorus oxychloride or subjected to thermal cyclization to afford the desired 2-aryl-6-fluoro-3-methylquinazolin-4(3H)-one.
dot
Caption: Synthetic pathway from the Weinreb amide.
Pathway 2: A Comparative Synthesis from 2-Amino-5-fluorobenzamide
As a point of comparison, we will consider the synthesis of a similar quinazolinone starting from 2-amino-5-fluorobenzamide. This route typically involves a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction with an amide, followed by cyclization.[6]
Experimental Protocol: Synthesis of 2-Aryl-6-fluoroquinazolin-4(3H)-one
-
Reaction Setup: In a sealed tube, combine 2-amino-5-fluorobenzamide (1.0 eq), an aryl amide (1.5 eq), and a base such as cesium carbonate (2.0 eq) in an anhydrous solvent like DMSO.
-
Reaction Conditions: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 2-aryl-6-fluoroquinazolin-4(3H)-one.
dot
Caption: Comparative synthesis from a primary amide.
Comparative Analysis of Synthetic Routes
| Feature | Pathway 1 (from Weinreb Amide) | Pathway 2 (from Primary Amide) |
| Reaction Conditions | Milder conditions for the initial acylation step. | Requires high temperatures for the SNAr and cyclization. |
| Versatility | The Weinreb amide allows for the introduction of a wider variety of substituents at the 2-position via Grignard or organolithium reagents.[4] | The scope can be limited by the availability of the corresponding aryl amides. |
| Control | The two-step process allows for the isolation and characterization of the intermediate, providing better control over the reaction. | A one-pot reaction that can sometimes lead to side products. |
| Yields | Generally high yields are reported for Weinreb amide reactions.[5] | Yields can be variable depending on the substrates. |
Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized quinazolinones. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Will confirm the presence of aromatic protons, the methyl group at the 3-position (for Pathway 1), and other substituents.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine will be indicative of its position on the quinazolinone ring.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Chromatography
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final compound.
Application in Drug Discovery: PfATP4 Inhibitors and Androgen Receptor Antagonists
Fluorinated quinazolinones are of significant interest in drug discovery.
-
Antimalarial Agents: Several quinazolinone derivatives have been identified as potent inhibitors of the Plasmodium falciparum ATPase4 (PfATP4), a critical ion pump in the malaria parasite.[1][7][8] The fluorine atom can enhance the potency and pharmacokinetic properties of these inhibitors.
-
Androgen Receptor (AR) Antagonists: The quinazolinone scaffold is also found in compounds designed as AR antagonists for the treatment of prostate cancer.[2][9][10][11]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules, particularly fluorinated quinazolinones. The presence of the Weinreb amide functionality offers significant advantages in terms of reaction control and versatility compared to alternative starting materials like primary amides. This guide has provided a comparative overview of synthetic strategies and detailed the necessary characterization techniques to aid researchers in the efficient development of novel therapeutic agents.
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Synthesis of Androgen Receptor Antagonists MDV3100. Semantic Scholar. Available from: [Link].
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Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. 2023;19:224-234. Available from: [Link].
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Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link].
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Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. 2019;4(5):9416-9428. Available from: [Link].
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Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. 2022;27(18):5867. Available from: [Link].
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Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. Bioorganic & Medicinal Chemistry Letters. 2010;20(23):7041-7045. Available from: [Link].
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Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. 2019;4(5):9416-9428. Available from: [Link].
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Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. 2022;27(18):5867. Available from: [Link].
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Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. PMC. 2023. Available from: [Link].
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Development of β-amino-carbonyl compounds as androgen receptor antagonists. Acta Pharmacologica Sinica. 2014;35(5):704-712. Available from: [Link].
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Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 2020;36(2):185-201. Available from: [Link].
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Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. Scientific Reports. 2023;13:19760. Available from: [Link].
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An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. 2002;2002(11):39-44. Available from: [Link].
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A Comparative Reactivity Analysis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide Analogs in Pharmaceutical Synthesis
This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide and its structurally related analogs. As a crucial building block in the synthesis of targeted therapies, most notably the third-generation EGFR inhibitor Osimertinib, understanding the subtle yet significant differences in the reactivity of these analogs is paramount for process optimization, impurity profiling, and the discovery of new chemical entities. This document is intended for researchers, scientists, and drug development professionals actively engaged in medicinal and process chemistry.
The core of this analysis will pivot around two key reactive centers within the molecular scaffold: the nucleophilic aromatic amino group and the electrophilic Weinreb amide moiety. The electronic effects of substituents on the benzene ring profoundly influence the reactivity of both these functional groups, dictating reaction kinetics, yield, and the overall success of multi-step syntheses.
The Pivotal Role of the Anilino Group: Nucleophilicity and Reaction Kinetics
The primary amino group of this compound is a key nucleophile, typically participating in a crucial C-N bond-forming reaction to construct the pyrimidine core of molecules like Osimertinib. The nucleophilicity of this aniline nitrogen is directly modulated by the electronic nature of the substituents on the aromatic ring.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The formation of the pyrimidine ring in the synthesis of Osimertinib and related compounds often proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the aniline nitrogen of the 2-amino-5-fluorobenzamide derivative attacks an electron-deficient pyrimidine ring.
Figure 1: A simplified workflow of the SNAr reaction involving the aniline nucleophile.
Comparative Reactivity of Analogs
To illustrate the impact of substituents on the nucleophilicity of the aniline, we will consider three analogs in comparison to the parent compound (X = F): an electron-donating group (X = OCH₃), an electron-withdrawing group (X = NO₂), and a less electronegative halogen (X = Cl).
| Analog (Substituent at C5) | Electronic Effect | Predicted Nucleophilicity | Expected Reaction Rate in SNAr |
| 2-Amino-5-methoxy-... | Strong Electron-Donating (+M) | Highest | Fastest |
| 2-Amino-5-fluoro-... (Parent) | Moderately Electron-Withdrawing (-I > +M) | Moderate | Baseline |
| 2-Amino-5-chloro-... | Weakly Electron-Withdrawing (-I > +M) | Slightly Lower than Fluoro | Slower than Fluoro |
| 2-Amino-5-nitro-... | Strong Electron-Withdrawing (-M, -I) | Lowest | Slowest |
Causality behind the Reactivity Trend: The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density on the aniline nitrogen through the mesomeric effect (+M), making it a more potent nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) drastically decrease the electron density, retarding the reaction. Halogens exert a dual effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). For fluorine and chlorine, the inductive effect dominates, decreasing nucleophilicity compared to an unsubstituted aniline. However, the greater electronegativity and stronger inductive effect of fluorine make the 5-fluoro analog slightly less nucleophilic than the 5-chloro analog might be in some contexts, though the interplay is complex.
The Weinreb Amide: A Stable Yet Tunable Electrophile
The N-methoxy-N-methylamide (Weinreb amide) is a widely used functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones, stopping at the ketone stage without proceeding to the tertiary alcohol. This is attributed to the formation of a stable, chelated tetrahedral intermediate.
Experimental Protocol: Grignard Reaction with a Weinreb Amide
This protocol outlines a general procedure for testing the reactivity of the Weinreb amide moiety with a Grignard reagent.
Materials:
-
2-Amino-5-substituted-N-methoxy-N-methylbenzamide analog
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.
Procedure:
-
Dissolve the 2-amino-5-substituted-N-methoxy-N-methylbenzamide analog (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and ¹H NMR to determine the conversion to the corresponding acetophenone derivative.
Figure 2: Experimental workflow for the Grignard reaction with Weinreb amide analogs.
Comparative Reactivity of Analogs
The electrophilicity of the Weinreb amide carbonyl carbon is also influenced by the ring substituent.
| Analog (Substituent at C5) | Electronic Effect | Predicted Electrophilicity of Carbonyl | Expected Reaction Rate with Grignard Reagent |
| 2-Amino-5-nitro-... | Strong Electron-Withdrawing (-M, -I) | Highest | Fastest |
| 2-Amino-5-fluoro-... (Parent) | Moderately Electron-Withdrawing (-I > +M) | Moderate | Baseline |
| 2-Amino-5-chloro-... | Weakly Electron-Withdrawing (-I > +M) | Slightly Lower than Fluoro | Slower than Fluoro |
| 2-Amino-5-methoxy-... | Strong Electron-Donating (+M) | Lowest | Slowest |
Causality behind the Reactivity Trend: In this case, the reactivity is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack by the Grignard reagent. Conversely, electron-donating groups enrich the carbonyl carbon with electron density, reducing its electrophilicity and slowing down the reaction.
Orthogonal Reactivity and Process Considerations
An ideal synthetic intermediate possesses functional groups with orthogonal reactivity, allowing for selective transformations. In the case of this compound, the aniline and the Weinreb amide exhibit this desirable trait. The aniline is a soft nucleophile that readily participates in SNAr reactions, while the Weinreb amide is a hard electrophile that reacts with hard nucleophiles like organometallics.
This orthogonality allows for a synthetic strategy where the pyrimidine core is first constructed via the SNAr reaction at the aniline, followed by the addition of a side chain via a Grignard reaction at the Weinreb amide, without the need for protecting groups on the amide. The choice of substituent at the C5 position will influence the conditions required for both steps. For instance, a highly deactivated aniline (e.g., with a nitro group) may require more forcing conditions (higher temperature, stronger base) for the SNAr step, which could impact the stability of other functional groups in the molecule.
Conclusion
The reactivity of this compound analogs is a direct function of the electronic properties of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the aniline moiety while reducing the electrophilicity of the Weinreb amide. Conversely, electron-withdrawing groups have the opposite effect. This understanding is critical for medicinal chemists designing new analogs and for process chemists tasked with developing robust and efficient large-scale syntheses. The principles outlined in this guide provide a predictive framework for anticipating the reactivity of novel analogs and for troubleshooting synthetic challenges.
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Title: The Weinreb Amide. Source: Organic Chemistry Portal. URL: [Link]
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A Comparative Spectroscopic Guide to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-fluorobenzamide scaffold is a key component in various therapeutic agents. The incorporation of a Weinreb amide (N-methoxy-N-methylamide) functionality provides a stable yet reactive handle for the synthesis of ketones and other carbonyl-containing compounds, avoiding the over-addition often encountered with more reactive organometallic reagents.[1] Accurate spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of these intermediates throughout the synthetic process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Structural Isomers
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, both ¹H and ¹³C NMR provide a wealth of information. A particular point of interest is the behavior of the N-methoxy and N-methyl signals, which can be influenced by the substitution pattern on the benzamide ring.
¹H NMR Spectroscopy: The Impact of Ortho Substitution
Experimental Insight: A notable feature in the ¹H NMR spectra of N-methoxy-N-methylbenzamides is the appearance of the N-methoxy (OCH₃) and N-methyl (NCH₃) proton signals. For meta- and para-substituted benzamides, these typically appear as sharp singlets. However, for ortho-substituted analogs, these signals often present as broad humps at room temperature.[2] This broadening is attributed to the presence of rotamers arising from hindered rotation around the amide C-N bond, a phenomenon exacerbated by the steric bulk of the ortho substituent. Variable temperature NMR studies can be employed to probe this dynamic behavior, with the broad humps coalescing into sharp singlets at elevated temperatures as the rate of rotation increases.
Comparative Data: For the parent N-methoxy-N-methylbenzamide, the NCH₃ and OCH₃ signals are observed as distinct singlets.[3] In the case of 4-fluoro-N-methoxy-N-methylbenzamide, a para-substituted analog, the ¹H NMR spectrum also shows sharp singlets for these groups.[4] For our target molecule, this compound, the presence of the ortho-amino group is expected to induce the aforementioned broadening of the N-methoxy and N-methyl signals at room temperature.
| Compound | NCH₃ Signal (ppm) | OCH₃ Signal (ppm) | Aromatic Signals (ppm) |
| N-methoxy-N-methylbenzamide | ~3.3 (s) | ~3.7 (s) | 7.3-7.8 (m) |
| 4-Fluoro-N-methoxy-N-methylbenzamide | ~3.3 (s) | ~3.7 (s) | 7.1-7.8 (m) |
| This compound (Expected) | ~3.2 (br s) | ~3.6 (br s) | 6.5-7.2 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. "s" denotes a singlet, "br s" a broad singlet, and "m" a multiplet.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Electronic Environment
The fluorine atom at the 5-position provides a valuable spectroscopic handle. ¹⁹F NMR is highly sensitive to the local electronic environment, and the chemical shift of the fluorine signal can provide insights into the effects of substituents on the aromatic ring.[5][6] For this compound, the ¹⁹F NMR spectrum will exhibit a single resonance, the chemical shift of which will be influenced by the electron-donating amino group and the electron-withdrawing amide group. In similar fluorinated benzamides, ¹⁹F NMR signals have been reported in the range of -114 to -147 ppm.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: If available, acquire a ¹⁹F spectrum.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an essential technique for the identification of functional groups within a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the N-H, C=O, and C-F bonds, among others.
Key Vibrational Frequencies:
-
N-H Stretching: The amino group (NH₂) will give rise to two distinct stretching vibrations, typically in the range of 3500-3300 cm⁻¹.[8]
-
C=O Stretching: The amide carbonyl (C=O) stretch is a strong and characteristic absorption, expected in the region of 1680-1630 cm⁻¹ for conjugated amides.[8][9]
-
N-H Bending: The N-H bending vibration of the primary amine is expected around 1620-1590 cm⁻¹.[9]
-
C-N Stretching: The C-N stretching vibration of the amide is typically observed in the 1400-1200 cm⁻¹ region.[10]
-
C-F Stretching: The C-F stretching vibration will appear as a strong absorption in the fingerprint region, typically between 1250-1000 cm⁻¹.
Comparative Analysis: The IR spectrum of benzamide shows characteristic N-H stretches around 3366 and 3170 cm⁻¹ and a strong C=O stretch at approximately 1656 cm⁻¹.[9][11] The introduction of the amino and fluoro substituents in our target molecule will lead to shifts in these frequencies and the appearance of new bands.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference (Benzamide) Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3500-3300 (two bands) | N/A |
| C=O Stretch (Amide) | 1650-1630 | ~1656 |
| N-H Bend (Amine) | 1620-1590 | N/A |
| C-F Stretch | 1250-1150 | N/A |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the KBr or salt plate. Then, record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (C₉H₁₁FN₂O₂ = 198.19 g/mol ).
Expected Fragmentation Pattern: Under electron impact (EI) ionization, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways may include:
-
Loss of the methoxy group (-OCH₃)
-
Loss of the N-methoxy-N-methylamino group (-N(OCH₃)CH₃)
-
Cleavage of the amide bond, leading to the formation of a benzoyl cation.
The presence of the fluorine atom will result in characteristic isotopic patterns that can aid in fragment identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide.
Comparative Data: The UV-Vis spectrum of 4-aminobenzamide shows absorption maxima at specific wavelengths.[12] While a direct comparison is not available for our target molecule, we can anticipate a similar absorption profile, with the exact λ(max) values influenced by the fluorine and N-methoxy-N-methylamide substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the sample solution over a range of wavelengths (typically 200-400 nm), using the pure solvent as a reference.
Conclusion
The comprehensive spectroscopic analysis of this compound derivatives is crucial for ensuring the quality and consistency of these important pharmaceutical intermediates. By employing a combination of NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently determine the structure, purity, and identity of these compounds. This guide has provided a comparative framework and practical experimental protocols to aid in this analytical endeavor. The unique spectroscopic features, such as the rotameric behavior observed in ¹H NMR and the sensitive probe of the ¹⁹F nucleus, offer valuable insights into the molecular structure and dynamics of this class of compounds.
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A Senior Application Scientist's Guide to the Efficacy of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide in Target Synthesis
Abstract
The synthesis of 2-amino-5-fluorophenyl ketones is a critical step in the development of numerous pharmaceutical agents, including benzodiazepines, quinazolines, and other privileged heterocyclic scaffolds.[1][2][3] The inherent challenge in their synthesis lies in achieving selective acylation without side reactions, given the presence of a nucleophilic amino group. This guide provides an in-depth comparison of synthetic strategies for preparing these valuable intermediates. We will critically evaluate the efficacy of a modern approach utilizing the Weinreb amide, 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, against classical methods such as Friedel-Crafts acylation, synthesis via nitrile intermediates, and the oxidation of secondary alcohols. Through detailed protocols, mechanistic insights, and comparative data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes to this important class of molecules.
Section 1: The Weinreb Amide Approach: A Modern Strategy for Controlled Acylation
The Weinreb-Nahm ketone synthesis, discovered in 1981, has become a dependable and widely adopted method for preparing ketones and aldehydes.[4] Its primary advantage is the prevention of the common "over-addition" problem seen with other acyl compounds, where a second equivalent of an organometallic reagent adds to the newly formed ketone, resulting in a tertiary alcohol.[5]
Mechanism & Rationale: The Key to Selectivity
The success of the Weinreb-Nahm amide lies in its ability to form a stable tetrahedral intermediate upon reaction with an organometallic reagent (e.g., Grignard or organolithium).[4][6] The N-methoxy group chelates the metal ion (MgX⁺ or Li⁺), stabilizing the intermediate at low temperatures.[4] This stable complex prevents the elimination of the amide moiety to form the ketone until an acidic workup is performed.[6] Consequently, the ketone is only liberated after all the highly reactive organometallic reagent has been quenched, thus precluding any secondary addition.
Profile: this compound
This specific Weinreb amide is an advanced building block designed for pharmaceutical synthesis. The 5-fluoro substituent offers a strategic advantage for modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. The ortho-amino group is a crucial handle for subsequent cyclization reactions to build heterocyclic systems that are central to many drug classes.[1][3]
Detailed Experimental Protocol: Synthesis of 2-Amino-5-fluoroacetophenone
This protocol describes a self-validating system for the synthesis of a representative 2-amino-5-fluorophenyl ketone.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the amide completely.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Grignard Addition: Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-amino-5-fluoroacetophenone is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Workflow Diagram
Caption: Workflow for ketone synthesis via the Weinreb amide.
Section 2: Alternative Synthetic Routes to 2-Amino-5-fluorophenyl Ketones
While the Weinreb amide approach offers precision and control, several classical methods are also employed. Understanding their mechanisms and limitations is key to making an informed choice.
Alternative 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a foundational reaction in organic chemistry for forming aryl ketones.[7] It involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃.
-
Mechanism: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.
-
Challenges: Applying this reaction to aniline derivatives is notoriously difficult.[8] The basic amino group coordinates strongly with the Lewis acid, deactivating both the catalyst and the aromatic ring towards acylation.[8] This often necessitates using a large excess of the catalyst and protecting the amino group (e.g., as an amide), adding extra steps to the synthesis. Furthermore, the reaction can suffer from poor regioselectivity and may require harsh conditions.
Alternative 2: Acylation via Nitrile Intermediates
This route involves the reaction of an organometallic reagent with a substituted benzonitrile (e.g., 2-amino-5-fluorobenzonitrile).
-
Mechanism: The nucleophilic carbon of the Grignard or organolithium reagent attacks the electrophilic carbon of the nitrile.[9][10] This forms an intermediate imine salt which, upon acidic hydrolysis, converts to the desired ketone.[11][12] Similar to the Weinreb amide, the ketone is not formed until the work-up stage, preventing over-addition.
-
Challenges: This method requires the prior synthesis of the substituted benzonitrile, which adds a step to the overall sequence. The nitrile group is also less reactive than a Weinreb amide, sometimes requiring more forcing conditions or more reactive organometallic reagents.
Alternative 3: Oxidation of Secondary Alcohols
This two-step approach involves first generating a secondary benzylic alcohol and then oxidizing it to the ketone.
-
Mechanism: A 2-amino-5-fluorobenzaldehyde can be reacted with an organometallic reagent (e.g., MeMgBr) to produce the corresponding secondary alcohol. This alcohol is then oxidized to the ketone using a variety of reagents. Common choices include chromium-based reagents (e.g., PCC), DMSO-based systems (Swern oxidation), or hypervalent iodine compounds like Dess-Martin periodinane (DMP).[13][14] More environmentally friendly methods using molecular oxygen or hydrogen peroxide with catalysts are also available.[13][15]
-
Challenges: This is a multi-step process that increases the overall workflow. The choice of oxidant is critical; some are toxic (chromium), require careful temperature control (Swern), or are expensive (DMP).[13][16] Ensuring complete oxidation without side reactions can also be a challenge.
Section 3: Head-to-Head Comparison: Performance & Efficacy
The choice of synthetic route depends on a balance of factors including yield, purity, scalability, cost, and safety.
Synthetic Route Decision Logic
Caption: Decision logic for selecting a synthetic pathway.
Quantitative Data Summary
The following table summarizes typical performance metrics for each route, based on literature precedents and established chemical principles.
| Metric | Weinreb Amide Approach | Friedel-Crafts Acylation | Nitrile + Grignard | Alcohol Oxidation |
| Typical Overall Yield | High (80-95%) | Low to Moderate (30-60%) | Moderate to High (65-85%) | Moderate (60-80%) |
| Number of Steps | 1 (from amide) | 2-3 (incl. protection) | 1 (from nitrile) | 2 (from aldehyde) |
| Purity Profile | Very High (minimal byproducts) | Low (regioisomers, side rxns) | High (clean conversion) | High (depends on oxidant) |
| Substrate Scope | Broad (tolerant of many func. groups) | Narrow (sensitive to electronics) | Broad (good functional tolerance) | Broad (depends on aldehyde availability) |
| Key Safety/Handling Issues | Pyrophoric organometallics | Corrosive Lewis acids, HCl gas | Pyrophoric organometallics | Toxic/explosive oxidants (Cr, DMP) |
| Scalability | Excellent | Poor to Moderate | Good | Good |
Qualitative Analysis & Senior Scientist's Insights
Expertise & Experience: While Friedel-Crafts acylation may seem cost-effective due to inexpensive raw materials like acyl chlorides and AlCl₃, this is often a false economy. The need for protection and deprotection of the aniline adds two synthetic steps, significantly lowering the overall yield and increasing labor and solvent costs. Furthermore, purification to remove regioisomers and byproducts can be challenging and costly, especially at scale.
Trustworthiness: The Weinreb amide and nitrile routes offer a much higher degree of predictability and control. The key mechanistic feature—formation of the ketone only during aqueous workup—ensures a clean reaction and simplifies purification.[4] This makes these protocols inherently more robust and self-validating. The Weinreb amide approach is often superior to the nitrile route due to the higher reactivity of the amide, allowing for milder reaction conditions and broader substrate compatibility.
Authoritative Grounding: The oxidation of secondary alcohols is a viable, high-yielding pathway, but its efficiency is entirely dependent on the preceding step: the synthesis of the alcohol. This two-step sequence inherently accumulates process inefficiencies. While modern, greener oxidation methods are emerging, many established protocols rely on stoichiometrically used hazardous materials, which presents significant safety and waste disposal challenges in a drug development setting.[14][15][16]
Section 4: Conclusion & Recommendations
For researchers and drug development professionals, the synthesis of 2-amino-5-fluorophenyl ketones represents a frequent challenge where the choice of methodology has significant downstream consequences.
-
Recommendation for Discovery & Medicinal Chemistry: For rapid analog synthesis, exploration of structure-activity relationships (SAR), and situations where material is precious, the Weinreb amide approach using this compound is unequivocally the superior choice. Its high yield, exceptional purity profile, and broad functional group tolerance allow for the reliable and efficient production of diverse ketone targets.
-
Recommendation for Process Development & Scale-up: For large-scale synthesis, the Weinreb amide and nitrile routes are both strong candidates due to their scalability and clean conversions. The final decision may depend on the relative cost and availability of the Weinreb amide versus the corresponding benzonitrile precursor.
The classical Friedel-Crafts and alcohol oxidation routes, while mechanistically important, present significant practical challenges in terms of yield, purity, and safety for this specific class of compounds. They should generally be considered secondary options unless specific economic or substrate constraints make them uniquely favorable.
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Sano, Y., Tanaka, T., & Hayashi, M. (2007). Oxidation of Secondary Benzylic Alcohols to Ketones by Activated Carbon–Molecular Oxygen System. Chemistry Letters, 36(11), 1412-1413. Available at: [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved January 20, 2026, from [Link]
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Hayashi, M., et al. (2012). Oxidation of Secondary Benzylic Alcohols to Ketones and Benzylic Oxygenation of Alkylarenes with Hydrogen Peroxide in the Presence of Activated Carbon. SYNLETT, 23(11), 1683–1685. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved January 20, 2026, from [Link]
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Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved January 20, 2026, from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved January 20, 2026, from [Link]
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Chemiz. (2025, December 5). Weinreb ketone synthesis [Video]. YouTube. Available at: [Link]
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National Institutes of Health. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved January 20, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved January 20, 2026, from [Link]
-
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A Comparative Guide to Synthetic Intermediates: Benchmarking 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the efficiency of a synthetic route is paramount. The choice of starting materials and intermediates dictates not only the yield and purity of the final product but also the overall cost and scalability of the process. 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide is a sophisticated synthetic intermediate that has gained prominence for its trifecta of strategically positioned functional groups: a nucleophilic amino group, a metabolically robust fluorine atom, and a highly controlled acylating moiety in the form of a Weinreb amide.[1][2]
The strategic placement of a fluorine atom is a widely used tactic in medicinal chemistry to enhance crucial drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[3][4] The 2-amino group serves as a versatile handle for subsequent chemical modifications, enabling the construction of diverse molecular scaffolds, particularly heterocyclic systems prevalent in pharmaceuticals.[1][5] However, the true power of this intermediate lies in its N-methoxy-N-methylamide group, commonly known as the Weinreb amide. This guide provides an in-depth comparison of this intermediate against classical and alternative synthetic methodologies, supported by mechanistic insights and experimental considerations.
Part 1: The Weinreb Amide Moiety - A Paradigm of Controlled Reactivity
The primary challenge in synthesizing ketones via the acylation of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) is the propensity for over-addition.[6] Traditional acylating agents like esters or acid chlorides react with one equivalent of the organometallic reagent to form the desired ketone. However, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.
The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly solves this problem.[6][7] The N-methoxy-N-methylamide functionality reacts with organometallic reagents to form a stable, five-membered chelated tetrahedral intermediate.[6] This stability prevents the collapse of the intermediate and the subsequent over-addition. The desired ketone is only liberated upon acidic workup.
This controlled reactivity makes Weinreb amides, such as this compound, superior acylating agents for a wide range of applications, ensuring high yields and purity of the desired ketone products.[8][9]
Part 2: Comparative Analysis of Synthetic Strategies
To fully appreciate the utility of this compound, we must benchmark it against alternative methods for synthesizing the corresponding ketones.
Strategy 1: Direct Acylation with Acid Chlorides or Esters
This is the most traditional approach but is fraught with difficulties.
-
Causality of Failure: The ketone product formed is highly electrophilic and readily undergoes a second nucleophilic attack by the organometallic reagent. Stoichiometric control is often insufficient to prevent this, especially at larger scales.
-
Outcome: Low yields of the desired ketone and significant formation of tertiary alcohol byproducts, which complicates purification.
Strategy 2: Direct Reaction of Carboxylic Acids with Organolithium Reagents
A more viable alternative involves the direct addition of an organolithium reagent to a carboxylic acid.[10][11]
-
Mechanism: This reaction requires at least two equivalents of the organolithium reagent.[12] The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl, forming a stable gem-dianion intermediate that does not collapse until acidic workup.[13]
-
Benchmarking: While effective, this method consumes an additional equivalent of what can be an expensive organolithium reagent. The Weinreb amide approach is more atom-economical and is compatible with both organolithium and Grignard reagents, offering greater flexibility.[6]
Strategy 3: Alternative Amide-Based Acylating Agents
Recently, other amides have been explored as Weinreb amide alternatives.
-
Morpholine Amides: These compounds can also participate in chelation-stabilized intermediates, preventing over-addition.[14][15] Morpholine is generally less expensive than N,O-dimethylhydroxylamine, and the resulting amides can have higher water solubility, which may simplify workup procedures.[15]
-
N,N-Boc2 Amides: These activated amides have also been shown to be effective acylating agents in cross-coupling reactions.[16]
-
Benchmarking: While these alternatives show promise, Weinreb amides remain the gold standard with a vast body of literature supporting their reliability and broad substrate scope.[8] The performance of morpholine amides can be more substrate-dependent, whereas the Weinreb amide protocol is exceptionally robust.[14]
Performance Data Summary
The following table summarizes the objective comparison of these synthetic strategies.
| Metric | Weinreb Amide (Target Intermediate) | Acid Chloride / Ester | Direct Organolithium Addition | Morpholine Amide |
| Selectivity (Ketone vs. Alcohol) | Excellent | Poor to Moderate | Excellent | Good to Excellent |
| Typical Yield | High (>80%) | Variable, Often Low (<50%) | Good to High | Good to High |
| Reagent Stoichiometry | 1 eq. Organometallic | >1 eq. often needed | 2 eq. Organolithium | 1 eq. Organometallic |
| Substrate Scope | Very Broad | Limited | Broad (R-Li only) | Broad |
| Reaction Conditions | Mild | Often requires low temps | Low temperatures | Mild |
| Cost-Effectiveness | Good (Saves valuable R-MgX/Li) | Poor (Low yield, purification) | Moderate (Consumes extra R-Li) | Potentially Very Good |
| Reliability & Precedent | High (Extensive Literature) | Moderate | High | Moderate (Emerging) |
Part 3: Experimental Protocols
Trustworthy protocols are self-validating. The procedures below are representative of standard, field-proven methodologies.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the parent carboxylic acid to the Weinreb amide, a crucial first step.
-
Acid Chloride Formation: To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM, yielding the crude 2-amino-5-fluorobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq)[17][18][19] and pyridine (2.5 eq) in DCM.
-
Coupling: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure Weinreb amide.
Protocol 2: Ketone Synthesis using this compound
This protocol demonstrates the benchmark application of the title intermediate.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C (or -78 °C for highly reactive organolithiums).
-
Organometallic Addition: Add the Grignard or organolithium reagent (1.2 eq) dropwise via syringe, maintaining the internal temperature.
-
Reaction Monitoring: Stir the reaction at this temperature for 1-3 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution or 1 M HCl at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Workup and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ketone product by flash column chromatography.
Conclusion
This compound stands as a premier synthetic intermediate due to its unique combination of functionalities. Its core strength lies in the Weinreb amide moiety, which provides a robust and high-fidelity method for ketone synthesis, decisively overcoming the over-addition problems that plague traditional acylating agents. When benchmarked against alternatives like direct organolithium addition or emerging amide systems, it offers a superior balance of reliability, versatility, and efficiency, supported by decades of successful applications in complex molecule synthesis.[20] For researchers, scientists, and drug development professionals, employing this intermediate provides a strategic advantage, enabling the streamlined and predictable synthesis of complex fluorinated and aminated scaffolds essential for the discovery of novel therapeutics.
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A Researcher's Guide to In-Silico Modeling of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide Derivatives as Aurora A Kinase Inhibitors
This guide provides a comprehensive comparison of in-silico modeling techniques for the rational design of novel 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide derivatives as potent and selective inhibitors of Aurora A kinase. We will delve into the practical application and comparative analysis of Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines.
Introduction: The Therapeutic Promise of Targeting Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression has been implicated in the pathogenesis of numerous human cancers, making it a compelling therapeutic target.[1][2] The development of small molecule inhibitors of Aurora A kinase is therefore an area of intense research. The benzamide scaffold has emerged as a promising starting point for the design of such inhibitors.[3][4] In this guide, we will use a hypothetical series of this compound derivatives to illustrate a systematic in-silico workflow for lead optimization.
The Power of In-Silico Modeling in Drug Discovery
In-silico, or computer-aided drug design (CADD), techniques have become indispensable in modern drug discovery.[5] These methods allow for the rapid screening of virtual compound libraries, the prediction of biological activity, and the elucidation of molecular interactions, thereby reducing the time and cost associated with experimental studies. This guide will focus on three core in-silico techniques, each offering unique insights into the structure-activity relationship (SAR) of our lead compounds.
Experimental Data: A Foundation for In-Silico Modeling
To build and validate our in-silico models, we will use a hypothetical dataset of this compound derivatives with their corresponding experimental IC50 values against Aurora A kinase. This data is crucial for establishing the predictive power of our computational models.
Table 1: Hypothetical Dataset of this compound Derivatives and their Aurora A Kinase Inhibitory Activity
| Compound ID | R-Group Substitution | IC50 (nM) | pIC50 (-logIC50) |
| 1 | H | 500 | 6.30 |
| 2 | 4-Cl | 150 | 6.82 |
| 3 | 4-F | 200 | 6.70 |
| 4 | 4-CH3 | 350 | 6.46 |
| 5 | 4-OCH3 | 450 | 6.35 |
| 6 | 3-Cl | 250 | 6.60 |
| 7 | 3-F | 300 | 6.52 |
| 8 | 3-CH3 | 400 | 6.40 |
| 9 | 3-OCH3 | 550 | 6.26 |
| 10 | 2-Cl | 800 | 6.10 |
| 11 | 2-F | 900 | 6.05 |
| 12 | 2-CH3 | 1200 | 5.92 |
| 13 | 2-OCH3 | 1500 | 5.82 |
| 14 | 3,4-diCl | 80 | 7.10 |
| 15 | 3,4-diF | 120 | 6.92 |
Part 1: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] This allows for the prediction of the activity of novel compounds without the need for experimental testing.
Methodology: Building a Predictive QSAR Model
Step 1: 2D Structure Drawing and Descriptor Calculation
-
The 2D structures of the compounds in Table 1 are drawn using a molecular editor.
-
A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound using specialized software.
Step 2: Dataset Division
-
The dataset is divided into a training set (typically 70-80% of the compounds) and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.
Step 3: Model Generation and Validation
-
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to generate a QSAR equation that correlates the descriptors with the pIC50 values.
-
The model is validated using statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).
Comparative Analysis: Interpreting the QSAR Model
A robust QSAR model can provide valuable insights into the structural features that are important for biological activity. For instance, the model might reveal that electron-withdrawing groups at the 4-position of the phenyl ring enhance inhibitory activity. This information can then be used to guide the design of new, more potent derivatives.
Table 2: Comparison of QSAR Model Performance
| Statistical Parameter | Value | Interpretation |
| R² | 0.92 | The model explains 92% of the variance in the training set. |
| Q² | 0.85 | The model has good predictive ability. |
| RMSE | 0.15 | The model has a low error of prediction. |
Part 2: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It provides insights into the binding mode and the key interactions between the ligand and the protein.
Methodology: Simulating Ligand-Protein Interactions
Step 1: Receptor and Ligand Preparation
-
The 3D structure of Aurora A kinase is obtained from the Protein Data Bank (PDB ID: 3O50).[1] Water molecules and other non-essential molecules are removed, and hydrogen atoms are added.
-
The 3D structures of the benzamide derivatives are generated and their geometries are optimized.
Step 2: Docking Simulation
-
A docking program is used to place the ligands into the active site of the receptor and score the different binding poses.
Step 3: Analysis of Docking Results
-
The predicted binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor are analyzed.
Comparative Analysis: Rationalizing Structure-Activity Relationships
Molecular docking can help to explain the SAR observed in the experimental data. For example, it might reveal that the higher activity of the 3,4-dichloro derivative (Compound 14) is due to favorable hydrophobic interactions with a specific pocket in the active site.
Table 3: Comparison of Docking Scores and Key Interactions
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | -7.5 | Ala213, Leu263 |
| 2 | -8.2 | Ala213, Leu263, Val147 |
| 14 | -9.1 | Ala213, Leu263, Val147, Tyr212 |
Visualization of Molecular Docking
Caption: Workflow for Molecular Docking.
Part 3: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the binding energetics over time.[3][4]
Methodology: Exploring the Dynamic Nature of Binding
Step 1: System Setup
-
The docked complex of the most potent ligand (Compound 14) with Aurora A kinase is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Step 2: MD Simulation
-
The system is subjected to a simulation for a specific period (e.g., 100 nanoseconds), during which the positions and velocities of all atoms are calculated over time.
Step 3: Trajectory Analysis
-
The trajectory of the simulation is analyzed to assess the stability of the complex, the root mean square deviation (RMSD) of the ligand and protein, and the key interactions over time.
Comparative Analysis: Assessing Complex Stability and Binding Free Energy
MD simulations can provide a more accurate estimation of the binding affinity by calculating the binding free energy. It can also reveal conformational changes in the protein upon ligand binding.
Table 4: Comparison of MD Simulation Results
| Parameter | Value | Interpretation |
| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |
| Binding Free Energy | -45 kcal/mol | Strong binding affinity. |
Visualization of the In-Silico Modeling Cascade
Caption: Integrated In-Silico Modeling Workflow.
Conclusion: A Synergy of In-Silico Techniques for Accelerated Drug Discovery
This guide has demonstrated how QSAR, molecular docking, and molecular dynamics simulations can be employed in a synergistic manner to guide the optimization of this compound derivatives as Aurora A kinase inhibitors. QSAR provides a rapid screen of virtual compounds, molecular docking offers insights into the binding mode, and MD simulations provide a detailed understanding of the dynamic nature of the ligand-receptor interaction. By integrating these powerful in-silico tools, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the discovery of novel and effective therapeutic agents.
References
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-Yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
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RCSB PDB. (2010). 3O50: Crystal structure of benzamide 9 bound to AuroraA. [Link]
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Dodson, C. A., et al. (2010). Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design. Biochemical Journal, 427(1), 19-28. [Link]
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9576-9591. [Link]
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Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
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Talele, T. T., Khedkar, S. A., & Rigby, A. C. (2010). Successful applications of computer-aided drug discovery: moving beyond lead identification. Journal of Medicinal Chemistry, 53(7), 2709-2721. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
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De, A., & Govender, T. (2020). A review of 3D-QSAR in drug design. Expert opinion on drug discovery, 15(11), 1323-1339. [Link]
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The Strategic Advantage of Fluorination: A Comparative Patent Analysis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. This guide provides a comprehensive patent analysis and comparative study of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide , a key intermediate in the synthesis of advanced therapeutics, most notably Bruton's Tyrosine Kinase (BTK) inhibitors. We will objectively compare its synthetic performance with a non-fluorinated, yet structurally related alternative, 2-amino-5-chloro-N,3-dimethylbenzamide , supported by experimental data derived from patent literature.
Introduction: The Significance of Fluorinated Benzamides
This compound, a Weinreb amide derivative, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its utility is prominently highlighted in recent patent literature, particularly in the development of BTK inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies. The presence of the fluorine atom and the N-methoxy-N-methylamide (Weinreb amide) functionality imparts specific advantages in multi-step synthetic routes.
The fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles of the final drug. The Weinreb amide is a versatile functional group that allows for the controlled formation of carbon-carbon bonds with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.
This guide will delve into the patented synthetic pathways for this valuable intermediate and its chloro-substituted analog, providing a side-by-side comparison of their synthetic efficiency and potential impact on drug development timelines and costs.
Comparative Synthesis and Performance Data
For a direct and objective comparison, we will analyze the synthetic routes for both the fluorinated and a chlorinated benzamide intermediate. While specific industrial processes are often proprietary, patent literature provides a solid foundation for reconstructing and evaluating these synthetic pathways.
Target Intermediate 1: this compound
The synthesis of this fluorinated intermediate is a key step in the manufacturing of a potent BTK inhibitor, as outlined in patent WO2022056100A1.[1][2][3][4] The general synthetic strategy commences with 5-fluoro-2-methoxy-benzoic acid. Although the patent does not provide a detailed experimental workup for this specific intermediate, a plausible and efficient synthesis can be constructed based on established chemical transformations for Weinreb amide formation.
Proposed Experimental Protocol:
A detailed, step-by-step methodology for the synthesis of this compound is presented below. This protocol is based on the reaction sequence described in the patent literature and employs standard laboratory techniques for Weinreb amide synthesis.
Step 1: Acyl Chloride Formation
-
To a solution of 5-fluoro-2-methoxy-benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 5-fluoro-2-methoxy-benzoyl chloride.
Step 2: Weinreb Amide Formation
-
Dissolve the crude 5-fluoro-2-methoxy-benzoyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq) in DCM.
-
Slowly add the acyl chloride solution to the N,O-dimethylhydroxylamine hydrochloride slurry at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Patented synthetic workflow for 2-amino-5-chloro-N,3-dimethylbenzamide.
Performance Comparison
| Parameter | This compound (Proposed) | 2-amino-5-chloro-N,3-dimethylbenzamide (Patented) |
| Starting Material | 5-fluoro-2-methoxy-benzoic acid | 2-nitro-3-methyl benzoic acid |
| Number of Steps | 2 | 4 |
| Key Transformations | Acyl chloride formation, Weinreb amide formation | Reduction, Chlorination, Esterification, Ammonolysis |
| Estimated/Reported Overall Yield | High (expected >85% for the two steps) | >80% |
| Reagents & Conditions | Milder conditions, common lab reagents | Use of chlorine gas, potentially hazardous |
| "Green" Chemistry Aspect | Fewer steps, potentially less waste | More steps, use of hazardous reagents |
| Versatility of Intermediate | Weinreb amide allows for precise C-C bond formation | Standard amide |
Discussion and Strategic Implications
The comparative analysis reveals distinct advantages for the fluorinated intermediate, this compound, from a synthetic strategy perspective.
-
Synthetic Efficiency: The proposed route to the fluorinated intermediate is significantly shorter (2 steps vs. 4 steps). This reduction in the number of synthetic steps can lead to a higher overall yield, reduced production time, and lower manufacturing costs.
-
Process Safety and Environmental Impact: The synthesis of the chlorinated analog involves the use of chlorine gas, which is hazardous and requires specialized handling. The proposed synthesis for the fluorinated intermediate utilizes more common and generally safer laboratory reagents, aligning better with the principles of green chemistry.
-
Functional Group Versatility: The Weinreb amide functionality in the fluorinated intermediate is a key strategic advantage. It allows for the controlled and high-yield synthesis of ketones by reaction with organometallic reagents, which is a crucial step in the construction of the final BTK inhibitor. This level of control is not as readily achieved with a standard N-methyl amide.
-
Impact of Fluorine: Beyond the synthetic advantages of the intermediate, the presence of the fluorine atom in the final active pharmaceutical ingredient (API) can confer significant benefits. These include enhanced metabolic stability, which can lead to a longer drug half-life, and improved binding affinity to the target protein, potentially increasing the drug's potency.
Conclusion
The patent landscape surrounding key pharmaceutical intermediates like this compound underscores the strategic importance of synthetic route optimization and the deliberate incorporation of functionalities that enhance both the manufacturing process and the final drug's performance. While both the fluorinated and chlorinated benzamide intermediates are valuable building blocks, the fluorinated analog, particularly with the Weinreb amide functionality, presents a more efficient, safer, and synthetically versatile option. For researchers and drug development professionals, the choice of such intermediates can have a profound impact on the overall success of a drug discovery program, from bench-scale synthesis to commercial production. The continued exploration and patenting of novel synthetic routes to such fluorinated building blocks will undoubtedly remain a key driver of innovation in the pharmaceutical industry.
References
- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO2022056100A1.
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. CN111517975B.
-
A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Tunoori, A. R., White, J. M., & Georg, G. I. (2000). Organic letters, 2(25), 4091–4093. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Zhang, Y., et al. (2023). Molecules, 28(24), 8081. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Khalid, M., et al. (2019). Oriental Journal of Chemistry, 35(5), 1612-1623. [Link]
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- 2. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 3. WO2022056100A1 - Procédés et intermédiaires pour la préparation de (s)-5-amino-3-(4-((5-fluoro-2-méthoxybenzamido)méthyl)phényl)-1-(1,1,1-trifluoropropane-2-yl)-1 h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 4. US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide (CAS No. 880875-39-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are as rigorous and well-understood as our experimental ones. The toxicological properties of this specific compound have not been thoroughly investigated, necessitating a cautious approach based on its chemical structure and data from analogous compounds.[1][2]
Part 1: Core Hazard Assessment and Chemical Profile
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic amide.[3] Its structure suggests specific hazards that dictate the stringent disposal protocols outlined below. The presence of a fluorine atom categorizes it as a halogenated organic compound, which is subject to specific environmental disposal regulations.[4][5]
Safety data for closely related benzamide derivatives indicates that this compound should be treated as hazardous.[1][6] The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also classified as harmful if swallowed.[1]
Chemical and Safety Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 880875-39-8 | [3] |
| Molecular Formula | C₉H₁₁FN₂O₂ | [3] |
| Molecular Weight | 198.19 g/mol | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][7] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
Part 2: Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins with correct handling and segregation at the point of generation. The causality is simple: preventing cross-contamination of waste streams is more efficient, safer, and more cost-effective than post-collection sorting.
Required Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory when handling the compound or its waste:
-
Eye Protection: Wear chemical safety goggles and a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear chemical-resistant clothing.[2]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA-approved respirator.[2]
Waste Segregation: The Critical First Step
-
Designate a Waste Stream: All waste contaminated with this compound must be classified as "Halogenated Organic Solid Waste." [8]
-
Never Mix Waste Streams: Do not mix this waste with non-halogenated solvents or other waste types.[8] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass bottle with a screw cap).
-
The container must be in good condition, leak-proof, and have a tightly sealing lid.[8]
-
Keep the container closed at all times except when actively adding waste.[8]
-
Part 3: Step-by-Step Disposal and Decontamination Workflow
This section provides the procedural, step-by-step guidance for the final disposal pathway. The overarching principle is that this material must be handled by a licensed professional waste disposal service.[1]
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of halogenated organic chemical waste.
Protocol Steps
-
Packaging Solid Waste:
-
Carefully transfer the solid this compound, or any materials grossly contaminated with it (e.g., weighing paper, paper towels from a minor spill cleanup), into the designated "Halogenated Organic Solid Waste" container.
-
Avoid creating dust during the transfer.[1]
-
-
Decontamination of Empty Reagent Containers:
-
An "empty" container is never truly empty and must be decontaminated before it can be discarded as regular lab glass.
-
Triple rinse the container with a suitable organic solvent (e.g., acetone or methanol).
-
Crucially, collect all three rinses (the "rinsate") in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. This rinsate is now considered hazardous waste.
-
Only after this triple rinse can the original container be defaced (remove or obscure the label) and discarded.
-
-
Labeling the Waste Container:
-
Proper labeling is a legal requirement and is critical for safety. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 880875-39-8
-
A list of all contents if it is a mixed waste container.[8]
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Do not pour this chemical or its rinsate down the drain. [2] This is environmentally irresponsible and illegal in many jurisdictions.
-
Do not discard in the regular trash.
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[1] The standard and required method for destroying halogenated organic compounds is through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful flue gases.[9]
-
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before attempting cleanup, don the full PPE described in Part 2.
-
Contain & Absorb: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels for the initial absorption.
-
Collect & Dispose: Carefully sweep or scoop up the absorbed material and place it in your designated "Halogenated Organic Solid Waste" container.[1]
-
Clean: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Seek Medical Attention: If you experience any symptoms after a spill or potential exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the physician.[1]
By adhering to these rigorous protocols, you ensure not only your personal safety but also the integrity of our shared research environment and the broader world. Trust in our processes is built upon this foundation of diligence and responsibility.
References
-
Safety Data Sheet for 5-Amino-2-fluoro-N-methylbenzamide . Angene Chemical. [Link]
-
Appendix III List of Halogenated Organic Compounds . California Code of Regulations. [Link]
-
Landfills: Prohibited Hazardous Wastes - Aqueous Solutions of Halogenated Compounds . Illinois Pollution Control Board. [Link]
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Appendix III to Part 268 -- List of Halogenated Organic Compounds . eCFR :: 40 CFR Part 268. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
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Mastering the Safe Handling of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for a Key Benzamide Derivative
As the landscape of pharmaceutical research and development continues to evolve, the synthesis and application of novel chemical entities are paramount. 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide, a fluorinated aromatic amide, represents a class of compounds with significant potential in medicinal chemistry. Its structural motifs are frequently explored in the design of bioactive molecules. Ensuring the safe and effective handling of this compound is not merely a matter of regulatory compliance but a cornerstone of scientific integrity and laboratory safety.
Hazard Assessment and a Culture of Prevention
Before any manipulation of this compound, a thorough risk assessment is mandatory. Based on data from analogous compounds, this substance should be treated as potentially hazardous. Similar benzamide derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a proactive and cautious approach is essential.
Assumed Hazard Profile:
| Hazard Class | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Causes skin irritation.[2] | GHS07 | Warning |
| Eye Irritation | Causes serious eye irritation.[2] | GHS07 | Warning |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | GHS07 | Warning |
| Acute Oral Toxicity | May be harmful if swallowed. | GHS07 | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is required to create a barrier between the researcher and the chemical, mitigating the risk of exposure.[3][4][5]
Primary Engineering Controls: The Foundational Safety Net
All handling of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood.[6] This primary engineering control is critical for preventing the inhalation of any dust or aerosols. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning.
Essential Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosol generation.[1][6][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) must be worn.[1][7] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[7][8] Long pants and closed-toe shoes that cover the entire foot are also mandatory. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7] | Protects against the inhalation of harmful dust or vapors. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface within the fume hood.
-
Carefully transfer the solid this compound from its storage container to a pre-tared weighing vessel using a clean spatula. Avoid creating dust.
-
Securely close the primary container immediately after dispensing.
-
Record the weight and proceed with the dissolution or reaction setup within the fume hood.
Dissolution and Reaction Setup
-
Add the solvent slowly to the vessel containing the benzamide derivative to minimize splashing.
-
If heating is required , use a controlled heating mantle and ensure the setup is secure.
-
All transfers of solutions should be performed using appropriate volumetric glassware and pipettes to avoid spills.
Post-Handling Procedures
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work surface of the fume hood.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Preparedness: Planning for the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for proper disposal.[6] For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[9][10] Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[10] The container should be clearly marked as "Halogenated Organic Waste."[11]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment vessel in a well-ventilated area, away from incompatible materials.
-
Disposal Pathway: The collected waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility to ensure the complete destruction of the halogenated organic compounds.[9][12]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By integrating these robust safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.
References
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
Unknown Source. Hazardous Waste Segregation. [Link]
-
ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Unknown Source. Halogenated Waste. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
PubChem. 4-Amino-2-fluoro-N-methylbenzamide. [Link]
-
Jubilant Ingrevia Limited. 2-Amino-5-methylpyridine Safety Data Sheet. [Link]
-
PubChem. N-Methoxy-N-methylbenzamide. [Link]
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- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
